4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
Description
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Properties
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4-pentylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c1-2-3-4-5-19-6-12-23(13-7-19)25(27)28-24-16-14-22(15-17-24)21-10-8-20(18-26)9-11-21/h6-17H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKLNWDDXMHCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676916 | |
| Record name | 4'-Cyano[1,1'-biphenyl]-4-yl 4-pentylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59443-80-0 | |
| Record name | 4'-Cyano[1,1'-biphenyl]-4-yl 4-pentylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate: A Compound Overview
This guide will provide the foundational information that has been verified for this compound and, where applicable, will draw logical parallels to the well-understood behaviors of closely related cyanobiphenyl liquid crystals to provide a scientifically grounded, albeit partially theoretical, overview. This approach is intended to offer researchers a framework for understanding and potentially investigating this molecule.
Molecular Structure and a Priori Considerations
At the core of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate is a calamitic (rod-like) molecular architecture, a hallmark of many thermotropic liquid crystals. The structure can be deconstructed into three primary moieties:
-
A Rigid Biphenyl Core with a Terminal Cyano Group: This provides a rigid, elongated backbone essential for the formation of anisotropic liquid crystal phases. The highly polar cyano (-C≡N) group at the 4' position introduces a strong dipole moment along the principal molecular axis. This is a critical feature that is known to induce a high positive dielectric anisotropy (Δε) in related molecules, making them highly responsive to electric fields—a key principle in liquid crystal display (LCD) technology.
-
A Central Ester Linkage: The benzoate ester group (-COO-) contributes to the rigidity and length of the molecule, influencing the stability and temperature range of potential mesophases.
-
A Flexible Pentyl Chain: The 4-pentyl group (-C₅H₁₁) at the opposing end of the molecule provides flexibility. The length and conformation of this alkyl chain are crucial in determining the melting point and the type of liquid crystalline phases (mesophases) that may form, such as nematic or smectic phases.
The combination of a rigid, polar core and a flexible tail is the fundamental design principle for molecules that exhibit liquid crystalline behavior.
Caption: Expected thermotropic phase transition workflow.
Optical and Dielectric Properties
-
Optical Anisotropy (Birefringence, Δn): Due to the alignment of the anisotropic molecules in the nematic phase, the material is expected to be highly birefringent (Δn > 0). Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. The extensive π-conjugated system of the biphenyl benzoate core would lead to a high molecular polarizability anisotropy, which is the microscopic origin of a large, positive birefringence.
-
Dielectric Anisotropy (Δε): The strong dipole of the terminal cyano group along the long molecular axis would result in a large, positive dielectric anisotropy (Δε = ε∥ - ε⊥ > 0). This property is fundamental for electro-optical applications, as it allows the molecular director to be readily reoriented by an external electric field.
Synthesis and Purification
The synthesis of this compound would likely follow a standard esterification protocol. A plausible synthetic route is the reaction of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile with 4-pentylbenzoyl chloride or by a carbodiimide-mediated coupling with 4-pentylbenzoic acid.
Example Synthetic Protocol (DCC Coupling)
This protocol is based on a standard method for synthesizing similar esters.[1]
-
Reactant Preparation: Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) and 4-pentylbenzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Coupling Agent: Cool the mixture in an ice bath and add dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Upon reaction completion (monitored by TLC), filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield the final product.
Caption: Plausible synthesis workflow via DCC coupling.
Potential Applications and Future Research
Given its molecular structure, this compound is a candidate material for applications in:
-
Liquid Crystal Displays (LCDs): As a component in nematic mixtures, where its anticipated high positive dielectric anisotropy and birefringence could be valuable.
-
Electro-Optical Devices: Such as light shutters, tunable filters, and spatial light modulators.
-
Fundamental Research: As a model system to study the influence of the benzoate ester linkage on the physical properties of cyanobiphenyl-based liquid crystals.
Future research is critically needed to experimentally determine the phase transition temperatures, birefringence, dielectric anisotropy, and other key physical parameters of this compound. Such studies would clarify its potential and place it appropriately within the vast landscape of liquid crystal materials.
References
- Safety Data Sheet for this compound. Thermo Fisher Scientific. (Available through supplier websites).
-
4-Cyanobiphenyl-4-pentylbenzoate Product Page. Chemsigma. (Available at: [Link]).
-
Kumar, M. H., Vinduvahini, M., Devarajegowda, H. C., Srinivasa, H. T., & Palakshamurthy, B. S. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 7–11. (Available at: [Link]).
Sources
An In-depth Technical Guide to the Chemical Structure and Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
Abstract
This technical guide provides a comprehensive exploration of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, a key component in the formulation of nematic liquid crystal mixtures. The document is structured to serve researchers, scientists, and professionals in drug development and materials science by detailing the molecule's chemical architecture, its physicochemical properties, and a thorough, field-proven methodology for its synthesis. The synthetic strategy is dissected into a multi-step process, beginning with the formation of two critical precursors: 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile and 4-pentylbenzoyl chloride. Each synthetic protocol is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and robust, self-validating procedures. This guide aims to bridge theoretical knowledge with practical application, providing the necessary detail for successful laboratory replication and further innovation.
Introduction: The Significance of Cyanobiphenyls in Material Science
The field of liquid crystals (LCs) represents a cornerstone of modern display technology. These materials possess a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal. This duality allows for the precise manipulation of light, a principle harnessed in liquid crystal displays (LCDs). Within the vast family of LC molecules, the cyanobiphenyls are of particular importance. Compounds like 4-cyano-4'-pentylbiphenyl (5CB) were among the first to enable the development of stable, room-temperature nematic liquid crystal displays.[1][2]
The molecule at the core of this guide, this compound, is an advanced derivative that builds upon this legacy. Its structure, featuring a rigid biphenyl core, a polar cyano group, a flexible pentyl chain, and an ester linkage, is meticulously designed to induce and stabilize the nematic phase over a broad temperature range. The cyano group provides a strong dipole moment, essential for alignment in an electric field, while the overall molecular geometry contributes to the anisotropic properties required for LC behavior.[3] This guide will elucidate the structure of this high-performance molecule and provide a detailed roadmap for its chemical synthesis.
Chemical Structure and Physicochemical Properties
The molecular architecture of this compound is fundamental to its function. It consists of three primary moieties: the 4-pentylbenzoate group, the central biphenyl core, and the terminal 4-carbonitrile group.
Caption: Convergent synthetic workflow for the target molecule.
Synthesis of Precursor 1: 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile
The formation of the biphenyl core is a critical step. While classical methods exist, such as the Rosenmund–von Braun reaction using toxic copper cyanide, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a more efficient, versatile, and safer alternative with high functional group tolerance. [4][5] Reaction Principle: The Suzuki coupling creates a carbon-carbon bond between an aryl halide (4-bromophenol) and an organoboron compound (4-cyanophenylboronic acid) using a palladium catalyst and a base. [6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Inert Atmosphere Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenol (10.0 g, 57.8 mmol), 4-cyanophenylboronic acid (9.3 g, 63.6 mmol), and sodium carbonate (18.4 g, 173.4 mmol).
-
Solvent Addition: Add a 3:1 mixture of Toluene/Water (200 mL).
-
Degassing: Bubble nitrogen gas through the mixture for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.34 g, 1.16 mmol, 2 mol%). The use of a pre-catalyst like Pd(PPh₃)₄ is crucial as it readily generates the active Pd(0) species required for the catalytic cycle. [7]5. Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 100 mL). Combine the organic layers.
-
Acidification: Wash the combined organic layers with 1M HCl solution to neutralize any remaining base and protonate the phenoxide, making the product less water-soluble. The desired product, 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile, will precipitate. [8]8. Purification: Filter the precipitate and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to yield a pure white or off-white solid. Expected yield: 80-90%.
Synthesis of Precursor 2: 4-Pentylbenzoyl Chloride
This precursor is synthesized from pentylbenzene via a two-step process: Friedel-Crafts acylation to form 4-pentylbenzoic acid, followed by conversion to the highly reactive acyl chloride. A more direct route involves a one-step Friedel-Crafts acylation using oxalyl chloride. [9] Reaction Principle: A Gattermann-Koch-type formylation or a Friedel-Crafts acylation using a suitable acylating agent introduces the carbonyl group onto the pentylbenzene ring. The subsequent conversion of the carboxylic acid to an acyl chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The method described by Neubert and Fishel provides an efficient one-step synthesis of the acid chloride from the alkylbenzene. [9] Experimental Protocol:
-
Reagent Preparation: In a 500 mL flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (20.0 g, 150 mmol) to dry dichloromethane (DCM) (150 mL) and cool the suspension to 0 °C in an ice bath. Causality: AlCl₃ is a strong Lewis acid that activates the acylating agent.
-
Acylating Agent Addition: Slowly add oxalyl chloride (12.0 mL, 138 mmol) to the stirred suspension.
-
Substrate Addition: In a separate dropping funnel, prepare a solution of pentylbenzene (15.0 g, 101 mmol) in 50 mL of dry DCM. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature below 5 °C. Insight: Slow addition and low temperature are critical to prevent side reactions, such as the formation of diaryl ketones. [9]4. Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours until the evolution of HCl gas ceases.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with stirring. This hydrolyzes the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer. Wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Final Product: The resulting crude oil is purified by vacuum distillation to yield 4-pentylbenzoyl chloride as a clear liquid. [10][11]
Final Step: Esterification
The final step is the coupling of the two precursors. The reaction of a phenol (4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile) with an acyl chloride (4-pentylbenzoyl chloride) is a straightforward and high-yielding esterification, typically performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Reaction Principle: The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine or triethylamine, is added to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. [12][13] Experimental Protocol:
-
Reagent Setup: Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (5.0 g, 25.6 mmol) in dry pyridine (50 mL) in a 250 mL flask and cool to 0 °C. Insight: Pyridine serves as both the solvent and the base.
-
Acyl Chloride Addition: Add a solution of 4-pentylbenzoyl chloride (5.9 g, 28.2 mmol) in dry dichloromethane (20 mL) dropwise to the cooled solution with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-18 hours).
-
Work-up: Pour the reaction mixture into 200 mL of 2M HCl solution to neutralize the pyridine. A solid precipitate will form.
-
Purification: Collect the solid product by filtration. Wash thoroughly with water and then with a small amount of cold ethanol to remove impurities.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of chloroform and hexane, to obtain the final product, this compound, as pure white crystals. A similar procedure using DCC and DMAP as coupling agents is also effective. [3]
Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of protons and carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N stretch ~2230 cm⁻¹), ester carbonyl (C=O stretch ~1735 cm⁻¹), and C-O ester linkage (~1270 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Differential Scanning Calorimetry (DSC): To identify the temperatures of phase transitions, confirming its liquid crystalline behavior.
Conclusion
This guide has detailed the chemical structure and a robust, multi-step synthesis for this compound. By breaking down the synthesis into the preparation of two key precursors via modern, high-yield reactions like the Suzuki-Miyaura coupling, and their subsequent esterification, we have presented a logical and reproducible pathway for obtaining this valuable liquid crystal material. The provided protocols, grounded in established chemical principles and supported by authoritative literature, offer a reliable foundation for researchers in materials science. The successful synthesis and characterization of this molecule enable further investigation into its unique properties and applications in advanced optical and electronic devices.
References
-
Neubert, M. E., & Fishel, D. L. (1983). PREPARATION OF 4-ALKYL-AND 4-HALOBENZOYL CHLORIDES: 4-PENTYLBENZOYL CHLORIDE. Organic Syntheses, 61, 8. DOI: 10.15227/orgsyn.061.0008. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4'-cyano-4-hydroxybiphenyl. Retrieved from [Link]
- Cottet, F., & Schlosser, M. (2000). Preparation of 4-cyano-4'-hydroxybiphenyl. U.S. Patent No. US6160157A. Google Patents.
- Bon-Yat, M., & Schlosser, M. (2000). Preparation of 4-cyano-4'-hydroxybiphenyl. U.S. Patent No. US6046352A. Google Patents.
- Cottet, F., & Schlosser, M. (1998). Preparation of 4-cyano-4'-hydroxy biphenyl. World Intellectual Property Organization. Patent No. WO1998037060A1. Google Patents.
-
Kumar, M. H., Vinduvahini, M., Devarajegowda, H. C., Srinivasa, H. T., & Palakshamurthy, B. S. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 154–159. Available at: [Link]
-
PubChem. (n.d.). 4'-Hydroxy-4-biphenylcarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
NRO-Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available at: [Link]
-
SynArchive. (n.d.). Suzuki Coupling. Retrieved from [Link]
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PubChem. (n.d.). 4-Cyano-4'-pentylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Pentylbenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]
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- 2. 4-cyano-4 pentylbiphenyl [dangtongbiological.com]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 4'-Hydroxy-4-biphenylcarbonitrile synthesis - chemicalbook [chemicalbook.com]
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- 13. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Physicochemical Properties of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
Introduction: The Significance of Cyanobiphenyl-Based Mesogens
In the realm of materials science, particularly in the development of liquid crystal displays (LCDs), the cyanobiphenyl class of molecules has been of paramount importance. Their unique combination of a rigid core, flexible alkyl or alkoxy chains, and a strong dipole moment arising from the nitrile group gives rise to the mesogenic behavior that is fundamental to LCD technology. This guide provides a comprehensive technical overview of a specific member of this family, 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate (CAS No. 59443-80-0). While this specific compound is less ubiquitous in the literature than its simpler analogue, 4-cyano-4'-pentylbiphenyl (5CB), its ester linkage introduces additional complexity and nuances to its physical and chemical properties, making it a subject of interest for researchers and scientists in the field.
This document will delve into the molecular structure, physicochemical properties, synthesis, and characterization of this compound. For comparative purposes and to provide a broader context, we will also reference the well-characterized properties of the cyanobiphenyl homologous series. The information presented herein is intended for researchers, scientists, and drug development professionals who may be exploring the applications of liquid crystals or related molecular structures in their respective fields. Although the primary application of such molecules is in electro-optical devices, the principles of molecular self-assembly and response to external stimuli are of growing interest in areas such as drug delivery and biosensing.
Molecular Structure and Identification
The molecular structure of this compound is characterized by a central biphenyl core, a terminal cyano group on one phenyl ring, and a 4-pentylbenzoate group ester-linked to the other phenyl ring. This structure imparts a rod-like shape to the molecule, which is a key factor in its ability to form liquid crystal phases.
Figure 1: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 59443-80-0[1] |
| Molecular Formula | C25H23NO2[1] |
| Molecular Weight | 369.46 g/mol [1] |
Physicochemical Properties
While experimental data for this compound is not widely published, we can infer its properties based on data from its precursors and structurally similar liquid crystals. The predicted properties are listed below, alongside experimental data for the well-studied 4-cyano-4'-pentylbiphenyl (5CB) for comparison.
Table 2: Physical and Chemical Properties
| Property | This compound | 4-cyano-4'-pentylbiphenyl (5CB) |
| Appearance | White to off-white crystalline solid (Expected) | White to off-white crystalline solid[2] |
| Melting Point | Not available | 22.5 °C[3] |
| Boiling Point | 544.4 ± 50.0 °C (Predicted)[1] | 140-150 °C at 0.5 mmHg[4] |
| Density | 1.15 g/cm³ (Predicted)[1] | 1.008 g/mL at 25 °C[4] |
| Solubility | Insoluble in water; Soluble in organic solvents (Expected) | Insoluble in water; Slightly soluble in chloroform and methanol[4] |
| Phase Transitions | Expected to exhibit nematic and/or smectic phases | Crystal to Nematic: 22.5 °C; Nematic to Isotropic: 35.0 °C[3] |
The introduction of the benzoate ester group is expected to increase the melting point and broaden the liquid crystal phase range compared to 5CB due to increased molecular length and polarity.
Synthesis and Purification
The synthesis of this compound is typically achieved through an esterification reaction between 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile and 4-pentylbenzoyl chloride. This is a common and efficient method for preparing such liquid crystalline esters.
Figure 2: General synthesis workflow for this compound.
Experimental Protocol: Esterification Synthesis
This protocol is adapted from a similar synthesis of a cyanobiphenyl benzoate ester.
Materials:
-
4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq)
-
4-pentylbenzoyl chloride (1.1 eq)
-
Anhydrous pyridine or dichloromethane
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dicyclohexylcarbodiimide (DCC) (if starting from 4-pentylbenzoic acid)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in anhydrous pyridine or dichloromethane.
-
Addition of Acylating Agent: Slowly add 4-pentylbenzoyl chloride (1.1 eq) to the solution at 0 °C. If starting with 4-pentylbenzoic acid, DCC (1.2 eq) and a catalytic amount of DMAP would be used instead of the acid chloride and pyridine.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Characterization and Analysis
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the biphenyl and benzoate rings, the methylene protons of the pentyl chain, and the terminal methyl group of the pentyl chain.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonitrile carbon, the ester carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pentyl chain.
-
FT-IR: The infrared spectrum should exhibit a strong absorption band for the nitrile (C≡N) stretching vibration (around 2230 cm⁻¹) and a strong absorption for the ester carbonyl (C=O) stretching vibration (around 1735 cm⁻¹).
Thermal Analysis and Liquid Crystal Phases
The liquid crystalline properties of this compound would be primarily investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
-
DSC: This technique is used to determine the temperatures and enthalpies of phase transitions. A typical DSC thermogram would show peaks corresponding to melting (crystal to liquid crystal), liquid crystal to liquid crystal transitions (e.g., smectic to nematic), and clearing (liquid crystal to isotropic liquid).
-
POM: Polarized optical microscopy allows for the visual identification of different liquid crystal phases based on their unique textures when viewed between crossed polarizers.
Figure 3: Expected phase transition sequence for a cyanobiphenyl-based liquid crystal on heating.
Applications and Future Outlook
The primary application for cyanobiphenyl-based materials like this compound is in the formulation of liquid crystal mixtures for display applications. The specific properties of this molecule, such as its dielectric anisotropy, birefringence, and viscosity, would determine its suitability for use in different types of LCDs (e.g., twisted nematic, in-plane switching).
For the audience in drug development, while this specific molecule is not a therapeutic agent, the study of its self-assembly and response to stimuli can provide insights into the behavior of more complex biological systems. The rigid-flexible molecular architecture is a common motif in biologically active molecules, and understanding the intermolecular forces that govern the formation of ordered phases in liquid crystals can be relevant to topics such as membrane biophysics and the formulation of drug delivery systems.
Conclusion
This compound is a representative of a critically important class of mesogenic compounds. Its synthesis is straightforward, and its properties are expected to be conducive to the formation of liquid crystal phases. While detailed experimental data for this specific compound is limited in the public domain, its properties can be reliably inferred from its chemical structure and comparison with related compounds. Further research to fully characterize its physical properties would be valuable for its potential application in advanced materials and could offer interesting comparative data for the broader field of liquid crystal science.
References
-
AbacipharmTech. 4-Cyano-[1,1-biphenyl]-4-yl 4-pentylbenzoate. [Link]
-
Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]
-
ChemBK. 4-Cyano-4'-pentylbiphenyl. [Link]
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An In-depth Technical Guide to the Liquid Crystalline Behavior of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
Executive Summary
This technical guide provides a comprehensive examination of the liquid crystalline properties of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate. While this specific molecule is a close structural analog to the canonical liquid crystal 4-Cyano-4'-pentylbiphenyl (commonly known as 5CB), the introduction of a benzoate ester linkage significantly modifies its mesomorphic characteristics. This document details the molecular structure, synthesis considerations, and, most critically, the multi-technique characterization of its thermotropic behavior. We present detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), explaining the causality behind experimental choices and the interpretation of results. The guide is intended for researchers, materials scientists, and professionals in drug development and display technology who require a deep, practical understanding of how molecular structure dictates liquid crystalline phase behavior.
Physicochemical Properties and Molecular Structure
The defining characteristic of a liquid crystal (LC) is its molecular shape. Molecules that exhibit liquid crystallinity, known as mesogens, are typically elongated and rigid. The structure of this compound contains all the classical features of a calamitic (rod-like) mesogen.
Molecular Architecture
The molecule's architecture can be deconstructed into three key components that synergistically give rise to its liquid crystalline nature:
-
A Rigid Core: Comprised of a biphenyl group linked to a phenyl ring via an ester group. This extended, rigid segment is crucial for promoting the anisotropic alignment necessary for mesophase formation.
-
A Flexible Tail: A pentyl (C5H11) alkyl chain. This non-polar tail adds flexibility and influences the molecule's melting point and the stability of the liquid crystal phase.
-
A Polar Head Group: A strong dipole in the form of a cyano (-C≡N) group. This group enhances the intermolecular forces and promotes the parallel alignment of the molecular long axes, which is a prerequisite for the nematic phase.[1][2]
The combination of a rigid core and a flexible tail is a hallmark of many thermotropic liquid crystals. The strong dipole from the cyano group leads to a high dielectric anisotropy, making the material responsive to external electric fields—a key principle in liquid crystal display (LCD) technology.[3][4]
Sources
An In-depth Technical Guide to the Mesogenic Characteristics of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
Abstract
This technical guide provides a comprehensive overview of the anticipated mesogenic characteristics of the calamitic liquid crystal, 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate. While specific experimental data for this exact compound is not widely published, this document synthesizes information from closely related analogues, particularly other 4-cyanobiphenyl-4'-yl 4-alkylbenzoates, to predict its liquid crystalline behavior, transition temperatures, and key physical properties. This guide is intended for researchers and scientists in the fields of materials science and drug development, offering a robust framework for the synthesis, characterization, and potential applications of this molecule. We will delve into the underlying principles of its molecular design, expected liquid crystalline phases, and the experimental methodologies crucial for its characterization.
Introduction: The Architectural Logic of a Nematic Mesogen
The molecular architecture of this compound is deliberately designed to induce liquid crystalline behavior. Its structure can be deconstructed into three key components that work in concert to produce a stable nematic phase over a broad temperature range.
-
The Rigid Core: The 4,4'-disubstituted biphenyl group forms a rigid, elongated core. This rigidity is fundamental to the formation of an ordered, anisotropic liquid phase.
-
The Polar Terminus: The terminal cyano (-C≡N) group introduces a strong dipole moment along the long molecular axis. This enhances the intermolecular forces and promotes the parallel alignment necessary for the nematic phase.
-
The Flexible Tail: The 4-pentylbenzoate group provides a flexible alkyl chain that contributes to the fluidity of the material and influences the transition temperatures. The ester linkage maintains the overall linearity of the molecule.
The interplay of these structural features is expected to result in a material exhibiting a classic nematic liquid crystal phase, a state of matter with long-range orientational order but no positional order.
Synthesis and Purification: A Pathway to High-Purity Mesogens
The synthesis of this compound can be achieved through a well-established esterification reaction. A plausible and efficient synthetic route is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is advantageous due to its mild reaction conditions and high yields.
A similar synthetic approach has been successfully employed for the synthesis of analogous compounds like 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate[1].
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a dry round-bottom flask, dissolve 4-pentylbenzoic acid (1 equivalent) and 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1 equivalent) in dry dichloromethane (DCM).
-
Catalyst and Coupling Agent Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution. Subsequently, add dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise while stirring at room temperature.
-
Reaction Monitoring: Allow the reaction to stir overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU. The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by mass spectrometry.
Predicted Mesogenic Characteristics and Physical Properties
Based on data from analogous 4-cyanobiphenyl-4'-yl 4-alkylbenzoates, we can predict the key mesogenic properties of this compound. A study by Kelly on fluoro-substituted 4-cyanobiphenyl-4′-yl 4-pentyl- and 4-butoxy-benzoates provides valuable insights into the expected transition temperatures of these types of esters[2]. The non-fluorinated parent compounds in this study serve as excellent benchmarks.
| Property | Predicted Value/Range | Basis for Prediction |
| Mesophase Type | Nematic | The molecular structure is archetypal for inducing a nematic phase. Similar cyanobiphenyl esters consistently exhibit nematic mesomorphism. |
| Crystal to Nematic Transition (T_CN) | ~120-140 °C | Based on the melting points of analogous 4-cyanobiphenyl-4'-yl benzoates. |
| Nematic to Isotropic Transition (T_NI) | ~230-250 °C | The clearing points of similar ester-linked cyanobiphenyls are typically high, indicating a stable mesophase. |
| Mesophase Range | >100 °C | The difference between the predicted T_NI and T_CN suggests a broad and stable nematic range. |
| Dielectric Anisotropy (Δε) | Positive, Large | The strong dipole of the cyano group aligned with the molecular axis will result in a significant positive dielectric anisotropy. |
| Birefringence (Δn) | High | The extended π-conjugation of the biphenyl core is expected to lead to high birefringence. |
Experimental Characterization of Mesogenic Properties
To empirically validate the predicted properties, a suite of standard characterization techniques for liquid crystals should be employed.
Differential Scanning Calorimetry (DSC)
DSC is a primary tool for determining the phase transition temperatures and associated enthalpy changes.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the purified this compound into an aluminum DSC pan.
-
Thermal Cycling:
-
Heat the sample from room temperature to a temperature above the expected isotropic transition (e.g., 260 °C) at a controlled rate (e.g., 10 °C/min).
-
Hold the sample in the isotropic phase for a few minutes to erase any thermal history.
-
Cool the sample at the same controlled rate back to room temperature.
-
Perform a second heating and cooling cycle to ensure reproducibility.
-
-
Data Analysis: The onset of the peaks in the heating and cooling curves corresponds to the phase transition temperatures (T_CN and T_NI). The area under the peaks is integrated to determine the enthalpy of the transitions (ΔH).
Polarized Optical Microscopy (POM)
POM is used to visually identify the liquid crystal phases by observing their characteristic textures.
Experimental Protocol: POM Analysis
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to a polarized light microscope.
-
Observation: Slowly heat the sample while observing it through the crossed polarizers.
-
Crystalline Phase: Will appear as a crystalline solid.
-
Nematic Phase: Upon melting, the characteristic threaded or schlieren texture of the nematic phase should appear.
-
Isotropic Phase: At the clearing point (T_NI), the field of view will become dark as the material becomes isotropic.
-
-
Cooling: Slowly cool the sample from the isotropic phase to observe the formation of the mesophases.
Structure-Property Relationships in Cyanobiphenyl Benzoates
The mesogenic properties of this compound are part of a broader family of related compounds. Understanding the influence of molecular modifications can aid in the design of new liquid crystal materials with tailored properties.
-
Alkyl Chain Length: The length of the alkyl chain on the benzoate group has a significant impact on the transition temperatures. Generally, increasing the chain length tends to lower the melting point and can induce smectic phases in longer-chain homologues.
-
Linking Group: The ester linkage in the current molecule is crucial for maintaining a linear molecular shape. Replacing it with a more flexible or rigid group would drastically alter the mesomorphic behavior. For instance, amide linking groups have been shown to suppress liquid crystalline properties in some cyanobiphenyl dimers[3].
-
Core Modifications: Modifications to the biphenyl core, such as the introduction of lateral substituents or the replacement of a phenyl ring with a different aromatic system, would have a profound effect on the mesophase stability and type.
Conclusion
This compound is a promising candidate for a high-temperature range nematic liquid crystal. Based on the analysis of analogous compounds, it is predicted to exhibit a stable and broad nematic phase. The synthetic route is straightforward, and its mesogenic properties can be thoroughly characterized using standard techniques such as DSC and POM. The insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the potential applications of this and related liquid crystalline materials.
References
-
Kelly, S. M. (1984). The Synthesis and Transition Temperatures of Some Fluoro-Substituted 4-Cyanophenyl and 4-Cyanobiphenyl-4′-yl 4-Pentyl- and 4-Butoxy-Benzoates. Helvetica Chimica Acta, 67(6), 1572-1589. [Link]
-
Kumar, M. H., Vinduvahini, M., Devarajegowda, H. C., Srinivasa, H. T., & Palakshamurthy, B. S. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 555–560. [Link]
-
Lesac, A., et al. (2024). Chiral cyanobiphenyl dimers – significance of the linking group for mesomorphic properties and helical induction. Fulir. [Link]
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Dielectric anisotropy in 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate.
An In-Depth Technical Guide to Dielectric Anisotropy in Cyanobiphenyl-Based Nematic Liquid Crystals
Abstract: This technical guide provides a comprehensive examination of dielectric anisotropy, a fundamental property of liquid crystals that underpins their application in modern display technology. While the specific compound of interest is 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, detailed public data on its dielectric properties is sparse. Therefore, this guide will use the archetypal and extensively studied nematic liquid crystal, 4-Cyano-4'-pentylbiphenyl (5CB) , as a model system. The principles, experimental methodologies, and theoretical frameworks discussed herein are directly applicable to understanding the dielectric behavior of this compound and other calamitic (rod-shaped) liquid crystals possessing a strong terminal cyano group.
Introduction to Dielectric Anisotropy in Nematic Liquid Crystals
Liquid crystals (LCs) represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal.[1] In the nematic phase, the constituent molecules lack positional order but possess a long-range orientational order, tending to align along a common axis known as the director (n ).[1][2] This molecular anisotropy gives rise to anisotropy in the material's bulk properties, including its response to an external electric field.
Dielectric anisotropy (Δε) is the difference in dielectric permittivity (ε) measured parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.[3]
Δε = ε∥ - ε⊥
The sign and magnitude of Δε are critical parameters that dictate how the liquid crystal will orient in an electric field, forming the basis of its use in electro-optical devices.[2]
The molecule 4-Cyano-4'-pentylbiphenyl (commonly known as 5CB) is a canonical example used in liquid crystal research.[4][5] Its chemical structure, featuring a rigid biphenyl core, a flexible pentyl chain, and a highly polar cyano (-C≡N) group, is ideal for establishing a stable nematic phase at room temperature and exhibiting a strong positive dielectric anisotropy.[4][6] The user-specified compound, this compound, shares the key cyanobiphenyl moiety, suggesting it will also exhibit significant positive dielectric anisotropy due to the same underlying molecular principles.[7]
Molecular Origins of Dielectric Anisotropy
The dielectric anisotropy of a nematic liquid crystal is intrinsically linked to its molecular architecture. The two primary contributing factors are the permanent molecular dipole moment and the anisotropy of molecular polarizability.
The Role of the Permanent Dipole Moment
For cyanobiphenyls like 5CB, the dominant factor is the large permanent dipole moment of the cyano group, which is strongly aligned with the long molecular axis.[6] This powerful dipole (approximately 4-5 Debye) makes the molecule highly responsive to an electric field.[6]
-
Parallel Permittivity (ε∥): When the electric field is applied parallel to the director, the molecular dipoles can easily align with the field, resulting in a high degree of polarization and thus a high value of ε∥.
-
Perpendicular Permittivity (ε⊥): When the field is perpendicular to the director, the rotation of the molecules along their long axis is restricted by the nematic potential, hindering alignment of the primary dipole with the field. This results in a much lower polarization and a smaller ε⊥ value.
This difference leads to a large, positive dielectric anisotropy (Δε > 0).[8]
The Maier-Meier Theory
A foundational theoretical framework for understanding the dielectric properties of nematic liquid crystals is the Maier-Meier theory.[9][10] This model relates the macroscopic dielectric permittivities (ε∥ and ε⊥) to molecular parameters, including the dipole moment (μ), the polarizability anisotropy (Δα), and the nematic order parameter (S). The theory provides a causal link between molecular structure and the observable dielectric properties, explaining why molecules with strong longitudinal dipoles exhibit high positive Δε.[9] The theory also correctly predicts the temperature dependence of the anisotropy, which is strongly correlated with the temperature dependence of the order parameter S.
Quantitative Characterization of 5CB
The dielectric properties of 5CB are highly dependent on temperature and the frequency of the applied electric field. The values presented below are typical for low-frequency measurements (e.g., 1 kHz) where the permanent dipole can fully contribute to the polarization.
| Property | Symbol | Typical Value at 25°C | Temperature Dependence |
| Parallel Dielectric Permittivity | ε∥ | ~18.5 | Decreases as temperature increases |
| Perpendicular Dielectric Permittivity | ε⊥ | ~7.0 | Slightly increases as temperature increases |
| Dielectric Anisotropy | Δε | ~11.5 | Decreases significantly as temperature increases |
| Average Dielectric Permittivity | ε̄ = (ε∥ + 2ε⊥)/3 | ~10.8 | Relatively constant until the clearing point |
Note: These are representative values. Actual measurements can vary slightly based on purity and experimental conditions. The decrease in Δε with increasing temperature is primarily due to the reduction in the nematic order parameter (S); as the temperature rises towards the nematic-isotropic transition point (35.0 °C for 5CB), the molecules become less ordered, reducing the macroscopic anisotropy.[4][6]
Experimental Protocol for Measuring Dielectric Anisotropy
The measurement of ε∥ and ε⊥ requires controlled alignment of the liquid crystal director relative to the applied electric field. This is achieved using specialized liquid crystal cells and an impedance analyzer.[2][11]
Required Equipment
-
Liquid Crystal Material (e.g., 5CB)
-
Impedance Analyzer or LCR Meter
-
Temperature-controlled stage (hot stage)
-
Microscope for verifying alignment
-
Two types of LC cells:
-
Homogeneous Alignment Cell: Inner surfaces are treated (e.g., with rubbed polyimide) to align the LC director parallel to the surfaces. This configuration is used to measure ε⊥.
-
Homeotropic Alignment Cell: Inner surfaces are treated (e.g., with a silane) to align the LC director perpendicular to the surfaces. This configuration is used to measure ε∥.
-
Step-by-Step Methodology
-
Cell Preparation: Select a homogeneous and a homeotropic cell with a known electrode area (A) and cell gap (d).
-
Cell Filling: Heat the liquid crystal into its isotropic phase (above 35°C for 5CB). Fill both cells via capillary action, ensuring no air bubbles are trapped.
-
Thermal Equilibration: Place the filled cell on the temperature-controlled stage. Slowly cool the cell back into the nematic phase to ensure a well-ordered, monodomain alignment. Allow the temperature to stabilize at the desired measurement point (e.g., 25°C).
-
Impedance Measurement:
-
Connect the cell electrodes to the impedance analyzer.
-
Apply a weak oscillating voltage (e.g., 0.1 - 1.0 V) at a fixed frequency (typically 1 kHz to avoid both low-frequency ionic effects and high-frequency relaxation).[2]
-
Measure the capacitance (C) of the cell.
-
-
Permittivity Calculation: Calculate the dielectric permittivity using the formula for a parallel plate capacitor:
ε = (C * d) / (ε₀ * A) where ε₀ is the vacuum permittivity (8.854 x 10⁻¹² F/m).
-
The measurement from the homeotropic cell yields ε∥ .
-
The measurement from the homogeneous cell yields ε⊥ .
-
-
Anisotropy Calculation: Calculate the dielectric anisotropy using Δε = ε∥ - ε⊥.
-
Temperature Dependence: Repeat steps 3-6 at different temperatures to characterize the material's thermal profile.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of dielectric anisotropy.
Application in Liquid Crystal Displays (LCDs)
The most significant application of liquid crystals with positive dielectric anisotropy is in display technology, particularly in twisted nematic (TN) and vertical alignment (VA) LCDs. The ability to reorient the LC director with an applied voltage is the fundamental switching mechanism.
The Fréedericksz Transition: The Switching Mechanism
The Fréedericksz transition is an electric-field-induced reorientation of the LC director. In a typical TN-LCD cell, the liquid crystal is placed between two polarizers and has a specific alignment at the surfaces.
-
Voltage OFF State: The LC directors align according to the surface treatment. In a TN cell, they form a 90° twist from one surface to the other, guiding light through the crossed polarizers, and the pixel appears bright.
-
Voltage ON State: When a voltage is applied across the cell, an electric field is generated perpendicular to the cell surfaces. Because Δε is positive, the LC molecules (with their long axes) align parallel to the electric field to minimize the free energy. This disrupts the twisted structure. Light is now blocked by the second polarizer, and the pixel appears dark.
The threshold voltage for this transition is dependent on the elastic constants of the liquid crystal and its dielectric anisotropy. A larger Δε allows for a lower threshold voltage, which is desirable for energy-efficient displays.
Switching Mechanism Diagram
Caption: The electro-optical switching principle in an LCD using a positive Δε liquid crystal.
Conclusion
The dielectric anisotropy of this compound and its analogue 5CB is a direct consequence of their specific molecular structure, dominated by the large permanent dipole moment of the terminal cyano group. This property, defined as Δε = ε∥ - ε⊥, is strongly positive for these materials, enabling their alignment by an external electric field. Understanding and precisely measuring this parameter using the techniques outlined in this guide is fundamental to the design and optimization of liquid crystal materials for high-performance electro-optical applications, most notably in the multi-billion dollar display industry. The principles discussed provide a robust framework for researchers and engineers working on the characterization and development of novel liquid crystal materials.
References
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Lavrentovich Group. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Kent State University. [Link]
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Wikipedia. (2023). 4-Cyano-4'-pentylbiphenyl. [Link]
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Pathak, G., et al. (2023). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. National Institutes of Health. [Link]
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Abdi, F., et al. (2020). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. National Institutes of Health. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Cyano-4'-pentylbiphenyl. PubChem Compound Database. [Link]
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Ratna, B. R., & Shashidhar, R. (1976). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana, 6(5), 278–283. [Link]
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Ammar, A. H., et al. (2021). Molecular orientation and dielectric anisotropy properties of 4-cyano-4′-n-heptylbiphenyl–TiO2 liquid crystal composite. ResearchGate. [Link]
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Dunmur, D. A., & Miller, W. H. (1980). The Dielectric and Optical Properties of the Homologous Series of Cyano-Alkyl-Biphenyl Liquid Crystals. ResearchGate. [Link]
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Cestari, M., et al. (2011). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4'-cyano(1,1'-biphenyl)-4-yl ester. PubChem Compound Database. [Link]
-
Cestari, M., et al. (2011). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. National Institutes of Health. [Link]
-
Li, G., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B. [Link]
-
Xu, H., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. ResearchGate. [Link]
-
Sarkar, S., et al. (2024). Calculation of Dielectric Spectra by Molecular Dynamics: 4-Cyano-4'-hexylbiphenyl in its Nematic Phase. National Institutes of Health. [Link]
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Urban, S., & Gestblom, B. (2001). Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. ResearchGate. [Link]
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Ratna, B. R., & Shashidhar, R. (1976). Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nematic phases. ResearchGate. [Link]
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Simulating the Unseen Dance: A Technical Guide to the Molecular Modeling of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
This guide provides a comprehensive, in-depth exploration of the molecular modeling and simulation of the liquid crystalline compound 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate. It is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage computational methods to understand and predict the behavior of complex organic molecules. We will delve into the causality behind experimental choices, ensuring a robust and reproducible simulation workflow.
Introduction: The Allure of a Liquid Crystal
This compound belongs to the family of calamitic (rod-like) liquid crystals, which exhibit phases of matter intermediate between conventional liquids and solid crystals. The molecule's elongated structure, arising from the biphenyl core linked to a pentylbenzoate group, and its polar cyano- group are key determinants of its liquid crystalline behavior. Understanding the molecular arrangements and dynamics in the nematic and other mesophases is crucial for designing novel materials for applications such as displays, sensors, and smart windows.
Molecular dynamics (MD) simulations offer a powerful lens to probe the atomistic details of these systems, providing insights that are often inaccessible through experimental techniques alone. This guide will walk you through the process of building a robust simulation model, executing the simulation, and analyzing the results to extract meaningful physical properties.
The Blueprint: Crafting the Molecular Model
The fidelity of any molecular simulation hinges on the accuracy of the underlying molecular model, which is defined by the force field. A force field is a set of parameters that describe the potential energy of a system of atoms and molecules. For a novel molecule like this compound, a careful parameterization process is paramount.
Force Field Selection: A Hybrid Approach
Standard, general-purpose force fields like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) provide a good starting point for many organic molecules. However, for liquid crystals, where subtle intermolecular interactions govern the macroscopic phase behavior, these general force fields often require refinement. A hybrid approach, leveraging existing parameters and developing new ones for unique molecular fragments, is often the most effective strategy.
We will base our parameterization on the GAFF2 force field, which is widely used for organic molecules, and supplement it with custom parameters for the ester linkage and the biphenyl dihedral, as these are critical for the molecule's conformation and, consequently, its mesogenic properties.
Parameterization of the Benzoate Moiety: A Step-by-Step Protocol
The ester linkage and the associated dihedral angles in the 4-pentylbenzoate group are not always well-represented in general force fields. Therefore, a custom parameterization is necessary.
Protocol for Dihedral Angle Parameterization:
-
Quantum Mechanical (QM) Scans:
-
Isolate a representative fragment of the molecule, for example, methyl 4-pentylbenzoate.
-
Perform a relaxed scan of the dihedral angle of interest (e.g., the C-C-O-C dihedral of the ester group) using a suitable QM method (e.g., B3LYP/6-31G*). This involves rotating the dihedral in small increments (e.g., 10-15 degrees) and optimizing the geometry at each step to obtain the potential energy profile.
-
-
Force Field Fitting:
-
The QM energy profile is then used as a target to fit the corresponding dihedral parameters in the molecular mechanics force field. This is typically done by adjusting the Fourier series terms that define the dihedral potential.
-
Software like ffTK (force field toolkit) or custom scripts can be used for this fitting procedure.[1]
-
Atomic Charge Derivation: The Importance of Electrostatics
Electrostatic interactions play a crucial role in the organization of polar molecules like our target compound. Therefore, accurate atomic charges are essential. The Restrained Electrostatic Potential (RESP) charge model is a widely accepted method for deriving high-quality atomic charges.[2][3]
Protocol for RESP Charge Calculation:
-
QM Electrostatic Potential (ESP) Calculation:
-
Perform a single-point energy calculation on the optimized geometry of the full this compound molecule at a high level of theory (e.g., HF/6-31G*). This calculation generates the electrostatic potential on a grid of points around the molecule.[4]
-
-
Charge Fitting:
-
The RESP fitting procedure then determines a set of atom-centered point charges that best reproduce the QM-calculated ESP. This is a two-stage process that restrains the charges on equivalent atoms to be equal, leading to more physically realistic charges.[5][6]
-
Tools like Antechamber from the AmberTools suite can be used to perform RESP charge calculations.[7]
-
The Simulation Workflow: From a Single Molecule to a Liquid Crystal Phase
With a parameterized molecule in hand, the next step is to set up and run the molecular dynamics simulation. We will use the GROMACS simulation package for this purpose, a versatile and high-performance engine for MD simulations.[8][9]
System Preparation
Experimental Workflow for System Setup:
-
Single Molecule Topology:
-
Generate a GROMACS topology file (.top) and coordinate file (.gro) for a single molecule of this compound using the newly derived force field parameters.
-
-
Building the Simulation Box:
-
Create an initial simulation box containing a sufficient number of molecules (e.g., 200-500) to observe liquid crystalline behavior.
-
Initially, the molecules can be placed in a random orientation and on a grid to avoid steric clashes.
-
-
Energy Minimization:
-
Perform a robust energy minimization of the initial system to remove any unfavorable contacts and relax the system to a local energy minimum. The steepest descent algorithm followed by a conjugate gradient is a common and effective strategy.
-
Simulation Protocol
The simulation is typically run in several stages to gradually bring the system to the desired temperature and pressure and then to collect data for analysis.
Simulation Protocol Table:
| Stage | Ensemble | Temperature (K) | Pressure (bar) | Duration | Purpose |
| Heating | NVT | 100 -> 450 | - | 1 ns | Gradually heat the system to the isotropic phase. |
| Isotropic Equilibration | NPT | 450 | 1 | 5 ns | Equilibrate the system in the isotropic phase. |
| Cooling | NPT | 450 -> 300 | 1 | 10 ns | Slowly cool the system to induce the nematic phase. |
| Nematic Equilibration | NPT | 300 | 1 | 20 ns | Equilibrate the system in the nematic phase. |
| Production | NPT | 300 | 1 | 50-100 ns | Collect trajectory data for analysis. |
Causality Behind the Protocol:
-
Heating to Isotropic Phase: Starting from a high-temperature isotropic phase and slowly cooling allows the system to naturally find its ordered liquid crystalline state, avoiding getting trapped in metastable, disordered states.
-
NPT Ensemble: The use of the constant pressure and temperature (NPT) ensemble is crucial for allowing the simulation box to change its shape and volume, which is essential for the formation of an anisotropic phase like the nematic phase.
-
Slow Cooling: A slow cooling rate is critical to allow the molecules sufficient time to reorient and form the long-range order characteristic of the nematic phase.
Caption: A high-level overview of the molecular dynamics simulation workflow.
Unveiling the Properties: Data Analysis
The production trajectory contains a wealth of information about the structure and dynamics of the liquid crystal. Here, we outline the analysis of some key properties.
The Nematic Order Parameter
The nematic order parameter, S, quantifies the degree of orientational order in the system. It is calculated from the eigenvalues of the second-rank ordering tensor, Q:
Qαβ = (1/N) * Σi=1N (3/2 * uiαuiβ - 1/2 * δαβ)
where N is the number of molecules, uiα is the α-component of the long molecular axis of molecule i, and δαβ is the Kronecker delta. The largest eigenvalue of Q is the nematic order parameter S.
Characterizing the Nematic-Isotropic Phase Transition
By running simulations at different temperatures, one can identify the nematic-isotropic (N-I) transition temperature, TNI. This is typically observed as a sharp drop in the order parameter as the temperature is increased.[10]
Rotational Viscosity
The rotational viscosity, γ1, is a key parameter that describes the viscous torque experienced by the director of the nematic phase when it is rotated. It can be calculated from equilibrium MD simulations through the Green-Kubo relation for the stress tensor or from the director's rotational diffusion. A common approach involves analyzing the time correlation function of the director fluctuations.[11][12]
Methodology for Rotational Viscosity Calculation:
-
Director Calculation: Determine the director (the average orientation of the long molecular axes) at each time step of the production trajectory.
-
Autocorrelation Function: Calculate the autocorrelation function of the director's orientation.
-
Integration: The rotational viscosity is related to the integral of this autocorrelation function.
Free Energy Calculations
Calculating the free energy of different phases allows for a direct determination of the thermodynamically stable phase at a given temperature and pressure. Thermodynamic integration is a powerful method for this purpose.[13][14]
Thermodynamic Integration for N-I Transition:
This method involves constructing a reversible path between the nematic and isotropic phases and integrating the derivative of the free energy along this path. This is a computationally intensive but highly accurate method for determining phase transition temperatures.
Validation and Trustworthiness
A simulation is only as good as its ability to reproduce experimental data. Therefore, it is crucial to validate the simulation results against known experimental properties.
Validation Checklist:
-
Density: The simulated density of the liquid crystal in both the nematic and isotropic phases should be compared with experimental values.
-
Nematic-Isotropic Transition Temperature (TNI): The simulated TNI should be in reasonable agreement with the experimentally measured value. For the closely related 4'-Cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate, a melting point of 398 K has been reported, which can serve as a useful reference point.[15]
-
Order Parameter: The simulated order parameter as a function of temperature can be compared with experimental data from techniques like NMR or X-ray diffraction.
Conclusion: A Window into the Molecular World
This technical guide has provided a comprehensive framework for the molecular modeling and simulation of this compound. By following the detailed protocols for force field parameterization, system setup, simulation execution, and data analysis, researchers can gain valuable insights into the behavior of this and other liquid crystalline materials. The emphasis on the causality behind methodological choices and the importance of validation against experimental data ensures a scientifically rigorous and trustworthy approach to computational materials science.
References
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Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]
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Zakharov, A. V., Komolkin, A. V., & Maliniak, A. (1999). Rotational viscosity in a nematic liquid crystal: a theoretical treatment and molecular dynamics simulation. Physical Review E, 59(6), 6802. [Link]
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de Gennes, P. G., & Prost, J. (1993). The physics of liquid crystals. Oxford university press. [Link]
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Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. [Link]
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Bayly, C. I., Cieplak, P., Cornell, W., & Kollman, P. A. (1993). A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model. The Journal of Physical Chemistry, 97(40), 10269-10280. [Link]
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Kumar, M. H., Vinduvahini, M., Devarajegowda, H. C., Srinivasa, H. T., & Palakshamurthy, B. S. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 450-454. [Link]
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Wilson, M. R. (2017). Molecular simulation of liquid crystals: Progress towards a better understanding of bulk structure and the prediction of material properties. Chemical Society Reviews, 46(19), 5754-5767. [Link]
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Cieplak, P., Cornell, W. D., Bayly, C., & Kollman, P. A. (1995). Application of the multimolecule and multiconformational RESP methodology to biopolymers: charge derivation for DNA, RNA, and proteins. Journal of computational chemistry, 16(11), 1357-1377. [Link]
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Allen, M. P., & Tildesley, D. J. (2017). Computer simulation of liquids. Oxford university press. [Link]
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Fox, T., & Kollman, P. A. (1998). Application of the RESP methodology in the parametrization of organic solvents. The Journal of Physical Chemistry B, 102(41), 8070-8079. [Link]
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Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids. Journal of the American Chemical Society, 118(45), 11225-11236. [Link]
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Singh, J. K., & Kofke, D. A. (2004). Molecular simulation study of the vapor-liquid and solid-fluid phase coexistence of square-well fluids. Molecular Physics, 102(4), 405-413. [Link]
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Dupradeau, F. Y., Pigache, A., Zaffran, T., Savineau, C., Lelong, R., Grivel, N., ... & Cieplak, P. (2010). The R.E.D. tools: advances in RESP and ESP charge derivation and force field library building. Physical Chemistry Chemical Physics, 12(28), 7821-7839. [Link]
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Vega, C., Sanz, E., Abascal, J. L., & Noya, E. G. (2008). Determination of phase diagrams via computer simulation: methodology and applications to water, electrolytes and proteins. Journal of Physics: Condensed Matter, 20(15), 153101. [Link]
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Cornell, W. D., Cieplak, P., Bayly, C. I., & Kollman, P. A. (1993). Application of RESP charges to calculate conformational energies, hydrogen bond energies, and free energies of solvation. Journal of the American Chemical Society, 115(21), 9620-9631. [Link]
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Spectroscopic Characterization of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate: A Technical Guide
Introduction: The Importance of Spectroscopic Analysis
4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate is a calamitic (rod-shaped) liquid crystal, a class of materials pivotal in the development of display technologies and other advanced optical applications. The precise molecular structure of these compounds dictates their unique mesomorphic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of newly synthesized liquid crystals. This guide will detail the anticipated spectroscopic signatures of the title compound, providing a virtual roadmap for its characterization.
Synthesis Pathway: An Overview
The synthesis of this compound is typically achieved through the esterification of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile with 4-pentylbenzoic acid. This reaction is often catalyzed by an acid or a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl and benzoate moieties, as well as the aliphatic protons of the pentyl chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | Doublet | 2H | Protons ortho to the ester group on the benzoate ring |
| ~7.70 - 7.80 | Multiplet | 4H | Protons on the cyanophenyl ring |
| ~7.60 | Doublet | 2H | Protons para to the pentyl group on the benzoate ring |
| ~7.50 | Doublet | 2H | Protons ortho to the ester linkage on the biphenyl ring |
| ~7.30 | Doublet | 2H | Protons meta to the ester linkage on the biphenyl ring |
| ~2.70 | Triplet | 2H | Methylene protons adjacent to the benzoate ring (α-CH₂) |
| ~1.65 | Multiplet | 2H | Methylene protons (β-CH₂) of the pentyl group |
| ~1.35 | Multiplet | 4H | Methylene protons (γ, δ-CH₂) of the pentyl group |
| ~0.90 | Triplet | 3H | Terminal methyl protons of the pentyl group |
Rationale for Chemical Shift Assignments:
-
The protons on the aromatic rings are in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic currents.
-
Protons ortho to the electron-withdrawing cyano and ester groups will be the most deshielded.
-
The aliphatic protons of the pentyl group will appear in the upfield region (0.9-2.7 ppm). The methylene group attached to the aromatic ring is deshielded by the ring current and appears at a higher chemical shift.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Ester carbonyl carbon (C=O) |
| ~150 - 130 | Aromatic carbons of the biphenyl and benzoate rings |
| ~120 | Cyano group carbon (-C≡N) |
| ~130 - 110 | Quaternary aromatic carbons |
| ~35 | Methylene carbon adjacent to the benzoate ring (α-CH₂) |
| ~31, 22 | Methylene carbons of the pentyl group |
| ~14 | Terminal methyl carbon of the pentyl group |
Rationale for Chemical Shift Assignments:
-
The ester carbonyl carbon is highly deshielded and appears at the lowest field.
-
The aromatic carbons resonate in the 110-150 ppm range. Carbons attached to electronegative groups or part of electron-deficient rings will be further downfield.
-
The cyano carbon has a characteristic chemical shift around 120 ppm.
-
The aliphatic carbons of the pentyl chain are found in the upfield region.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum, and integrate the signals in the ¹H NMR spectrum.
Caption: A generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ester, and aromatic functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~2950 - 2850 | C-H stretch | Aliphatic (pentyl group) |
| ~2230 | C≡N stretch | Nitrile |
| ~1735 | C=O stretch | Ester |
| ~1600, 1500, 1450 | C=C stretch | Aromatic rings |
| ~1270, 1120 | C-O stretch | Ester |
Rationale for Assignments:
-
The sharp, strong absorption around 2230 cm⁻¹ is a definitive indicator of the cyano group.[1]
-
The strong absorption band around 1735 cm⁻¹ is characteristic of the ester carbonyl stretch. For aromatic esters, this peak typically appears between 1730 and 1715 cm⁻¹.[2]
-
The C-O stretching vibrations of the ester group will result in two strong bands in the 1300-1100 cm⁻¹ region.[3]
-
Aromatic C-H and C=C stretching vibrations will be observed in their typical regions.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent. For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the salt plates/KBr pellet).
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Caption: A generalized workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum
For this compound (C₂₅H₂₁NO₂), the expected molecular weight is approximately 367.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 367.
Expected Fragmentation Pattern:
-
Loss of the pentyl group: A significant fragment would likely correspond to the loss of the pentyl group (C₅H₁₁•, 71 Da), resulting in a peak at m/z 296.
-
Formation of the 4-pentylbenzoyl cation: A peak at m/z 177 corresponding to the [C₁₂H₁₇O]⁺ ion.
-
Formation of the 4'-cyano-[1,1'-biphenyl]-4-oxy radical cation: A peak at m/z 194 corresponding to the [C₁₃H₈NO]⁺ ion.
-
Formation of the 4-cyanobiphenyl cation: A peak at m/z 179 after cleavage of the ester linkage.
-
Further fragmentation of the biphenyl and benzoate moieties would lead to smaller fragments.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: A generalized workflow for mass spectrometric analysis.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of NMR, IR, and Mass Spectrometry, researchers can confidently verify the synthesis of this and other novel liquid crystalline materials. The provided protocols and expected spectral data serve as a valuable reference for scientists working in the field of advanced materials.
References
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Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
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Analysing the Photo-Physical Properties of Liquid Crystals. (2024, April 11). MDPI. Retrieved January 6, 2026, from [Link]
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Analysing the Photo-Physical Properties of Liquid Crystals. (2024, April 11). ResearchGate. Retrieved January 6, 2026, from [Link]
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Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved January 6, 2026, from [Link]
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Fatty acid methyl esters into nitriles: Acid–base properties for enhanced catalysts. (n.d.). ScienceDirect. Retrieved January 6, 2026, from [Link]
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Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved January 6, 2026, from [Link]
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Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved January 6, 2026, from [Link]
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4-Biphenylcarboxylic acid, methyl ester. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]
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Liquid Crystals. (n.d.). EBSCO. Retrieved January 6, 2026, from [Link]
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Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. (n.d.). Max-Planck-Gesellschaft. Retrieved January 6, 2026, from [Link]
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6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
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The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved January 6, 2026, from [Link]
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FT-IR spectrum of a thin film of the copoly(ester-amide) m-5j. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Reprogrammable Nonlinear Optics with Ferroelectric Liquid Crystals. (2026, January 2). BIOENGINEER.ORG. Retrieved January 6, 2026, from [Link]
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Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved January 6, 2026, from [Link]
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CAS number and nomenclature for 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate.
A Note on Nomenclature: The topic of this guide, 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, appears to be a slight misnomer or a less common chemical designation. Extensive research consistently points towards a closely related and widely studied compound, 4-Cyano-4'-pentylbiphenyl , as the likely subject of interest. This guide will focus on this well-documented liquid crystal, commonly known by its abbreviation, 5CB .
Introduction
4-Cyano-4'-pentylbiphenyl (5CB) is a paramount example of a nematic liquid crystal, a state of matter that possesses properties between those of a conventional liquid and a solid crystal.[1] First synthesized in 1972 by George William Gray and his team at the University of Hull, 5CB was a groundbreaking discovery that paved the way for the practical application of liquid crystals in display technologies.[2] Its significance lies in its ability to exhibit a liquid crystal phase at room temperature, a crucial characteristic for its use in Liquid Crystal Displays (LCDs).[2][3] The molecule's elongated shape, approximately 20 Å in length, and its distinct chemical structure, featuring a rigid biphenyl core with a flexible pentyl tail and a polar cyano head, are responsible for its unique anisotropic properties.[2] This guide will delve into the technical details of 5CB, including its chemical identity, physical properties, synthesis, and its pivotal role in modern technology.
Chemical Identity and Properties
The unique electro-optical characteristics of 5CB stem from its specific molecular structure. A comprehensive summary of its identifiers and physicochemical properties is provided below.
| Identifier/Property | Value | Reference |
| CAS Number | 40817-08-1 | [4] |
| IUPAC Name | 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile | [2] |
| Synonyms | 4-Cyano-4'-pentylbiphenyl, 5CB, 4'-Pentyl-4-biphenylcarbonitrile | [2][4][5] |
| Molecular Formula | C18H19N | [2][4] |
| Molecular Weight | 249.35 g/mol | [6] |
| Appearance | White to light yellow crystalline solid | [6] |
| Melting Point | 22.5 °C (Crystal to Nematic) | [2] |
| Clearing Point | 35.0 °C (Nematic to Isotropic) | [2] |
| Density | 1.008 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.532 | [6] |
| Boiling Point | 140-150 °C at 0.5 mm Hg | [6] |
Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)
The production of 5CB involves a multi-step chemical synthesis process, which is crucial for achieving the high purity required for its applications in the electronics industry.[3] A general and illustrative synthetic pathway is described below.
Experimental Protocol: Synthesis of 5CB
-
Bromination of Biphenyl: The synthesis typically starts with the bromination of biphenyl to introduce a bromine atom at the 4-position.
-
Friedel-Crafts Acylation: The resulting 4-bromobiphenyl undergoes a Friedel-Crafts acylation with valeryl chloride (pentanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride to introduce the pentanoyl group at the 4'-position.
-
Clemmensen or Wolff-Kishner Reduction: The ketone group is then reduced to a pentyl group. The Wolff-Kishner reduction, using hydrazine and a strong base like potassium hydroxide, is a common method.
-
Cyanation: The final step is the replacement of the bromine atom with a cyano group. This is often achieved through a Rosenmund-von Braun reaction using copper(I) cyanide.
The causality behind these steps is to build the molecule's distinct regions: the rigid biphenyl core, the flexible alkyl chain, and the polar cyano group, which are all essential for its liquid crystalline properties.
Diagram: Synthetic Pathway of 4-Cyano-4'-pentylbiphenyl (5CB)
Caption: A simplified synthetic route for 4-Cyano-4'-pentylbiphenyl (5CB).
Applications in Liquid Crystal Technology
The primary application of 5CB is as a fundamental component of nematic liquid crystal mixtures used in Liquid Crystal Displays (LCDs).[1][3] Its positive dielectric anisotropy allows the molecules to align with an applied electric field, which in turn alters the polarization of light passing through it. This principle is the basis for the operation of twisted nematic (TN) LCDs.
More recently, 5CB has been utilized in the development of "smart windows."[7] These are glass panels that can change from opaque to transparent in response to an applied voltage. This is achieved by dispersing droplets of 5CB within a polymer matrix, a technology known as Polymer-Dispersed Liquid Crystal (PDLC).[7]
Experimental Workflow: Fabrication of a PDLC Smart Window
-
Preparation of the LC-Polymer Mixture: A mixture of 5CB and a photocurable polymer (e.g., Norland Optical Adhesive 71) is prepared, typically with a higher concentration of the liquid crystal (e.g., 60% 5CB, 40% polymer).[7]
-
Cell Assembly: Two transparent conducting oxide (TCO) coated glass substrates are assembled with a specific gap maintained by spacers.
-
Filling the Cell: The LC-polymer mixture is introduced into the gap between the glass plates via capillary action.
-
UV Curing: The filled cell is exposed to ultraviolet (UV) light to cure the polymer. During this process, the 5CB phase separates to form microscopic droplets within the solidified polymer matrix.
-
Electrical Connection: Electrical contacts are made to the TCO layers to allow for the application of a voltage.
In the "off" state (no voltage), the random orientation of the 5CB droplets scatters light, making the window opaque. In the "on" state (voltage applied), the liquid crystal molecules within the droplets align with the electric field, allowing light to pass through and making the window transparent.[7]
Diagram: Operating Principle of a PDLC Smart Window
Caption: The switching mechanism of a Polymer-Dispersed Liquid Crystal (PDLC) device.
Conclusion
4-Cyano-4'-pentylbiphenyl remains a cornerstone material in the field of liquid crystals. Its discovery was a pivotal moment for the development of low-power, flat-panel displays that have become ubiquitous in modern life. The principles of its synthesis and the understanding of its physical properties continue to inform the design of new liquid crystal materials for a growing range of applications, from advanced displays to dynamic architectural glazing and beyond. The ongoing research into 5CB and its composites ensures its relevance in the continuous advancement of materials science and technology.
References
-
Pathak, G., Phettong, B., & Chattham, N. (2022). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. Polymers, 14(15), 3188. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 92319, 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology. Retrieved from [Link]
- Mosley, A., et al. (1976). The raman spectra of 4-cyano- 4' -pentylbiphenyl and 4-cyano-4'-pentyl-d 11-biphenyl. Molecular Crystals and Liquid Crystals, 35(1-2), 71-81.
-
ResearchGate. (n.d.). Figure 1. Liquid crystal compounds used in this study ( a ) 4-Cyano- 4' -pentylbiphenyl (5CB), ( b ) Cholesterol oleyl carbonate (COC) and ( c ) the mesogenic ligand (L1). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 5CB: Nematic Liquid Crystals for Your Innovations. Retrieved from [Link]
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Historical development of cyanobiphenyl liquid crystals for displays.
A Technical Guide to the Historical Development of Room-Temperature Nematic Liquid Crystals
Foreword
The ubiquitous liquid crystal display (LCD) is a testament to a pivotal moment in materials science: the discovery and development of cyanobiphenyl liquid crystals. Before the 1970s, the promise of flat-panel displays was hampered by the lack of stable, room-temperature liquid crystalline materials. This guide provides a comprehensive technical overview of the historical development of cyanobiphenyls, from their synthesis and characterization to their formulation into the commercially viable mixtures that launched the LCD industry. It is intended for researchers, scientists, and professionals in materials science and drug development who seek to understand the foundational science behind one of the most transformative technologies of the 20th century.
The Pre-Cyanobiphenyl Era: A Quest for Stable Mesophases
The concept of liquid crystals dates back to 1888, but their practical application in displays remained elusive for decades.[1] Early liquid crystal materials, such as the Schiff bases, required elevated temperatures to exhibit a nematic phase and were notoriously unstable, degrading rapidly in the presence of moisture and impurities.[2] This instability made them unsuitable for the reliable, long-lasting displays envisioned by researchers. The challenge was clear: a new class of materials was needed that were chemically stable, colorless, and possessed a nematic phase at ambient temperatures.
The Breakthrough: George Gray and the Synthesis of 5CB
In the late 1960s and early 1970s, a concerted effort was underway to develop new liquid crystal materials, spurred by a grant from the UK Ministry of Defence.[3] This initiative brought together academia and government research, notably the research group of Professor George William Gray at the University of Hull and the Royal Radar Establishment (RRE) in Malvern.[2][4]
Gray's group systematically investigated various molecular structures, seeking to eliminate the unstable linking groups found in earlier liquid crystals.[2] Their focus turned to the biphenyl core, a robust and linear chemical structure. The pivotal breakthrough came in 1972 with the synthesis of 4-cyano-4'-pentylbiphenyl, commonly known as 5CB.[3] This molecule, with its simple yet elegant design, exhibited a stable nematic phase over a practical room-temperature range.[3]
The Molecular Architecture of 5CB
The success of 5CB lies in its molecular structure, which embodies the key principles for achieving a stable nematic phase:
-
Rigid Core: The biphenyl group provides a rigid, rod-like core, essential for maintaining long-range orientational order in the nematic phase.[5]
-
Flexible Alkyl Chain: The pentyl (C5H11) chain at one end of the molecule contributes to a lower melting point, allowing the nematic phase to exist at room temperature.[5]
-
Strong Dipole Moment: The cyano (-CN) group at the other end introduces a strong dipole moment, leading to a large positive dielectric anisotropy. This property is crucial for the operation of twisted nematic (TN) displays, as it allows the liquid crystal molecules to be easily aligned by an external electric field.[6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 4. Liquid crystal mixtures show great glass-forming properties (in quest for ever better material for top performance LC displays) | EurekAlert! [eurekalert.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
Introduction and Scientific Context
4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate is a calamitic (rod-shaped) liquid crystal, a class of materials foundational to modern display technology. The molecule's architecture, featuring a rigid biphenyl core, a flexible pentyl tail, and a polar cyano group, gives rise to its mesogenic properties. The cyano group imparts a strong dipole moment, crucial for aligning the molecules with an external electric field, while the overall molecular shape promotes the formation of the ordered, fluid nematic phase.
This document provides a comprehensive guide for the laboratory synthesis of this compound. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, from the selection of precursors to the rationale behind purification and characterization techniques. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently synthesize and verify the target compound.
Synthetic Strategy and Workflow
The synthesis of this compound is most efficiently achieved through a convergent two-step strategy. This involves the preparation of two key intermediates, an acid chloride and a phenolic biphenyl, followed by their condensation to form the final ester product.
2.1 Retrosynthetic Analysis
The target ester is disconnected at the ester linkage (C-O bond), yielding two primary precursors: 4-pentylbenzoyl chloride and 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile. This approach is chemically robust, as the formation of an ester from a highly reactive acid chloride and a nucleophilic phenol is a high-yielding and well-established transformation.
2.2 Overall Experimental Workflow
The workflow is designed for modularity, allowing for the preparation and purification of each intermediate before proceeding to the final condensation step.
Application Notes and Protocols for the Purification of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the purification of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, a liquid crystal material. The high-purity isolation of such compounds is paramount for their application in advanced materials and drug development, where trace impurities can significantly alter physicochemical properties and performance. This document outlines two primary purification strategies: column chromatography and recrystallization. It delves into the scientific rationale behind methodological choices, offers step-by-step experimental procedures, and provides guidance for troubleshooting and optimization.
Introduction: The Imperative of Purity in Liquid Crystal Chemistry
This compound belongs to a class of calamitic (rod-shaped) liquid crystals. The defining characteristic of these materials—the formation of ordered mesophases—is exquisitely sensitive to molecular structure and purity. Impurities, even at low levels, can disrupt the delicate intermolecular forces governing the liquid crystalline phases, leading to altered transition temperatures, reduced clearing points, and compromised electro-optical performance. For applications in research and development, particularly in display technology and as advanced materials in drug delivery systems, achieving purity in excess of 99.5% is often a minimum requirement.[1][2]
The purification of these materials typically involves a multi-step approach, often combining chromatographic methods for gross separation of by-products followed by crystallization to remove closely related impurities and achieve high final purity.[1]
Physicochemical Properties and Characterization
While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts: the polar 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile core and the non-polar 4-pentylbenzoic acid tail, linked by an ester bond. This amphiphilic nature dictates its solubility and chromatographic behavior.
Table 1: Physicochemical Properties of Structurally Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| 4-Cyano-4'-pentylbiphenyl (5CB) | C₁₈H₁₉N | 249.35 | 22.5 | A well-characterized liquid crystal, lacking the benzoate ester group.[1] |
| 4'-Cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate | C₂₇H₁₉NO₃ | 405.44 | 125 (398 K) | A close structural analog with a different benzoate substituent.[3] |
| 4-Cyanobiphenyl-4'-propylbenzoate | C₂₃H₁₉NO₂ | 341.41 | Not available | An analog with a shorter alkyl chain on the benzoate group.[4] |
The presence of the polar cyano group and the ester linkage, combined with the non-polar biphenyl and pentyl moieties, suggests moderate polarity. This allows for effective separation from both highly polar and non-polar impurities using standard chromatographic techniques.
Purification Method I: Flash Column Chromatography
Flash column chromatography is the preferred method for the initial purification of the crude product, effectively removing unreacted starting materials and significant by-products. The choice of stationary and mobile phases is critical for achieving optimal separation.
Principle of Separation
The separation is based on the differential partitioning of the components of the crude mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent). Compounds with higher polarity will have a stronger affinity for the polar silica gel and will thus elute more slowly. Less polar compounds will travel through the column more quickly. By gradually increasing the polarity of the eluent, compounds can be eluted sequentially according to their polarity.
Experimental Protocol
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent like petroleum ether)
-
Dichloromethane (DCM) or Chloroform
-
Ethyl Acetate
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Collection tubes/flasks
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane:DCM or hexane:ethyl acetate) to determine the optimal eluent for separation. The target compound should have an Rf value of approximately 0.3-0.4 for good separation.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:DCM).
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system determined from the TLC analysis.
-
Collect fractions in separate tubes.
-
Monitor the elution process by TLC, spotting samples from the collected fractions to identify those containing the pure product.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound and any more polar impurities. A common gradient would be to increase the percentage of DCM or ethyl acetate in hexane. For a structurally similar compound, chloroform was used as the eluent.[3]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Visualization of Chromatography Workflow
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Cyanobiphenyl-4'-propylbenzoate | C23H19NO2 | CID 46864020 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Elucidating Mesophase Transitions of a Quintessential Liquid Crystal, 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate (5CB), using Differential Scanning Calorimetry (DSC)
Abstract
This application note provides a comprehensive guide for the characterization of the thermotropic liquid crystal 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, commonly known as 5CB, using Differential Scanning Calorimetry (DSC). 5CB is a model compound in liquid crystal research due to its convenient room-temperature nematic phase. DSC is an indispensable thermal analysis technique for precisely determining the thermodynamic parameters associated with its distinct phase transitions. This document details the experimental protocol, explains the scientific rationale behind procedural steps, and outlines the interpretation of the resulting thermal data for researchers, scientists, and professionals in materials science and drug development.
Introduction: The Significance of 5CB and DSC
This compound (5CB) is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at temperatures slightly above ambient conditions. Its molecular structure consists of a rigid biphenyl core, a flexible pentyl chain, and a polar cyano group, which together give rise to its mesogenic properties. The transitions between its crystalline solid, nematic liquid crystal, and isotropic liquid phases are fundamental to its behavior and applications in display technologies and smart materials.[1]
Differential Scanning Calorimetry (DSC) is a powerful and widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] As the sample undergoes a phase transition, such as melting or a crystal-to-liquid crystal transition, heat is either absorbed (endothermic) or released (exothermic), resulting in a detectable peak on the DSC thermogram. The temperature at which the peak occurs identifies the transition temperature, while the area under the peak is directly proportional to the enthalpy change (ΔH) of the transition.[2][3] This allows for a precise thermodynamic characterization of materials like 5CB.
Principle of the Method
The DSC instrument maintains a sample and an inert reference (typically an empty pan) at the same temperature as the furnace temperature is programmed to change at a constant rate. When the 5CB sample undergoes a phase transition, it requires more or less energy than the reference to maintain the same temperature. This difference in heat flow is recorded.
-
Endothermic Transitions: Transitions that require energy input, such as melting (solid to nematic) and clearing (nematic to isotropic), are observed as endothermic peaks on the heating curve.[3]
-
Exothermic Transitions: Transitions that release energy, such as crystallization (nematic to solid), are observed as exothermic peaks on the cooling curve.[3]
By analyzing the position, shape, and area of these peaks, we can extract critical thermodynamic data.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the DSC analysis of 5CB. The causality behind each step is explained to ensure robust and reproducible results.
Materials and Equipment
-
Sample: High-purity this compound (5CB)
-
DSC Instrument: A calibrated Differential Scanning Calorimeter (e.g., Perkin-Elmer DSC-4, TA Instruments MDSC 2920 or similar).[3]
-
Crucibles: Standard aluminum DSC pans and lids. Hermetically sealed pans are recommended to prevent any sample evaporation, especially at higher temperatures.
-
Crimper: For sealing the DSC pans.
-
Microbalance: For accurate weighing of the sample (±0.01 mg precision).
-
Purge Gas: High-purity inert gas (e.g., Nitrogen or Helium) with a flow controller.
Experimental Workflow Diagram
The overall experimental process is summarized in the following diagram:
Caption: Figure 1. DSC Experimental Workflow for 5CB Analysis.
Detailed Procedure
-
Instrument Calibration: Before analysis, ensure the DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as Indium. This is a critical step for data accuracy.
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of 5CB directly into a tared aluminum DSC pan. A smaller sample mass minimizes thermal gradients within the sample, leading to sharper peaks and better resolution.
-
Place a lid on the pan and hermetically seal it using a crimper. This prevents any loss of sample due to volatilization during the heating scan.
-
-
Instrument Loading:
-
Place the sealed sample pan into the sample position of the DSC cell.
-
Place an empty, sealed aluminum pan (the reference) into the reference position. The reference pan should have a mass as close as possible to the sample pan.
-
-
Thermal Program Execution:
-
Set the purge gas (Nitrogen) to a constant flow rate, typically 20-50 mL/min. The inert atmosphere prevents oxidative degradation of the sample.
-
The thermal program should be designed to observe both heating and cooling transitions and to establish a consistent thermal history. A typical program is as follows:
-
Equilibration: Equilibrate the cell at a temperature well below the first transition, for instance, 0°C.
-
Heating Scan: Heat the sample from 0°C to 50°C at a controlled rate of 10°C/min. This temperature range comfortably brackets the known transitions of 5CB. The heating rate is a compromise; slower rates provide better resolution but reduce signal intensity, while faster rates yield larger signals but can broaden transitions.
-
Isothermal Hold: Hold the sample at 50°C for 1-2 minutes to ensure it has fully transitioned to the isotropic liquid phase.
-
Cooling Scan: Cool the sample from 50°C back to 0°C at the same rate of 10°C/min. This allows for the observation of exothermic transitions and the study of supercooling effects.
-
-
-
Data Acquisition: The instrument's software will record the differential heat flow as a function of temperature, generating a DSC thermogram.
Data Analysis and Interpretation
A typical heating thermogram for 5CB will display two distinct endothermic peaks.
-
Peak 1 (Lower Temperature): This corresponds to the transition from the crystalline solid phase to the nematic liquid crystal phase (C-N transition).[1]
-
Peak 2 (Higher Temperature): This represents the transition from the nematic phase to the isotropic liquid phase (N-I transition), also known as the clearing point.[4][5]
From the thermogram, the following parameters are determined:
-
Transition Temperature (T): This can be reported as the onset temperature (the intersection of the baseline with the leading edge of the peak) or the peak maximum temperature. The onset temperature is generally less dependent on the heating rate.
-
Enthalpy of Transition (ΔH): This is calculated by integrating the area of the transition peak. The software typically performs this calculation after the user defines the baseline for integration. The enthalpy is a measure of the energy required to complete the phase transition.
The polymorphism of 5CB is well-documented and can be influenced by its thermal history, such as the cooling rate.[6][7] Rapid cooling can lead to the formation of a glassy or metastable crystalline state, which will exhibit different transitions upon subsequent heating.[8] Therefore, the first heating scan after a controlled cooling cycle is often the most representative.
Expected Results
The transition temperatures and enthalpy values for 5CB are well-established in the literature, making it an excellent standard for verifying instrument performance. The expected values are summarized below.
| Phase Transition | Parameter | Typical Value Range |
| Crystal to Nematic (C-N) | Onset Temperature (TC-N) | 22-24°C |
| Enthalpy (ΔHC-N) | ~20-25 J/g | |
| Nematic to Isotropic (N-I) | Onset Temperature (TN-I) | 34-35°C[4] |
| Enthalpy (ΔHN-I) | ~1.5-2.5 J/g |
Note: These values are approximate and can vary slightly depending on sample purity and the specific DSC experimental conditions (e.g., heating rate).[9] The N-I transition is a weakly first-order transition, characterized by a much smaller enthalpy change compared to the melting transition.[10]
Conclusion
Differential Scanning Calorimetry is a highly effective and straightforward technique for the thermodynamic characterization of the liquid crystal 5CB. The method provides precise and reproducible measurements of the crystal-to-nematic and nematic-to-isotropic transition temperatures and their associated enthalpies. By following the detailed protocol outlined in this application note, researchers can obtain high-quality data that is crucial for fundamental materials research, quality control, and the development of new liquid crystal-based technologies. Adherence to proper calibration and experimental procedure, as detailed herein, is paramount for achieving trustworthy and authoritative results.
References
-
Bonvallet, G. A. (1999). Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB. Wooster Physics. Available at: [Link]
-
ASTM E2070-13, Standard Test Method for Kinetic Parameters by Differential Scanning Calorimetry Using Isothermal Methods, ASTM International, West Conshohocken, PA, 2013. Available at: [Link]
-
Ghosh, S., et al. (2019). Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate. Soft Matter, 15(31), 6348-6358. Available at: [Link]
-
Pivovarova, N. S., et al. (2014). Low temperature phase transformations in 4-cyano-4'- pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes. arXiv preprint arXiv:1401.3735. Available at: [Link]
-
Sharma, D., et al. (2022). Details of Nematic Phase Transition and Nematic Range of 5OCB Liquid Crystal using Logger Pro. International Journal of Research in Engineering and Science (IJRES), 10(9), 197-211. Available at: [Link]
-
Shukla, A., et al. (2010). Non-isothermal kinetics of melting and nematic to isotropic phase transitions of 5CB liquid crystal. Journal of Thermal Analysis and Calorimetry, 102(2), 627-632. Available at: [Link]
-
Urban, S., et al. (2023). Conformation-dependent molecular association and spectral properties of 4-pentyl-4′-cyanobiphenyl liquid crystal in different phases. The Journal of Chemical Physics, 158(9), 094503. Available at: [Link]
-
Leys, J., et al. (2011). Nematic-nematic phase transition in the liquid crystal dimer CBC9CB and its mixtures with 5CB: A high-resolution adiabatic scanning calorimetry study. Physical Review E, 84(4), 041707. Available at: [Link]
-
Ghosh, S., et al. (2019). Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate. RSC Publishing. Available at: [Link]
-
IOSR Journal of Engineering (IOSRJEN). (2013). Thermal Analysis of Liquid Crystal Mixtures. Available at: [Link]
Sources
- 1. arxiv.org [arxiv.org]
- 2. iosrjen.org [iosrjen.org]
- 3. ijres.org [ijres.org]
- 4. Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. scispace.com [scispace.com]
The Lynchpin of Modern Displays: Application Notes for 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate (5CB) in Liquid Crystal Technologies
Introduction: The Quintessential Nematic Liquid Crystal
Since its synthesis by George William Gray and his team in 1972, 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, commonly known by its shorthand designation 5CB, has been a cornerstone in the advancement of liquid crystal displays (LCDs).[1] Its paramount importance stems from a convenient room-temperature nematic phase, chemical stability, and significant positive dielectric anisotropy, making it highly responsive to electric fields.[2] This document serves as a comprehensive technical guide for researchers, scientists, and professionals, providing in-depth application notes and standardized protocols for the utilization of 5CB in the fabrication and characterization of liquid crystal devices.
The 5CB molecule, approximately 20 Å in length, possesses a calamitic (rod-like) shape.[1][3] It is composed of a rigid biphenyl core which provides the necessary structural anisotropy, a flexible pentyl chain that influences its melting point and viscosity, and a polar cyano group that is the primary source of its large dipole moment and positive dielectric anisotropy.[2][3] It is this unique molecular architecture that dictates its liquid crystalline behavior and its utility in electro-optical applications.
Figure 1: Molecular Structure of this compound (5CB).
Physicochemical Properties of 5CB
A thorough understanding of the material properties of 5CB is critical for the design and modeling of liquid crystal devices. The following table summarizes key physical, optical, and electrical parameters for pure 5CB. It is important to note that in many commercial applications, 5CB is used as a component in liquid crystal mixtures to optimize these properties for specific performance requirements, such as a wider operating temperature range or faster switching speeds.[4][5]
| Property | Symbol/Unit | Value (at specified temperature) | Source(s) |
| Phase Transitions | |||
| Crystal to Nematic | TCN (°C) | 22.5 | [1] |
| Nematic to Isotropic | TNI (°C) | 35.0 | [1] |
| Optical Properties | |||
| Ordinary Refractive Index | no | 1.58 (at room temp., 633 nm) | [6] |
| Extraordinary Refractive Index | ne | 1.77 (at room temp., 633 nm) | [6] |
| Birefringence (Optical Anisotropy) | Δn = ne - no | 0.19 (at 25°C, 589 nm) | [6] |
| Electrical Properties | |||
| Dielectric Constant (parallel to director) | ε∥ | ~18.5 (at 25°C, 1 kHz) | [7] |
| Dielectric Constant (perpendicular to director) | ε⊥ | ~7.0 (at 25°C, 1 kHz) | [7] |
| Dielectric Anisotropy | Δε = ε∥ - ε⊥ | +11.5 (at 25°C, 1 kHz) | [7][8] |
| Material Properties | |||
| Splay Elastic Constant | K11 (pN) | 6.4 (at 25°C) | |
| Twist Elastic Constant | K22 (pN) | 3.0 (at 25°C) | |
| Bend Elastic Constant | K33 (pN) | 10 (at 25°C) | |
| Rotational Viscosity | γ1 (Pa·s) | ~0.077 (at 25°C) | [9] |
| Density | ρ (g/cm³) | 1.022 | [1] |
Experimental Protocols: From Cell Fabrication to Electro-Optical Characterization
The following sections provide detailed, step-by-step protocols for the construction of a liquid crystal test cell and the subsequent characterization of its electro-optical performance. These protocols are designed to be self-validating, with explanations of the underlying principles and expected outcomes.
PART 1: Liquid Crystal Test Cell Fabrication
A standard twisted nematic (TN) liquid crystal cell is a foundational device for characterizing the electro-optic properties of 5CB. The fabrication process involves the preparation of substrates, creation of an alignment layer, cell assembly, and filling with the liquid crystal.
Diagram 1: Workflow for Twisted Nematic (TN) Liquid Crystal Cell Fabrication.
Protocol 1.1: Substrate Preparation and Alignment Layer Deposition
-
Substrate Cleaning: Begin with indium tin oxide (ITO) coated glass substrates. The conductive ITO layer serves as the electrode. Thorough cleaning is paramount to ensure a defect-free alignment layer.
-
Sequentially sonicate the substrates in baths of acetone, isopropyl alcohol (IPA), and deionized (DI) water for 15 minutes each.
-
Dry the substrates using a nitrogen gun and bake on a hotplate at 110°C for 10 minutes to remove any residual moisture.
-
-
Polyimide (PI) Coating: A thin layer of polyimide is used to align the liquid crystal molecules. The choice of PI is critical; for planar alignment (where molecules lie parallel to the surface), a standard PI like SE-2170 (Nissan Chemical) is suitable.[10][11]
-
Spin-coat the PI solution onto the ITO surface. A typical spin recipe is 500 rpm for 5 seconds (spread) followed by 3000 rpm for 30 seconds (thinning). This should result in a film thickness of approximately 50-100 nm.
-
-
Baking (Curing): The coated substrates are baked to evaporate the solvent and to induce imidization of the polyamic acid precursor.
-
Soft Bake: Place the substrates on a hotplate at 80°C for 5-10 minutes.
-
Hard Bake: Transfer the substrates to an oven and bake at 180-230°C for 1 hour. The higher temperature is necessary for the chemical conversion to the robust polyimide.[6]
-
-
Mechanical Rubbing: This step creates microscopic grooves on the PI surface that physically guide the liquid crystal molecules, establishing a preferred alignment direction (the "easy axis").[11][12]
-
Use a rubbing machine equipped with a velvet or cotton cloth.
-
Apply a controlled pressure and pass the substrate under the rotating rubbing roller in a single, unidirectional motion. The rubbing strength can be adjusted to control the pretilt angle.[13]
-
Protocol 1.2: Cell Assembly and Filling
-
Assembly: Two rubbed PI substrates are assembled to form a cell with a precise gap.
-
Dispense a UV-curable sealant mixed with spacer beads (typically 5-10 µm in diameter) around the perimeter of one substrate, leaving a small gap for filling.
-
Place the second substrate on top, with the rubbing directions oriented at 90° to each other (for a TN cell). The anti-parallel configuration (180°) is used for homogeneous cells.
-
Gently press the substrates together and expose to a UV lamp to cure the sealant.
-
-
Filling: The cell is filled with 5CB using capillary action.
-
Heat the empty cell and the 5CB to a temperature above its nematic-isotropic transition point (e.g., 40°C). This reduces the viscosity and ensures the liquid crystal is in its isotropic phase, preventing flow-induced alignment defects.
-
Place a drop of the isotropic 5CB at the opening of the cell. The liquid will be drawn into the cell gap.
-
Once filled, seal the opening with a UV-curable sealant or epoxy.
-
Cool the cell slowly to room temperature to allow the 5CB molecules to align uniformly according to the rubbed PI surfaces.
-
PART 2: Electro-Optical Characterization
Once the cell is fabricated, its performance can be quantified. The following protocols outline the measurement of key electro-optical parameters.
Diagram 2: Schematic of the Electro-Optical Characterization Setup and Workflow.
Protocol 2.1: Voltage-Dependent Light Transmittance (V-T Curve)
This measurement determines the threshold voltage (Vth) required to initiate the switching of the liquid crystal molecules and the saturation voltage (Vsat) for maximum transmittance change.
-
Setup: Place the fabricated TN cell between two crossed polarizers on an optical bench. The rubbing direction of the entrance substrate should be parallel to the transmission axis of the first polarizer. A He-Ne laser (633 nm) can be used as the light source, and a photodiode connected to an oscilloscope or a power meter measures the transmitted light intensity.[14][15] The LC cell is driven by a square-wave AC voltage from a function generator, typically at 1 kHz to prevent ion migration effects.
-
Procedure:
-
With no voltage applied (V=0), the 90° twist of the liquid crystal director rotates the polarization of the incident light by 90°, allowing it to pass through the second polarizer (analyzer). This is the bright state (maximum transmission).
-
Gradually increase the applied AC voltage. As the voltage exceeds the threshold, the positive dielectric anisotropy of 5CB causes the molecules to reorient and align with the electric field (perpendicular to the substrates).[8]
-
This reorientation disrupts the waveguiding effect, and the polarization of the light is no longer fully rotated. Consequently, the transmitted light intensity decreases.
-
Record the transmitted intensity for each voltage step. Plot the normalized transmittance as a function of the applied RMS voltage.
-
Vth (Threshold Voltage): Typically defined as the voltage at which the transmittance drops to 90% of its maximum value.
-
Vsat (Saturation Voltage): The voltage at which the transmittance reaches its minimum value (typically 10% of the maximum).
-
Protocol 2.2: Switching Response Time
Response time is a critical parameter for display applications, determining the ability to display motion without blurring.
-
Setup: Use the same setup as for the V-T curve measurement. The function generator should be set to output a square wave that toggles between 0 V and the saturation voltage (Vsat).
-
Procedure:
-
Apply the square wave to the LC cell.
-
Use the oscilloscope to monitor the photodetector output.
-
Rise Time (τrise): Measure the time it takes for the transmittance to change from 90% to 10% of its final value when the voltage is switched on.
-
Fall Time (τfall): Measure the time it takes for the transmittance to change from 10% to 90% of its final value when the voltage is switched off. The fall time is primarily dependent on the material's viscoelastic properties and the cell gap.[9]
-
Protocol 2.3: Contrast Ratio (CR) and Viewing Angle
Contrast ratio is the ratio of the luminance of the brightest white to the darkest black that a display can produce. The viewing angle is the range of angles from which the display can be viewed with an acceptable contrast ratio, typically defined as 10:1.[16][17]
-
Contrast Ratio:
-
Using the V-T curve setup, measure the maximum transmitted intensity (Imax at V=0 for a normally white TN cell) and the minimum transmitted intensity (Imin at V=Vsat).
-
The on-axis contrast ratio is calculated as: CR = Imax / Imin .[18]
-
-
Viewing Angle:
-
A more sophisticated setup involving a goniometer is required. The light source and detector are mounted on arms that can rotate around the LC cell.
-
For various polar (inclination) and azimuthal (rotation) angles, measure the Imax and Imin to calculate the contrast ratio at that specific viewing angle.
-
The viewing angle is defined as the angular range over which the CR remains above a certain value (e.g., 10:1).[15][17]
-
Advanced Applications and Considerations
Liquid Crystal Mixtures
While pure 5CB is an excellent material for fundamental studies, practical display applications require liquid crystal mixtures. By combining 5CB with other cyanobiphenyls (e.g., 7CB, 8CB) or other families of liquid crystals, properties can be tailored.[5][7] For instance, adding shorter-chain homologs can lower the melting point, while adding compounds with higher clearing points can extend the nematic range to higher temperatures. The goal is to create a eutectic mixture that has a wide nematic range, low viscosity for fast switching, and optimized dielectric and optical anisotropy for the specific display mode (e.g., TN, IPS, VA).[16][19]
Alternative Alignment Techniques: Photoalignment
Mechanical rubbing, while effective, can introduce dust particles and electrostatic charges. Photoalignment is a non-contact alternative that uses polarized light to induce anisotropy in a photosensitive alignment layer, typically a polymer film containing azo-dyes.[20][21]
-
Mechanism: When exposed to linearly polarized UV or visible light, the azo-dye molecules undergo trans-cis isomerization. This process, combined with rotational diffusion, leads to a net orientation of the dye molecules perpendicular to the polarization direction of the light.[17][22] This molecular orientation at the surface then directs the alignment of the bulk liquid crystal.
-
Advantages: Offers high-resolution patterning of alignment direction, is a clean, non-contact process, and can generate a controllable pretilt angle.[23]
Application in Biosensing
The high sensitivity of liquid crystals to surface interactions has opened avenues for their use in biosensors. The principle relies on the amplification of molecular binding events at a functionalized surface into a macroscopic optical signal.[24][25]
-
Working Principle: A surface is prepared to induce a specific alignment of the 5CB (e.g., homeotropic, or perpendicular). This surface is then functionalized with a biological recognition element (e.g., an antibody or DNA probe).
-
When the target analyte binds to the recognition element, it disrupts the ordered arrangement of the liquid crystal molecules near the surface. This local disruption propagates through the bulk of the liquid crystal, causing a change in the overall alignment.
-
This change is easily visualized as a shift from a dark to a bright texture when viewed between crossed polarizers, providing a label-free detection method.
Safety and Handling of 5CB
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[4][26]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat when handling 5CB.[27]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Store away from strong oxidizing agents.[28]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[4]
Conclusion
This compound (5CB) remains a fundamentally important material in the field of liquid crystals. Its well-characterized properties and predictable electro-optical behavior make it an ideal candidate for both foundational research and as a component in advanced liquid crystal mixtures for modern display technologies. The protocols and technical insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to effectively utilize 5CB in their work, fostering further innovation in display engineering, photonics, and biosensing applications.
References
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Ichimura, K. (2000). Photoalignment of Liquid Crystal Systems. Chemical Reviews, 100(5), 1847-1874. Available at: [Link]
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PhysicsOpenLab. (2020). Liquid Crystals and Electro-Optic Modulation. Available at: [Link]
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PhiChem Corporation. (n.d.). Display Materials. Available at: [Link]
- Hui, V. C., & Kwok, H. S. (2000). New Developments in Liquid Crystal Photo-Aligning by Azo-Dyes. SID Symposium Digest of Technical Papers, 31(1), 734-737.
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Lin, T. H., et al. (2009). Photoalignment effect in a liquid-crystal film doped with nanoparticles and azo-dye. Applied Physics Letters, 94(20), 201112. Available at: [Link]
- Hui, V. C., & Kwok, H. S. (2000). Photo-aligning by azo-dyes: Physics and applications.
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ResearchGate. (n.d.). a Experimental setup for the electro-optic characterization. b Schematic diagram of temperature control device. Available at: [Link]
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Repina, N., et al. (2021). Dielectric and Material Properties of 5CB Nematic Dispersed with Graphene Nanoparticles. Liquid Crystals, 49(2), 273-283. Available at: [Link]
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Lu, R. B., & Lee, W. (2012). Aligning liquid crystal molecules. SPIE. Available at: [Link]
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MDPI. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. Crystals, 13(3), 464. Available at: [Link]
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- ResearchGate. (2020). Viscoelastic and dielectric properties of 5CB nematic liquid crystal doped by magnetic and nonmagnetic nanoparticles. Physical Review E, 102(5), 052703.
- Lee, J. H., et al. (2008). Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer. Optics Express, 16(5), 3033-3038.
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White Rose eTheses Online. (2018). Surface Aligned Liquid Crystals on Micropatterned Polyimide Relief Structures. Available at: [Link]
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ChemDmart. (n.d.). Safety Data Sheet. Available at: [Link]
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NIH. (2023). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. Polymers, 15(16), 3435. Available at: [Link]
- Optica Publishing Group. (2017). Ambient contrast ratio of LCDs and OLED displays. Optics Express, 25(26), 33642-33657.
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NIH. (2021). New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications. Polymers, 13(22), 4009. Available at: [Link]
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Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Available at: [Link]
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PubChem. (n.d.). 4'-cyano[1,1'-biphenyl]-4-yl 4-pentylcyclohexane-1-carboxylate. Available at: [Link]
- DergiPark. (2022). INVESTIGATION OF DIELECTRIC PROPERTIES OF MBBA-5CB NEMATIC LIQUID CRYSTAL STRUCTURES. Mugla Journal of Science and Technology, 8(2), 173-178.
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ResearchGate. (n.d.). Temperature dependence of dielectric constant of 5CB, (a) and 8CB (b). Available at: [Link]
-
Semantic Scholar. (n.d.). 4-cyano-4'-pentylbiphenyl. Available at: [Link]
-
NIH. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 160–164. Available at: [Link]
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bioRxiv. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Available at: [Link]
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NIH. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Journal of Biological Chemistry, 300(7), 107514. Available at: [Link]
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Application Notes & Protocols: 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate for High-Performance Polymer-Dispersed Liquid Crystal (PDLC) Devices
Abstract
This document provides a comprehensive guide for researchers and scientists on the utilization of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, a high-performance liquid crystal (LC), in the fabrication and characterization of Polymer-Dispersed Liquid Crystal (PDLC) devices. We delve into the material's fundamental properties, outline a detailed fabrication protocol using the widely adopted Polymerization-Induced Phase Separation (PIPS) technique, and provide methodologies for robust electro-optical performance evaluation. This guide is designed to bridge theoretical understanding with practical application, enabling the development of advanced PDLC-based technologies such as smart windows, flexible displays, and optical shutters.
Introduction to PDLC Technology and the Role of the Liquid Crystal
Polymer-Dispersed Liquid Crystal (PDLC) technology represents a class of smart materials capable of electrically controlled light transmission.[1] These devices consist of micron-sized droplets of liquid crystal dispersed within a solid polymer matrix.[2] The operating principle hinges on the refractive index mismatch between the liquid crystal and the polymer.
-
OFF-State (Opaque): In the absence of an electric field, the liquid crystal molecules within the droplets are randomly oriented. This random alignment causes a mismatch between the refractive index of the LC droplets and the polymer matrix, leading to strong scattering of incident light, rendering the film opaque or translucent.[3][4]
-
ON-State (Transparent): When a sufficient AC electric field is applied across the film, the liquid crystal molecules align themselves with the field. In this aligned state, the ordinary refractive index of the liquid crystal matches that of the polymer matrix. Consequently, light passes through with minimal scattering, and the film becomes transparent.[2][3]
The choice of liquid crystal is paramount to device performance. The subject of this guide, this compound, is a nematic liquid crystal that offers a desirable combination of properties for PDLC applications. While this specific ester is a specialized molecule, its core structure is related to the well-studied 4-Cyano-4'-pentylbiphenyl (5CB). 5CB is known for its stable nematic phase at room temperature and positive dielectric anisotropy, which are crucial for the electro-optical switching effect in PDLCs.[5][6]
Material Deep Dive: this compound
The molecular structure of this liquid crystal, featuring a rigid biphenyl core, a polar cyano group, and flexible alkyl chains, dictates its unique properties. These characteristics are essential for creating PDLC devices with low operating voltages and high contrast ratios.
While specific data for the titled benzoate ester is proprietary or less common in public literature, we can infer its properties from the closely related and foundational compound, 4-Cyano-4'-pentylbiphenyl (5CB), which is extensively characterized. The addition of the benzoate group is typically done to modify properties like the clearing point and birefringence.
Table 1: Physicochemical Properties of the Reference Nematic Liquid Crystal (5CB)
| Property | Value | Significance in PDLCs |
| Chemical Name | 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile | N/A |
| Common Name | 5CB | N/A |
| CAS Number | 40817-08-1 | N/A |
| Molecular Formula | C₁₈H₁₉N | Influences viscosity and intermolecular interactions. |
| Molecular Weight | 249.35 g/mol [7] | Affects mixing and phase separation dynamics. |
| Mesomorphic Range | 22.5 °C (Crystal to Nematic) to 35.0 °C (Nematic to Isotropic)[5] | Defines the operational temperature window of the device. |
| Refractive Index (n₂₀/D) | ~1.532 (lit.)[8] | Critical for matching with the polymer matrix in the ON-state. |
| Density (at 25 °C) | ~1.008 g/mL (lit.)[8] | Used for calculating mass/volume ratios in formulations. |
Principle of PDLC Operation
The functionality of a PDLC device is governed by the alignment of liquid crystal molecules within polymer cavities in response to an external electric field.
Caption: Fig. 1: PDLC Electro-Optical Switching Mechanism
Application Protocol: PDLC Device Fabrication via PIPS
The Polymerization-Induced Phase Separation (PIPS) method is the most common and versatile technique for fabricating PDLC films.[3][9] It involves photopolymerizing a homogeneous mixture of liquid crystal and a prepolymer, causing the LC to phase-separate into droplets.
Required Materials & Equipment
Materials:
-
This compound (Liquid Crystal)
-
UV-curable Prepolymer (e.g., Norland Optical Adhesive 65, NOA65)[10][11]
-
Photoinitiator (if not included in prepolymer)
-
Indium Tin Oxide (ITO) coated glass or PET substrates[12][13]
-
Spacers (e.g., glass microbeads or polymer film, 10-20 µm diameter)
-
Epoxy for sealing
-
Solvents for cleaning (Isopropanol, Acetone)
Equipment:
-
Ultrasonic bath
-
Magnetic stirrer with hot plate
-
Precision balance (± 0.1 mg)
-
UV curing system (365 nm wavelength)
-
UV intensity meter
-
Spinner or blade coater
-
Device for cell assembly (e.g., custom jig)
-
Function generator and voltage amplifier
-
Photodetector and Laser/LED light source (for characterization)
-
Oscilloscope
Fabrication Workflow
The PIPS method is a sequential process that requires careful control over each step to ensure reproducible device performance.
Caption: Fig. 2: PIPS Fabrication Workflow Diagram
Step-by-Step Protocol
1. Preparation of the LC/Prepolymer Syrup:
-
Rationale: The ratio of LC to polymer is a critical parameter that influences droplet size and, consequently, the electro-optical properties of the device.[14] A typical starting ratio is 60-70% LC to 30-40% prepolymer by weight.
-
Protocol:
- Accurately weigh the liquid crystal and UV-curable prepolymer into a clean, amber vial. A common formulation to start with is 65% LC and 35% NOA65.
- Add the photoinitiator if your prepolymer requires it (follow manufacturer's datasheet).
- Gently heat the mixture on a hotplate to ~40-50°C (above the LC clearing point) while stirring to create a homogenous, isotropic solution.
- Sonicate the mixture for 15-20 minutes to ensure complete dissolution and remove any trapped air bubbles.[3]
- QC Check: The final syrup should be perfectly clear and homogenous. Any cloudiness indicates incomplete mixing or premature polymerization.
2. Substrate Cleaning:
-
Rationale: Contaminants on the ITO surface can lead to electrical shorts and poor film quality. A rigorous cleaning process is essential.
-
Protocol:
- Sequentially sonicate the ITO-coated substrates in baths of acetone and then isopropanol for 15 minutes each.
- Rinse thoroughly with deionized water.
- Dry the substrates using a stream of dry nitrogen gas.
3. Cell Assembly:
-
Rationale: Uniform cell thickness is crucial for consistent electric field strength and predictable switching behavior.
-
Protocol:
- Mix a small quantity of spacers (e.g., 1% by weight of the prepolymer) into the LC/prepolymer syrup.
- Alternatively, place a thin gasket or spacer film around the perimeter of one ITO substrate.
- Place the second ITO substrate on top, with the conductive sides facing each other, creating a cell with a uniform gap defined by the spacers.
- Gently clamp the cell in a jig, leaving a small opening for filling.
4. UV Curing (Polymerization-Induced Phase Separation):
-
Rationale: The UV curing intensity and duration directly control the polymerization rate, which in turn dictates the final morphology (size and distribution) of the LC droplets.[3] Faster curing generally leads to smaller droplets, which can increase the driving voltage but also improve the off-state scattering.[15][16]
-
Protocol:
- Fill the assembled cell with the LC/prepolymer syrup via capillary action.
- Place the filled cell under a UV lamp (e.g., 365 nm). A typical UV intensity for this process is in the range of 10-20 mW/cm².
- Expose the cell to UV radiation for a predetermined time (e.g., 5-10 minutes). The optimal time and intensity must be determined empirically for your specific system.
- After curing, the initially clear cell will turn opaque as the LC droplets form within the solidified polymer matrix.
Characterization and Performance Evaluation
Thorough electro-optical characterization is required to quantify the performance of the fabricated PDLC device.
Table 2: Key Performance Indicators for PDLC Devices
| Parameter | Description | Typical Goal |
| Threshold Voltage (Vth) | The voltage at which transmittance reaches 10% of its maximum.[17] | Low (< 20V) |
| Saturation Voltage (Vsat) | The voltage at which transmittance reaches 90% of its maximum.[17] | Low (< 60V) |
| Contrast Ratio (CR) | The ratio of maximum transmittance (ON-state) to minimum transmittance (OFF-state).[3] | High (> 50:1) |
| Rise Time (τ_on) | Time taken to switch from 10% to 90% transmittance upon voltage application.[18] | Fast (< 10 ms) |
| Decay Time (τ_off) | Time taken to switch from 90% to 10% transmittance after voltage removal.[17] | Fast (< 50 ms) |
Electro-Optical Testing Protocol
-
Setup: A laser or LED light source is directed through the PDLC cell onto a photodetector. The PDLC cell is driven by a function generator connected to a high-voltage amplifier. The photodetector output and driving voltage are monitored with an oscilloscope.[19]
-
Voltage-Transmittance (V-T) Curve:
-
Apply a square wave AC voltage (typically 1 kHz) to the PDLC cell.
-
Start at 0V and incrementally increase the voltage, recording the corresponding light transmittance at each step until saturation is reached.
-
Plot transmittance as a function of applied voltage to obtain the V-T curve. From this curve, Vth, Vsat, and CR can be determined.
-
-
Switching Times:
-
Apply a square wave voltage pulse at the saturation voltage (Vsat).
-
Use the oscilloscope to measure the time it takes for the transmittance to rise from 10% to 90% (τ_on) when the voltage is applied.
-
Measure the time it takes for the transmittance to fall from 90% to 10% (τ_off) when the voltage is removed.
-
Troubleshooting and Optimization
-
High Driving Voltage: This can be caused by LC droplets that are too small. Try decreasing the UV curing intensity or increasing the curing temperature.[20] Doping with a small amount of nanoparticles can also sometimes lower the driving voltage.[17]
-
Low Contrast Ratio: This may result from an index mismatch in the ON-state or insufficient scattering in the OFF-state. Ensure the ordinary refractive index of the LC is well-matched to the polymer's refractive index. For better scattering, consider increasing the film thickness or optimizing the LC concentration.
-
Hysteresis in V-T Curve: This can be due to charge trapping at the polymer-LC interface. Ensure high-purity materials are used and consider using a driving waveform with a DC-biasing component.
References
-
MDPI. (2024). Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. [Link]
-
Taylor & Francis Online. (n.d.). Electrooptical Characterization of Various PDLC Materials. [Link]
-
Taylor & Francis Online. (n.d.). Polymerization induced phase separation (PIPS) in a polymer dispersed liquid crystal (PDLC) system: A Monte-Carlo simulation approach. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology. [Link]
-
Taylor & Francis Online. (n.d.). Polymerization induced phase separation (PIPS) in a polymer dispersed liquid crystal (PDLC) system: A Monte-Carlo simulation approach. [Link]
-
MDPI. (n.d.). High-Efficiency PDLC Smart Films Enabled by Crosslinking Agent Optimization and MoS2 Nanosheets for Energy-Saving Windows. [Link]
-
MDPI. (n.d.). Electro-Optical Characteristics of Polymer Dispersed Liquid Crystal Doped with MgO Nanoparticles. [Link]
-
Hua Xian Jing. (2025). Why Is ITO Glass Vital for LCD Displays and Touchscreens?. [Link]
-
ACS Publications. (n.d.). A Comprehensive Review on Polymer-Dispersed Liquid Crystals: Mechanisms, Materials, and Applications. [Link]
-
ResearchGate. (n.d.). Block diagram of the experimental setup for electro-optical characterization of PDLC cells. [Link]
-
Cambridge University Press. (n.d.). Electro-Optical Properties and Interfacial Charges in Polymer-Dispersed Liquid Crystal Devices. [Link]
-
materiability. (n.d.). Polymer Dispersed Liquid Crystals. [Link]
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Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. [Link]
-
YouTube. (2025). PDLC Continuous Improvement: How to Optimize Product Development. [Link]
-
Advanced Ceramic Materials (SAM). (2024). Indium Tin Oxide (ITO) in Liquid Crystal Displays (LCDs): Key to Bright, Efficient Screens. [Link]
-
Taylor & Francis Online. (2023). Polymer dispersed liquid crystals devices: role of photopolymerisation to control defect orientation, optical and electro-optical properties. [Link]
-
Biotain Crystal. (n.d.). ITO coated glass substrate For sale, supplier. [Link]
-
Techinstro. (2025). ITO Coated Quartz Glass Manufacturer and Supplier. [Link]
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Intellinez. (n.d.). 5 Best Practices for Managing the Product Development Lifecycle. [Link]
-
DHF. (2024). PDLC Response Time and Voltage Affects the PDLC Performance. [Link]
-
National Institutes of Health (NIH). (2023). A Stable PDLC Film with High Ageing Resistance from an Optimized System Containing Rigid Monomer. [Link]
-
Bravosmartfilm. (2023). How to make smart PDLC film?. [Link]
-
UniteGlass. (2019). What is PDLC Film?. [Link]
-
Silmid. (n.d.). Norland 61 Optical Adhesive 1oz Bottle. [Link]
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Norland Adhesives. (n.d.). Norland UV Curing Optical Adhesives. [Link]
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PubChem. (n.d.). 4-carboxylic acid, 4'-pentyl-, 4'-cyano(1,1'-biphenyl)-4-yl ester. [Link]
-
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Application Notes and Protocols for the Formulation of Liquid Crystal Mixtures Containing 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
Foreword: The Strategic Role of Phenyl Benzoate Moieties in Advanced Liquid Crystal Formulations
In the pursuit of advanced liquid crystalline materials for next-generation displays, photonics, and sensing applications, the molecular architecture of the constituent mesogens is of paramount importance. While the cyanobiphenyl scaffold has been a cornerstone of liquid crystal research, its combination with other functional groups allows for the fine-tuning of critical material properties.[1] This application note delves into the formulation and characterization of liquid crystal mixtures featuring 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate , a calamitic (rod-shaped) liquid crystal that marries the high polarity and positive dielectric anisotropy of the cyanobiphenyl group with the broad mesophase stability often associated with phenyl benzoate esters.
The inclusion of the phenyl benzoate moiety is a deliberate design choice aimed at enhancing the thermal range of the nematic phase and influencing the material's viscosity and birefringence.[2][3] Understanding the interplay between these structural components is crucial for developing bespoke liquid crystal mixtures with tailored electro-optical characteristics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, formulate, and characterize liquid crystal mixtures based on this promising mesogen.
I. The Mesogen of Interest: this compound
Molecular Structure:
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Application Notes and Protocols: Electro-optical Switching Measurement of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate (5CB)
<
Introduction: The Quintessential Nematic Liquid Crystal for Electro-Optical Studies
4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, ubiquitously known in the scientific community as 5CB, stands as a cornerstone material in the field of liquid crystal science and technology.[1][2] First synthesized in 1972 by George William Gray and his team, 5CB was pivotal in the development of liquid crystal displays (LCDs) due to its stable nematic phase at room temperature.[2] Its well-characterized physical properties and predictable electro-optical behavior make it an ideal model system for researchers, scientists, and engineers in materials science, condensed matter physics, and drug development.[1]
This guide provides a comprehensive overview of the principles and a detailed protocol for measuring the electro-optical switching characteristics of 5CB. We will delve into the causality behind the experimental choices, ensuring a robust and self-validating methodology.
Theoretical Framework: The Fréedericksz Transition and Electro-Optical Switching
The electro-optical switching of 5CB is fundamentally governed by the Fréedericksz transition .[3] This phenomenon describes the reorientation of the liquid crystal director—the average direction of the long molecular axes—in response to an external electric field. In its nematic phase, 5CB exhibits a positive dielectric anisotropy (Δε > 0), meaning its dielectric permittivity is higher parallel to the director (ε||) than perpendicular to it (ε⊥).[4][5]
When a voltage is applied across a cell containing 5CB with planar alignment (where the director is parallel to the cell surfaces), an electric field is established perpendicular to the director. This field exerts a dielectric torque on the 5CB molecules, causing them to reorient and align with the field. This reorientation only occurs if the applied voltage exceeds a critical value known as the Fréedericksz threshold voltage (Vth) .[6][7] Below this threshold, the elastic forces of the liquid crystal dominate, maintaining the initial alignment.[3][6]
The switching dynamics, specifically the rise time (turn-on) and decay time (turn-off), are critical parameters for device applications. These times are influenced by several key material properties:
-
Rotational Viscosity (γ₁): Represents the internal friction that resists the reorientation of the director. Lower viscosity leads to faster switching times.
-
Elastic Constants (Kᵢᵢ): Describe the energy required to deform the liquid crystal from its uniform alignment. The primary constants are for splay (K₁₁), twist (K₂₂), and bend (K₃₃) deformations.
-
Dielectric Anisotropy (Δε): A larger positive Δε results in a stronger dielectric torque, leading to a faster rise time.
-
Cell Gap (d): The thickness of the liquid crystal layer. The decay time is proportional to the square of the cell gap.
Physicochemical and Electro-Optical Properties of 5CB
A summary of the key properties of 5CB is presented below. These values are crucial for theoretical modeling and for understanding the experimental results.
| Property | Symbol | Typical Value | Unit |
| Nematic Range | - | 22.5 - 35.0[2] | °C |
| Dielectric Anisotropy (at 25°C, 1 kHz) | Δε | ~ +11.5 | - |
| Dielectric Constant (parallel, at 25°C) | ε | ||
| Dielectric Constant (perpendicular, at 25°C) | ε⊥ | ~ 6[5] | - |
| Splay Elastic Constant (at 24°C) | K₁₁ | ~ 6.5[8] | pN |
| Twist Elastic Constant (at 24°C) | K₂₂ | ~ 3.5[8] | pN |
| Bend Elastic Constant (at 24°C) | K₃₃ | ~ 9.8[8] | pN |
| Rotational Viscosity (at 25°C) | γ₁ | ~ 0.077 | Pa·s |
| Ordinary Refractive Index (at 25.1°C, 589 nm) | nₒ | ~ 1.532[9] | - |
| Extraordinary Refractive Index (at 25.1°C, 589 nm) | nₑ | ~ 1.724 | - |
| Birefringence (at 25.1°C, 589 nm) | Δn | ~ 0.192 | - |
Experimental Protocol: Measurement of Electro-Optical Switching Times
This section outlines a detailed, step-by-step methodology for measuring the rise and decay times of 5CB. The protocol is designed to be self-validating by ensuring accurate and reproducible measurements.
Part 1: Liquid Crystal Cell Preparation
The quality of the liquid crystal cell is paramount for obtaining reliable results.
-
Substrate Cleaning: Begin with indium tin oxide (ITO) coated glass substrates. Clean them ultrasonically in a sequence of deionized water with detergent, deionized water, acetone, and finally isopropanol, for 15 minutes in each solvent. Dry the substrates with a stream of dry nitrogen.
-
Alignment Layer Coating: Spin-coat a thin layer of a polyimide (e.g., PI-2555) onto the ITO-coated surfaces. This layer will promote a uniform planar alignment of the 5CB molecules.
-
Curing and Rubbing: Cure the polyimide according to the manufacturer's specifications (typically involving a baking process). After cooling, gently rub the polyimide surface in a single direction with a velvet cloth. This mechanical rubbing creates microgrooves that physically guide the liquid crystal molecules to align in the rubbing direction.
-
Cell Assembly: Assemble the two substrates with the rubbed surfaces facing each other and the rubbing directions antiparallel. Use UV-curable epoxy containing spacer beads of a specific diameter (e.g., 5 µm) to control the cell gap.
-
Filling the Cell: Heat the empty cell and the 5CB to a temperature above the nematic-isotropic transition temperature of 5CB (e.g., 40°C). Fill the cell via capillary action.
-
Sealing and Cooling: Seal the filling port with epoxy. Slowly cool the filled cell back to room temperature to ensure a well-aligned nematic phase.
Part 2: Experimental Setup
The experimental setup for measuring the electro-optical response is depicted below.
Caption: Experimental setup for electro-optical switching measurement.
Component Justification:
-
He-Ne Laser (633 nm): Provides a stable, monochromatic, and collimated light source.
-
Polarizers (P1 and P2): P1 sets the initial polarization of the light. P2, the analyzer, is crossed with respect to P1 to achieve a dark state when the liquid crystal is in its off-state.
-
5CB Cell: The device under test, placed with its rubbing direction at 45° to the transmission axis of the polarizers for maximum optical modulation.
-
Function Generator: Generates the square wave voltage signal to drive the liquid crystal cell.
-
High Voltage Amplifier: Amplifies the function generator's signal to the required voltage for switching the 5CB.
-
Photodetector: Converts the transmitted light intensity into an electrical signal.
-
Digital Oscilloscope: Records and displays the driving voltage and the photodetector's response simultaneously.
Part 3: Measurement Protocol
-
System Alignment: Align the laser, polarizers, 5CB cell, and photodetector to ensure the laser beam passes through the center of all components.
-
Polarizer Orientation: Cross the polarizer and analyzer to achieve minimum light transmission (dark state) when no voltage is applied to the 5CB cell.
-
Cell Orientation: Place the 5CB cell between the crossed polarizers with its rubbing direction at 45° to the polarizer's transmission axis.
-
Driving Signal Application:
-
Set the function generator to produce a square wave with a low frequency (e.g., 100 Hz) to allow for complete switching.
-
Set the amplitude of the square wave to a voltage significantly above the threshold voltage of 5CB (e.g., 10 V) to ensure full switching.
-
-
Data Acquisition:
-
Connect the output of the high voltage amplifier to both the 5CB cell and Channel 2 of the oscilloscope.
-
Connect the output of the photodetector to Channel 1 of the oscilloscope.
-
Trigger the oscilloscope on the rising edge of the driving voltage signal (Channel 2).
-
Acquire and save the waveforms for both the driving voltage and the optical response.
-
Data Analysis and Interpretation
The electro-optical response is typically characterized by the rise time (τ_on) and the decay time (τ_off).
-
Rise Time (τ_on): The time taken for the transmitted light intensity to change from 10% to 90% of its maximum value upon application of the driving voltage.
-
Decay Time (τ_off): The time taken for the transmitted light intensity to fall from 90% to 10% of its maximum value after the driving voltage is removed.
These values can be directly measured from the saved oscilloscope traces using the cursor functions.
Caption: Workflow for analyzing electro-optical switching data.
Causality in Switching Behavior:
-
Faster Rise Time with Higher Voltage: Increasing the driving voltage strengthens the electric field, resulting in a larger dielectric torque that overcomes the viscous forces more quickly, leading to a shorter rise time.
-
Voltage-Independent Decay Time: The decay time is primarily governed by the relaxation of the liquid crystal molecules back to their initial alignment, a process driven by the elastic forces. This is largely independent of the previously applied voltage.
Conclusion and Further Considerations
This application note provides a robust framework for the accurate and reliable measurement of the electro-optical switching properties of 5CB. The detailed protocol, coupled with an understanding of the underlying physical principles, empowers researchers to confidently characterize this fundamental liquid crystal material.
For advanced studies, consider investigating the temperature dependence of the switching times, as the viscosity and elastic constants of 5CB are highly temperature-sensitive. Furthermore, exploring the effect of different alignment layers and cell gaps can provide deeper insights into the factors governing the electro-optical performance of liquid crystal devices.
References
-
Fréedericksz, V.; Repiewa, A. (1927). Theoretisches und Experimentelles zur Frage nach der Natur der anisotrop-flüssigen Körper. Zeitschrift für Physik, 42(7), 532–546. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. [Link]
-
Wu, S. T., et al. (1993). Refractive index of 5CB (4-pentyl-4'-cyanobiphenyl). RefractiveIndex.INFO. [Link]
-
Zhou, H., Choate, E. P., & Wang, H. (2012). Optical Fredericks Transition in a Nematic Liquid Crystal Layer. arXiv preprint arXiv:1207.6743. [Link]
-
Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]
-
Al-Zangana, S. (2023). Enhancement of electro-optical properties and phase transition temperature of thermotropic liquid crystal 5CB by doping with 4-n-pentylbenzoic acid. Liquid Crystals. [Link]
-
Richert, R. (2020). From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB. The Journal of Chemical Physics, 153(15), 154502. [Link]
-
Iglesias, R., et al. (2018). Elastic Constant Results for 5CB and Mixtures of 5CB/CN6 at 57/43 wt % Measured at 24 and 30 °C. ResearchGate. [Link]
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- 9. ossila.com [ossila.com]
Application Note: Development of High-Performance Smart Windows with 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
Introduction
In the pursuit of energy-efficient building technologies, smart windows capable of dynamically controlling light and heat transmission have emerged as a critical innovation.[1][2][3] These devices can significantly reduce the energy costs associated with heating, cooling, and lighting.[1][2] Among the various technologies, those based on liquid crystals (LCs) are particularly promising due to their fast switching speeds and low power consumption.[4][5]
This application note provides a comprehensive guide to the development of smart windows using the nematic liquid crystal 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate (hereafter referred to as CB-5CB). The unique molecular structure of CB-5CB, characterized by a rigid cyanobiphenyl core and a flexible pentylbenzoate chain, gives rise to a stable nematic phase at ambient temperatures and a strong positive dielectric anisotropy.[6][7][8] These properties are essential for electro-optical switching. The cyano group (C≡N) introduces a large dipole moment, enabling the molecules to be easily aligned by an external electric field.[9][10]
We will focus on the fabrication and characterization of a Polymer-Dispersed Liquid Crystal (PDLC) device, a common and robust architecture for smart windows.[11][12][13] This guide is intended for researchers and scientists in materials science and engineering, providing both the theoretical principles and detailed, field-proven protocols for creating and evaluating functional smart window devices.
Principle of Operation: The PDLC Smart Window
A PDLC smart window consists of micro-droplets of a liquid crystal, such as CB-5CB, dispersed within a solid polymer matrix.[11][14] The device is sandwiched between two transparent conductive electrodes, typically Indium Tin Oxide (ITO) coated glass.[15][16][17] The operational principle is based on electrically controlled light scattering.[1][18]
-
OFF State (Opaque/Scattering): In the absence of an electric field, the elongated LC molecules within each droplet are randomly oriented. The polymer matrix is optically isotropic with a refractive index of np. However, the LC droplets present an effective refractive index (neff) that differs from np. This refractive index mismatch at the droplet-polymer interface causes significant scattering of incident light, rendering the window opaque or translucent.[13][14]
-
ON State (Transparent): When a sufficient AC voltage is applied across the ITO electrodes, an electric field is generated perpendicular to the glass substrates.[19] Due to its positive dielectric anisotropy, the CB-5CB molecules align themselves parallel to the electric field. In this orientation, the incident light experiences the ordinary refractive index (no) of the liquid crystal. By carefully selecting a polymer whose refractive index np is closely matched to the no of the LC (np ≈ no), the refractive index mismatch vanishes. Light can then pass through the device with minimal scattering, making the window transparent.[12][20][21]
Caption: Switching mechanism of a PDLC smart window.
Materials and Equipment
Successful fabrication requires high-purity materials and appropriate processing equipment.
| Category | Item | Purpose |
| Chemicals | This compound (CB-5CB) | Active nematic liquid crystal material. |
| UV-Curable Prepolymer (e.g., Norland Optical Adhesive 65) | Forms the polymer matrix after curing. | |
| Indium Tin Oxide (ITO) Coated Glass Slides (e.g., <100 Ω/sq)[22] | Transparent electrodes for applying voltage. | |
| Spherical Spacers (e.g., 10-20 μm silica beads) | Control the thickness of the PDLC film. | |
| Acetone, Isopropanol (IPA), Deionized (DI) Water | Substrate cleaning. | |
| Equipment | Ultrasonic Bath | For thorough cleaning of substrates. |
| Spin Coater or Bar Coater | To apply alignment layers (optional for PDLC). | |
| UV Curing System (365 nm wavelength) | To polymerize the prepolymer and form the PDLC structure. | |
| Function Generator & Amplifier | To apply variable AC voltage to the device. | |
| UV-Vis Spectrophotometer | To measure optical transmittance and absorbance.[21] | |
| Digital Oscilloscope & Photodetector | To measure electro-optical switching times. | |
| Polarizing Optical Microscope | To observe LC droplet morphology and texture. |
Experimental Protocols
The following protocols detail the fabrication and characterization workflow. All steps should be performed in a clean, low-particulate environment to prevent defects.
Protocol 1: Preparation of the LC/Prepolymer Syrup
The ratio of LC to polymer is a critical parameter that influences droplet size, driving voltage, and scattering efficiency. A common starting point is a 60:40 to 80:20 weight ratio of LC to prepolymer.[21]
-
Weigh the desired amounts of CB-5CB liquid crystal and UV-curable prepolymer into a clean glass vial.
-
Heat the mixture gently (e.g., to 40-50 °C, above the clearing point of the LC) while stirring until a completely homogeneous, isotropic solution is formed. The absence of visible phase separation indicates proper mixing.
-
Allow the mixture to cool to room temperature. If the components remain mixed, it is ready for use. This is the "syrup".
Protocol 2: Fabrication of the Smart Window Cell
This protocol describes the assembly of the PDLC device using the Polymerization-Induced Phase Separation (PIPS) method.
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates. A recommended procedure is sequential 15-minute ultrasonications in Alconox (or similar lab detergent), DI water, acetone, and finally isopropanol. Dry the substrates with a stream of nitrogen gas.
-
Spacer Application: Mix a very small quantity of spherical spacers (e.g., 0.1% by weight) into the prepared LC/prepolymer syrup. This ensures a uniform cell gap.
-
Assembly: Place one clean ITO substrate on a flat surface, conductive side up. Dispense a small drop of the syrup onto the center of the substrate.
-
Sandwiching: Carefully place the second ITO substrate on top, conductive side down, creating a "sandwich" structure.[11][23] Apply gentle, uniform pressure to spread the syrup and achieve a uniform thickness defined by the spacers.
-
Curing: Immediately transfer the assembled cell to a UV curing system. Expose the cell to UV radiation (e.g., 365 nm at ~20 mW/cm²) for a specified time (e.g., 5-10 minutes). During this step, the prepolymer polymerizes and phase-separates, forcing the immiscible LC into micro-droplets.[11] The curing intensity and time are critical variables that control the final droplet size and morphology, thereby affecting the window's performance.
Caption: The PDLC smart window fabrication workflow.
Protocol 3: Electro-Optical Characterization
After fabrication, the device must be characterized to evaluate its performance.
-
Connect Electrodes: Attach electrical contacts to the exposed ITO edges of the top and bottom substrates. Connect these to a function generator capable of producing an AC square wave (typically 1 kHz).
-
Transmittance Measurement:
-
Place the device in the sample holder of a UV-Vis spectrophotometer.
-
Record the transmittance spectrum from 400-800 nm with 0V applied (OFF state).
-
Apply the saturation voltage (e.g., 50-100 V) and record the spectrum again (ON state).
-
-
Contrast Ratio (CR) Calculation: The CR is a measure of the device's switching efficiency. It is calculated as the ratio of transmittance in the ON state to the OFF state at a specific wavelength (commonly 550 nm).[24]
-
CR = TON / TOFF
-
-
Switching Time Measurement:
-
Direct a laser beam (e.g., HeNe, 633 nm) through the device onto a photodetector connected to an oscilloscope.
-
Apply a square wave voltage and monitor the change in transmitted light intensity on the oscilloscope.
-
Rise Time (τon): The time taken for the transmittance to go from 10% to 90% of its maximum upon voltage application.
-
Decay Time (τoff): The time taken for the transmittance to fall from 90% to 10% of its maximum after the voltage is removed. Switching times for nematic LC devices are typically in the range of milliseconds.[25][26]
-
Expected Performance & Data
The performance of the smart window is highly dependent on the chosen materials and fabrication parameters. The table below summarizes typical performance metrics.
| Parameter | Typical Value Range | Significance |
| Operating Voltage | 20 - 80 Vrms | The voltage required to switch the window to its transparent state. |
| Transmittance (ON) | > 75% | Clarity of the window in the transparent state. |
| Transmittance (OFF) | < 10% | Opacity and privacy level in the scattering state. |
| Contrast Ratio (CR) | > 7:1 | The ratio of ON to OFF state transmittance; indicates switching effectiveness.[5] |
| Rise Time (τon) | 5 - 20 ms | Speed of switching from opaque to transparent. |
| Decay Time (τoff) | 20 - 50 ms | Speed of switching from transparent to opaque. |
| Power Consumption | < 5 W/m² | A key advantage of LC technology is its low energy usage.[4] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Contrast Ratio | 1. Poor refractive index matching (np ≠ no). 2. LC droplet size too large or small. | 1. Select a polymer with a refractive index closer to the LC's no. 2. Adjust UV curing intensity/time. |
| High Driving Voltage | 1. Cell gap is too thick. 2. High polymer concentration. 3. Small LC droplets. | 1. Use smaller spacers. 2. Decrease the polymer weight percentage in the syrup. 3. Decrease UV curing intensity. |
| Electrical Shorts | 1. Dust or conductive particles trapped in the cell. 2. Scratches on ITO coating. | 1. Fabricate in a cleaner environment. 2. Handle ITO substrates with care. |
| Incomplete Switching | 1. Insufficient applied voltage. 2. Poor electrical connection. | 1. Increase the amplitude of the driving voltage. 2. Check electrode contacts. |
Conclusion
This application note has detailed a robust and repeatable methodology for the fabrication and characterization of smart windows using the nematic liquid crystal this compound. By following the outlined protocols, researchers can successfully create PDLC-based devices and evaluate their key electro-optical performance metrics. The unique properties of CB-5CB make it an excellent candidate material for developing next-generation dynamic glazing solutions, contributing to significant energy savings and enhanced user comfort in modern architectural design.
References
- Self-Powered Dynamic Glazing Based on Nematic Liquid Crystals and Organic Photovoltaic Layers for Smart Window Applications. (2023-01-11).
- Alignment layer - Wikipedia. Wikipedia.
- ITO Coated Glass Custom, Indium Tin Oxide Coating Glass Slide Substr
- Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles. MDPI.
- Recent Progress on Preparation Strategies of Liquid Crystal Smart Windows. MDPI.
- Polarizing-alignment layers for twisted nem
- Liquid crystal smart window with bistable and dynamic modes.
- Liquid Crystals for Smart Windows. (2018-07-04). Advanced Science News.
- Smart windows by LC-glass. Crystec Technology Trading GmbH.
- Best Efficient Smart Glass, Glass. Smartfilmglass.com.
- The development of self-assembled liquid crystal display alignment layers. (2007-04-11). Radboud Repository.
- Three-Dimensional Planar Alignment of Nematic Liquid Crystal by Direct Laser Writing of Nanogr
- How Are Liquid Crystals Used In Smart Windows? - Chemistry For Everyone. (2025-07-23). YouTube.
- ITO Coated Glass – Transparent Conductive Glass Substr
- ITO coated Glass Substr
- 25mm x 25mm, 1.
- ITO glass. hopesens glass.
- Dual-mode smart switchable liquid crystal window.
- Figure 1. Liquid crystal compounds used in this study ( a ) 4-Cyano- 4'...
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- 4-Cyano-4'-pentylbiphenyl - Wikipedia. Wikipedia.
- Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. (2025-08-16). NIH.
- 5CB-doped polymer-stabilised sphere-phase liquid crystal smart window with fast response and high transmittance. (2025-08-09).
- 4-Cyano-4'-pentylbiphenyl. (2025-07-24). ChemicalBook.
- Contrast ratio comparing of the four smart glass device structures.
- Reverse Mode Polymer Dispersed Liquid Crystal-based Smart Windows: A Progress Report. MDPI.
- Performances of Polymer-Dispersed Liquid Crystal Films for Smart Glass Applic
- Highly stretchable polymer-dispersed liquid crystal-based smart windows with transparent and stretchable hybrid electrodes. RSC Advances (RSC Publishing).
- A Comparative Study on Smart Windows Focusing on Climate-Based Energy Performance and Users' Comfort
- Switchable PDLC glass | Smart film manufacturer. PDLC film manufacturer.
- Smart Electrochromic Windows to Enhance Building Energy Efficiency and Visual Comfort. (2025-10-16). MDPI.
- Study of the Correlation among Luminous Properties of Smart Glazing for Adaptive Energy Saving Buildings. (2023-01-24). MDPI.
- Dual‐Band Electrochromic Smart Window for Dynamic Switching Between Radiative Cooling and Solar He
- Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respir
- 4-Cyano-4'-pentylbiphenyl. PubChem - NIH.
- Synthesis of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk. ScienceDirect.
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- Mechanism and spectrum of inhibition of a 4´-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respir
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Application Notes and Protocols: Leveraging 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate (5CB) in Advanced Optical Sensors
Introduction: The Promise of Liquid Crystal-Based Optical Sensing
In the ever-evolving landscape of sensor technology, there is a persistent demand for systems that are not only highly sensitive and selective but also offer rapid, real-time responses and facile fabrication. Liquid crystal (LC)-based sensors have emerged as a compelling solution to this challenge, offering a unique transduction mechanism rooted in the collective and sensitive response of LC molecules to external stimuli.[1][2][3] At the heart of many of these innovative sensors is the nematic liquid crystal 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, commonly known as 5CB.[1][3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for utilizing 5CB in the fabrication of advanced optical sensors. We will delve into the fundamental principles governing 5CB's sensing capabilities, provide step-by-step methodologies for sensor construction and characterization, and explore its application in detecting volatile organic compounds (VOCs), a critical area in environmental monitoring, medical diagnostics, and security.[1][3][4]
The unique properties of 5CB, including its birefringence and sensitivity to molecular interactions at interfaces, allow for the creation of sensors where the presence of an analyte triggers a reorientation of the LC molecules.[2][5] This molecular rearrangement manifests as a distinct and easily detectable optical signal, often observable with the naked eye under polarized light.[6][7] This guide will provide the foundational knowledge and practical protocols to harness this phenomenon for your research and development endeavors.
Physicochemical Properties of this compound (5CB)
A thorough understanding of the material's properties is paramount for designing and optimizing any sensor. 5CB is a well-characterized nematic liquid crystal, and its key physical and optical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₉N | [8][9][10] |
| Molecular Weight | 249.35 g/mol | [8][11] |
| Appearance | White to off-white crystalline solid or liquid crystal | [11][12] |
| Nematic to Isotropic Transition Temperature (TNI) | ~35 °C | [9][12] |
| Crystalline to Nematic Transition Temperature (TCN) | ~22.5 °C | [9] |
| Refractive Index (no, ordinary) | ~1.53 | [9][13] |
| Refractive Index (ne, extraordinary) | ~1.71 | [9] |
| Density | ~1.008 g/mL at 25 °C | [11][12] |
These properties, particularly the refractive indices and transition temperatures, are critical for predicting and interpreting the optical response of a 5CB-based sensor. The significant difference between the ordinary and extraordinary refractive indices (birefringence) is the very source of the optical contrast observed in these sensors.
Principle of Operation: Analyte-Induced Liquid Crystal Reorientation
The fundamental principle behind 5CB-based optical sensors is the disruption of the ordered arrangement of the liquid crystal molecules by the target analyte.[2][5] This process can be broken down into a few key steps:
-
Initial Alignment: The 5CB molecules are initially aligned in a specific, uniform direction on a substrate. This can be either planar (parallel to the surface) or homeotropic (perpendicular to the surface). This ordered state results in a predictable optical appearance when viewed through crossed polarizers.[14][15][16]
-
Analyte Interaction: When the sensor is exposed to the analyte, such as VOCs, the analyte molecules adsorb onto the surface or absorb into the bulk of the liquid crystal.[1][4]
-
Disruption of Anchoring: This interaction disrupts the delicate balance of forces that maintain the initial alignment of the 5CB molecules at the interface.[17]
-
Collective Reorientation: Due to the cooperative nature of liquid crystals, this surface disruption propagates through the bulk of the 5CB, causing a collective reorientation of the molecules.
-
Optical Signal Transduction: The change in the orientation of the birefringent 5CB molecules alters the polarization of transmitted light, leading to a visible change in the optical texture (e.g., a color change or a transition from dark to bright).[2][4]
This entire process is often reversible, allowing for the potential development of reusable sensors.[4]
Experimental Protocols
Protocol 1: Fabrication of a Planar Aligned 5CB-Based Optical Sensor for VOC Detection
This protocol details the fabrication of a simple yet effective optical sensor for the detection of volatile organic compounds.
Materials and Equipment:
-
Glass microscope slides
-
Indium Tin Oxide (ITO) coated glass slides (optional, for electro-optical studies)
-
Polyimide (PI) alignment layer solution (e.g., SE-5661)
-
This compound (5CB)
-
Solvents (e.g., isopropanol, acetone, deionized water)
-
Spin coater
-
Hot plate
-
UV-Ozone cleaner or plasma cleaner
-
Velvet cloth
-
Spacers (e.g., silica microspheres of a known diameter)
-
UV-curable adhesive
-
Polarizing Optical Microscope (POM)
-
Gas delivery system for VOC exposure
Methodology:
-
Substrate Cleaning:
-
Thoroughly clean the glass or ITO-coated slides by sonicating them sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the slides with a stream of nitrogen gas.
-
Treat the slides with a UV-Ozone or plasma cleaner for 10-15 minutes to remove any remaining organic residues and enhance the surface hydrophilicity.
-
-
Alignment Layer Deposition:
-
Deposit a thin layer of the polyimide solution onto the cleaned slides using a spin coater. A typical spin coating recipe is 3000 rpm for 60 seconds.
-
Soft-bake the PI-coated slides on a hot plate at ~80-100 °C for 5-10 minutes to evaporate the solvent.
-
Hard-bake the slides in an oven at the temperature specified by the PI manufacturer (typically ~180-250 °C) for 1 hour to cure the polyimide.
-
-
Rubbing for Planar Alignment:
-
Gently rub the cured PI surface in a single direction with a velvet cloth. This mechanical rubbing creates microgrooves that will align the 5CB molecules in a planar fashion. The rubbing pressure and speed should be consistent to ensure uniform alignment.
-
-
Cell Assembly:
-
Mix a small quantity of spacers with the UV-curable adhesive.
-
Apply the adhesive-spacer mixture to the edges of one of the rubbed slides.
-
Place the second rubbed slide on top of the first, with the rubbing directions either parallel or anti-parallel to each other. The spacers will define the thickness of the liquid crystal cell.
-
Gently press the slides together and cure the adhesive using a UV lamp.
-
-
Liquid Crystal Filling:
-
Heat the assembled cell and the 5CB to a temperature above the nematic-isotropic transition temperature of 5CB (~40 °C).
-
Place a drop of the isotropic 5CB at the opening of the cell.
-
Allow the cell to fill via capillary action.
-
Slowly cool the filled cell back to room temperature. This slow cooling helps to ensure a well-aligned nematic phase.
-
dot
Caption: Workflow for the fabrication of a planar aligned 5CB optical sensor.
Protocol 2: Characterization and VOC Sensing
This protocol outlines the steps to characterize the fabricated sensor and test its response to a target VOC.
Methodology:
-
Initial Characterization:
-
Place the fabricated sensor on the rotating stage of a Polarizing Optical Microscope (POM).
-
Observe the optical texture of the sensor between crossed polarizers. A well-aligned planar cell will appear uniformly bright when the rubbing direction is at 45° to the polarizer and analyzer axes, and dark when it is parallel to either axis.
-
-
VOC Exposure:
-
Place the sensor in a sealed chamber connected to a gas delivery system.
-
Introduce a controlled concentration of the target VOC (e.g., toluene, acetone, ethanol) diluted in a carrier gas (e.g., nitrogen) into the chamber.
-
Continuously monitor the optical response of the sensor using the POM and a camera.
-
-
Data Acquisition and Analysis:
-
Record the changes in the optical texture of the 5CB as a function of time and VOC concentration.
-
The response can be quantified by measuring the change in transmitted light intensity or by analyzing the color changes.
-
To test for reversibility, purge the chamber with the carrier gas to remove the VOC and observe if the sensor returns to its initial optical state.
-
dot
Caption: Proposed mechanism for VOC detection using a 5CB-based optical sensor.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following practices are crucial:
-
Control Experiments: Always run control experiments by exposing the sensor to the carrier gas alone to ensure that the observed optical changes are due to the VOC and not pressure or flow rate fluctuations.
-
Calibration: For quantitative measurements, calibrate the sensor's response to known concentrations of the target analyte to establish a dose-response curve.
-
Reproducibility: Fabricate multiple sensors using the same protocol to verify the reproducibility of the results.
-
Selectivity Testing: Test the sensor's response to a variety of different VOCs and potential interferents to assess its selectivity.
Future Directions and Advanced Applications
The versatility of 5CB and liquid crystal-based sensing platforms opens up a vast array of possibilities for future research and development:
-
Functionalized Surfaces: By modifying the alignment layer with specific receptors, it is possible to create sensors with high selectivity for particular analytes, including biomolecules for medical diagnostics.[2][5]
-
Microfluidic Integration: Integrating 5CB sensors with microfluidic channels can enable the analysis of small liquid samples and the development of lab-on-a-chip devices.[5]
-
Doping with Nanoparticles: The introduction of nanoparticles into the 5CB matrix can enhance the sensor's performance by altering its optical and electrical properties.[14][16]
-
Wearable and Portable Sensors: The simple fabrication and visual readout of these sensors make them promising candidates for the development of inexpensive, portable, and even wearable sensing devices for personal exposure monitoring.[7]
Conclusion
This compound (5CB) is a remarkable material that serves as a cornerstone for the development of a new generation of optical sensors. Its unique electro-optical properties, coupled with the principles of molecular self-assembly and analyte-induced reorientation, provide a powerful platform for creating highly sensitive and responsive sensing devices. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to explore and expand the exciting field of liquid crystal-based sensing.
References
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Schelski, M. et al. (2021). Quantitative volatile organic compound sensing with liquid crystal core fibers. ORBilu. [Link]
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Mueller, M. (2023). Development of a Liquid Crystal-based Sensor for the Detection of Volatile Organic Compounds. The University of Liverpool Repository. [Link]
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Aondona, D. D. et al. (2022). Development and Application of Liquid Crystals as Stimuli-Responsive Sensors. MDPI. [Link]
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Wang, X. et al. (2021). Liquid Crystal Biosensors: Principles, Structure and Applications. PMC. [Link]
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Mueller, M. (2023). Development of a Liquid Crystal-based Sensor for the Detection of Volatile Organic Compounds. The University of Liverpool Repository. [Link]
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McCamley, M. et al. (2009). Detection of alignment changes at the open surface of a confined nematic liquid crystal sensor. Journal of Applied Physics. [Link]
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Qi, H. et al. (2018). Fabrication of Liquid-Crystal-Based Optical Sensing Platform for Detection of Hydrogen Peroxide and Blood Glucose. PubMed. [Link]
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Liquid Crystal Design Method Could Speed Development Of Cheap Chemical Sensors. (2016). University of Wisconsin-Madison. [Link]
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Zhang, Z. et al. (2022). Overview of Liquid Crystal Biosensors: From Basic Theory to Advanced Applications. MDPI. [Link]
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Aondona, D. D. (2022). Applications of Liquid Crystals-Based Sensors. Encyclopedia.pub. [Link]
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Using liquid crystals as optical gas sensors to detect thiol vapors - ScholarBank@NUS. [Link]
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Optical Chemical Sensing using Nematic Liquid Crystal 5CB - ResearchGate. [Link]
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Darmanyan, S. et al. (2009). Multiple Alignment Modes for Nematic Liquid Crystals Doped with Alkylthiol-Capped Gold Nanoparticles. ACS Applied Materials & Interfaces. [Link]
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Kim, J. et al. (2021). Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles. MDPI. [Link]
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Hu, Z. et al. (2022). Alignment and actuation of liquid crystals via 3D confinement and two-photon laser printing. Science Advances. [Link]
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Kumar, P. et al. (2022). Aligning Liquid Crystal Materials through Nanoparticles: A Review of Recent Progress. MDPI. [Link]
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The chemical structure of 4-cyano-4′-pentyl-biphenyl, arrangement of... - ResearchGate. [Link]
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4-Cyano-4'-pentylbiphenyl - Wikipedia. [Link]
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Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses - PubMed. [Link]
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Fabricating High-Performance Liquid Crystal Cells: An Application Protocol for 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate (5CB)
Introduction
This document provides a comprehensive, field-proven protocol for the fabrication of liquid crystal (LC) cells utilizing the nematic liquid crystal 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, commonly known as 5CB. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, step-by-step methodology for producing high-quality, reproducible liquid crystal cells for electro-optical characterization, device prototyping, and fundamental research.
The choice of 5CB as the liquid crystal material is predicated on its well-characterized properties and its nematic phase at room temperature, making it an ideal candidate for a wide range of applications. The protocol herein is designed to be a self-validating system, where meticulous attention to each step ensures the integrity and performance of the final device. We will delve into the causality behind each experimental choice, providing a robust framework for understanding and troubleshooting the fabrication process.
Physicochemical Properties of 5CB
A thorough understanding of the material's properties is paramount for successful cell fabrication. 5CB is a thermotropic liquid crystal, meaning its phase transitions are temperature-dependent.
| Property | Value | References |
| Chemical Formula | C₁₈H₁₉N | [1] |
| Molecular Weight | 249.36 g/mol | [1] |
| Nematic to Isotropic Transition | ~35°C | [2] |
| Crystalline to Nematic Transition | ~22.5°C | [2] |
| Appearance | White to light yellow crystalline solid | [3] |
The nematic range of 5CB, bracketed by its melting and clearing points, is the operational window where the material exhibits the desired liquid crystalline properties. Heating 5CB above its nematic-isotropic transition temperature is a critical step in the cell filling process, as it reduces viscosity and facilitates complete and uniform filling.[4]
Experimental Workflow Overview
The fabrication of a liquid crystal cell is a multi-step process that demands precision and cleanliness. The following diagram illustrates the logical flow of the protocol described in this document.
Part 1: Substrate Preparation
The foundation of a high-quality liquid crystal cell lies in the pristine condition of the substrates. Indium Tin Oxide (ITO) coated glass is the standard choice due to its transparency and electrical conductivity. The cleaning protocol is designed to remove organic residues, particulate matter, and ionic contaminants.
Protocol 1: ITO Glass Substrate Cleaning
-
Initial Mechanical Cleaning: Gently scrub the ITO-coated surface with a lint-free wipe soaked in a mild detergent solution (e.g., 2% solution of Hellmanex® III). This step physically dislodges larger contaminants.[5]
-
Sequential Ultrasonic Bath: Place the substrates in a substrate holder and immerse them in a series of ultrasonic baths. The sonication process utilizes cavitation to remove microscopic debris.[4][5][6]
-
Step 2.1: Detergent Solution: Sonicate in a 2% detergent solution in deionized (DI) water for 15-20 minutes.
-
Step 2.2: DI Water Rinse: Transfer the substrates to a beaker of fresh DI water and sonicate for 15-20 minutes. Repeat this step with fresh DI water to ensure complete removal of the detergent.
-
Step 2.3: Acetone: Sonicate in acetone for 15-20 minutes to remove organic residues.
-
Step 2.4: Isopropyl Alcohol (IPA): Sonicate in isopropyl alcohol for 15-20 minutes to remove any remaining organic contaminants and acetone residue.
-
Step 2.5: Final DI Water Rinse: Sonicate in high-purity DI water for 15-20 minutes.
-
-
Drying: Remove the substrates from the final DI water bath and dry them using a stream of filtered, high-purity nitrogen or argon gas. Ensure no water spots remain, as these can indicate the presence of residual contaminants.
-
UV-Ozone Treatment (Optional but Recommended): For applications requiring exceptionally clean surfaces, a final UV-ozone treatment for 10-15 minutes can be employed to remove the last traces of organic contaminants and enhance the surface energy of the ITO.[4]
Part 2: Alignment Layer Deposition and Treatment
The alignment layer dictates the orientation of the liquid crystal molecules at the substrate surface, which is fundamental to the cell's electro-optic behavior. Polyimide (PI) is the most commonly used material for inducing homogeneous (planar) alignment.
Protocol 2: Polyimide Alignment Layer Deposition
-
Spin Coating:
-
Place a cleaned ITO substrate on the chuck of a spin coater.
-
Dispense a sufficient amount of polyimide solution (e.g., Nissan Chemical SE-7492) onto the center of the substrate.
-
The spin coating process is typically a two-stage process to ensure a uniform film thickness. A common recipe is:
-
-
Soft Bake (Pre-curing):
-
Carefully transfer the spin-coated substrate to a hotplate.
-
Bake at 80-100°C for 5-10 minutes to evaporate the bulk of the solvent.[8]
-
-
Hard Bake (Curing):
-
Transfer the substrate to a programmable oven.
-
Cure the polyimide film by ramping the temperature to 180-230°C and holding for 60 minutes. The final curing temperature and time are critical for the imidization process and the resulting alignment properties.[8][9][10]
-
Allow the substrates to cool down slowly to room temperature to avoid thermal stress.
-
Protocol 3: Mechanical Rubbing for Anisotropic Alignment
The rubbing process creates microscopic grooves in the polyimide surface, which, along with the stretching of polymer chains, provides a preferential direction for the liquid crystal alignment.[4]
-
Setup: Mount the cured polyimide-coated substrate on a rubbing machine equipped with a velvet or cotton cloth-wrapped roller.
-
Rubbing Parameters: The quality of alignment is highly dependent on the rubbing parameters.
-
Pile Impression (Rubbing Strength): This is the depth the rubbing cloth fibers press into the polyimide layer. A typical value is in the range of 0.1 to 0.5 mm.[3][11]
-
Roller Rotation Speed: A typical range is 500-1000 rpm.[12]
-
Substrate Translation Speed: The speed at which the substrate moves under the roller.
-
Number of Rubbing Passes: Typically, a single pass is sufficient for uniform alignment.
-
-
Post-Rubbing Cleaning: After rubbing, use a gentle stream of nitrogen gas to remove any dust or fibers generated during the process.
Part 3: Cell Assembly
In this stage, two rubbed substrates are assembled to form a cell with a precise gap, which will be filled with the liquid crystal.
Protocol 4: Cell Assembly
-
Adhesive and Spacer Application:
-
On one of the rubbed substrates, apply a UV-curable sealant (e.g., an epoxy-based adhesive) along the perimeter, leaving two small gaps on opposite sides for filling.[13][14]
-
To control the cell gap, mix microsphere spacers of a specific diameter (e.g., 5 µm) into the adhesive prior to application.[15][16][17][18][19] Alternatively, the spacers can be sprayed onto the substrate before applying the adhesive. The concentration of spacers should be sufficient to ensure a uniform cell gap.
-
-
Substrate Bonding:
-
Carefully place the second rubbed substrate on top of the first, with the rubbing directions either parallel or anti-parallel, depending on the desired liquid crystal configuration (e.g., anti-parallel for a standard nematic cell).
-
Gently press the substrates together to ensure contact between the spacers and the opposing substrate.
-
Expose the cell to a UV lamp to cure the adhesive. The exposure time will depend on the intensity of the lamp and the specifications of the adhesive.
-
Part 4: Liquid Crystal Filling and Sealing
The empty cell is now ready to be filled with 5CB. This can be achieved through capillary action or, for more precise and bubble-free filling, a vacuum chamber.
Protocol 5a: Capillary Filling
-
Heating: Place the empty cell and a small amount of 5CB on a hotplate heated to a temperature above the nematic-isotropic transition of 5CB (~40-50°C). This reduces the viscosity of the liquid crystal, facilitating flow.[20]
-
Filling: Place a small drop of the isotropic 5CB at one of the filling ports. Capillary forces will draw the liquid crystal into the cell.[21]
-
Cooling: Once the cell is filled, slowly cool it down to room temperature to allow the 5CB to transition back into the nematic phase.
-
Sealing: Seal the filling ports with a small amount of UV-curable adhesive and cure it with a UV lamp.
Protocol 5b: Vacuum Filling
-
Preparation: Seal one of the filling ports of the empty cell with UV-curable adhesive. Place the cell in a vacuum chamber with the open port facing down, positioned over a reservoir of 5CB.
-
Evacuation: Evacuate the chamber to a pressure below 5 Pa. This removes air from the cell. Degassing the liquid crystal by holding it under vacuum is also recommended.
-
Immersion: Lower the cell so that the open port is immersed in the 5CB.
-
Filling: Slowly vent the chamber with an inert gas like nitrogen. The pressure difference will force the liquid crystal into the cell.
-
Post-Filling: Remove the filled cell from the chamber, clean off any excess 5CB, and seal the remaining port with UV-curable adhesive.
Part 5: Cell Characterization
After fabrication, it is essential to characterize the cell to ensure it meets the desired specifications.
Protocol 6: Cell Gap Measurement using Interferometry
The cell gap can be accurately measured using spectroscopic reflectometry.[15]
-
Setup: A spectrometer is used to measure the reflection spectrum of the empty cell.
-
Measurement: The interference fringes in the reflection spectrum are analyzed. The cell gap, d, can be calculated from the wavelengths of two adjacent interference maxima or minima.
Protocol 7: Pretilt Angle Measurement using the Crystal Rotation Method
The pretilt angle, the angle the liquid crystal director makes with the substrate surface, is a critical parameter influencing the electro-optic performance.[2][7][9][16]
-
Setup: The liquid crystal cell is placed between two crossed polarizers on a rotating stage. The rubbing direction is initially set at 45° to the transmission axes of the polarizers.
-
Measurement: A laser beam is passed through the setup, and the transmitted light intensity is measured as a function of the cell's rotation angle.
-
Analysis: The pretilt angle is determined by fitting the experimental transmission curve to theoretical models.
Protocol 8: Electro-Optical Characterization
The electro-optic response of the cell is characterized by measuring its voltage-transmittance (V-T) curve and switching times.
-
Setup: The liquid crystal cell is placed between crossed polarizers. A function generator is used to apply a square-wave AC voltage (typically 1 kHz) to the ITO electrodes. A photodetector measures the transmitted light intensity, which is recorded by an oscilloscope.[2][13][17][18]
-
Voltage-Transmittance (V-T) Curve: The applied voltage is ramped up, and the corresponding transmitted light intensity is recorded to plot the V-T curve. This provides information about the threshold voltage and saturation voltage.
-
Response Time: The rise time (the time for the transmittance to go from 10% to 90% upon voltage application) and the decay time (the time for the transmittance to go from 90% to 10% upon voltage removal) are measured using the oscilloscope.[13][17][18]
Conclusion
This application note provides a detailed and robust protocol for the fabrication and characterization of liquid crystal cells using 5CB. By following these procedures with care and precision, researchers can produce high-quality devices suitable for a wide range of scientific and technological applications. The principles and techniques outlined here are foundational and can be adapted for use with other nematic liquid crystals and cell configurations.
References
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- Liquid crystal injection and sealing process. (2024, July 7). LCD.
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- Yang, K. H. (1988). Measurements of empty cell gap for liquid-crystal displays using interferometric methods. Journal of Applied Physics, 64(9), 4780-4782.
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- Rubbing Technology for LCD Manufacturing. (n.d.). MBRAUN.
- Liquid Crystals and Electro-Optic Modul
- Method for filling a liquid crystal cell. (1996).
- Optimization of the response time measuring method for liquid crystal variable retarders. (2019, December 3). Review of Scientific Instruments, 90(12), 123103.
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- Effect of Spin Coating Speed on Characteristics of Polyimide Alignment Layer for Liquid Crystal Display. (2020). Journal of the Korean Ceramic Society, 57(5), 553-558.
- ALCT-CG1 LC Cell Gap Measurement System. (n.d.). Instec Inc.
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- How to get dynamic response time of Liquid crystal cells? (2021, December 6).
- Liquid Crystal Spacers from Liquid Crystal Technnologies. (2008, January 3).
- Measurement of Interfacial Angles of a Crystal Explained! #geology #crystallography. (2024, May 3). YouTube.
- Pretilt angle measured using the crystal rotation method: oscillation... (n.d.).
- Krekhov, A. P., & Chigrinov, V. G. (1996). Determination of liquid crystal director pretilt angle with respect to the orienting surface using optical phase shift. Journal of Experimental and Theoretical Physics, 83(5), 1043-1047.
- Yamahara, M., et al. (2005). Influence of rubbing conditions of polyimide alignment layer on optical anisotropy of immobilized liquid crystal film. Liquid Crystals, 32(3), 381-386.
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- Kim, J. H., et al. (2002). Nano-rubbing of a liquid crystal alignment layer by an atomic force microscope: a detailed characterization.
- Pretilt angle control and multidomain alignment of liquid crystals by using polyimide mixed with liquid crystalline prepolymer. (2010, May 25). Applied Physics Letters, 96(21), 213507.
- How to Clean Substrates for Photovoltaic or OLED Fabric
- Analysis of Electro-Optical Behavior in Liquid Crystal Cells with Asymmetric Anchoring Strength. (2022, January 6). Crystals, 12(1), 84.
- Process for filling a liquid crystal cell. (1991). U.S.
- UV + Heat-Curing, Low-Contamination Adhesive Photolec™ S. (n.d.). SEKISUI CHEMICAL CO.,LTD.
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- APPLICATION NOTE - Polyimide and Epoxy cure. (n.d.).
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- Capillary filling of nematic liquid crystals. (n.d.).
- Design of nematic liquid crystals to control microscale dynamics. (2019). Proceedings of the National Academy of Sciences, 116(47), 23420-23429.
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
Welcome to our dedicated technical support center for the synthesis of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, a critical intermediate in the development of liquid crystals and other advanced materials.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ultimately improving reaction yields and product purity.
The synthesis of this target molecule typically involves a two-step process: the formation of the cyanobiphenyl core, often via a Suzuki-Miyaura cross-coupling reaction, followed by the esterification of the hydroxyl group with 4-pentylbenzoic acid. This guide will provide in-depth troubleshooting for both stages of this synthetic sequence.
Diagram: Synthetic Pathway
Caption: General synthetic route to this compound.
Part 1: Troubleshooting the Suzuki-Miyaura Coupling for 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile
The Suzuki-Miyaura cross-coupling is a powerful method for forming the C-C bond between the two phenyl rings.[4] However, achieving high yields can be challenging. Here are some common issues and their solutions:
Q1: My Suzuki coupling reaction is resulting in a low yield of the desired 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile. What are the first things I should check?
A1: Low yields in Suzuki couplings often stem from a few critical factors. A systematic check of your reagents and reaction setup is the best starting point:
-
Reagent Quality:
-
Boronic Acid Stability: Boronic acids can be susceptible to degradation, particularly through protodeboronation where the boronic acid group is replaced by a hydrogen atom.[5] This is especially true for electron-deficient boronic acids. Ensure you are using fresh, high-purity 4-hydroxyphenylboronic acid. Consider converting it to a more stable form like a pinacol ester if you continue to face issues.[5]
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner is crucial. The general trend is I > Br > OTf >> Cl.[5] While 4-bromobenzonitrile is commonly used, ensure its purity.
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation.[5] Use fresh catalyst and ligand, and ensure they have been stored correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[5][6] It is critical to thoroughly degas your solvent and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.
-
Solvent and Base Purity: Use anhydrous and degassed solvents.[5] The choice and purity of your base are also important. Common bases include carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄).
-
Q2: I suspect protodeboronation of my 4-hydroxyphenylboronic acid is the primary cause of low yield. How can I minimize this side reaction?
A2: Protodeboronation is a frequent issue, especially with electron-deficient boronic acids.[5] Here are several strategies to mitigate it:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[7] A weaker base or a careful stoichiometric amount can sometimes help. For base-sensitive substrates, powdered potassium fluoride (KF) can be an effective alternative.[7]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester can protect it from premature decomposition.[5] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[5]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[5] Microwave irradiation can sometimes be beneficial, leading to significantly shorter reaction times and improved yields.[8]
Q3: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is another common side reaction that lowers the yield of the desired product.
-
Presence of Oxygen: The main cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[5][6] Rigorous degassing of your solvent and maintaining a strict inert atmosphere are crucial for prevention.
-
Stoichiometry: Using a slight excess of the aryl halide can sometimes help to minimize homocoupling of the boronic acid.
| Parameter | Recommendation for Suzuki Coupling | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | These are commonly effective for a range of substrates.[8][9] |
| Ligand | Triphenylphosphine (PPh₃) | A standard and effective ligand for many Suzuki couplings. |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Should be anhydrous and finely powdered for optimal reactivity. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, n-propanol/H₂O | Aqueous mixtures are often necessary for the base to be effective.[6][9] |
| Temperature | 80-100 °C | Temperature should be optimized for the specific substrates and catalyst system. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and side reactions.[5][6] |
Part 2: Troubleshooting the Esterification of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile
Once you have successfully synthesized the cyanobiphenyl core, the next step is esterification with 4-pentylbenzoic acid. Steglich esterification, using a carbodiimide coupling agent like DCC or EDC and a catalyst like DMAP, is a common and effective method.[10][11][12]
Q4: My Steglich esterification is giving a low yield. What are the common pitfalls?
A4: Low yields in Steglich esterification can often be traced back to reagent quality, reaction conditions, or the formation of byproducts.
-
Reagent Purity: Ensure that your 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile and 4-pentylbenzoic acid are pure and dry. Moisture can hydrolyze the activated intermediates and reduce the yield.
-
Coupling Agent Activity: Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are sensitive to moisture. Use fresh or properly stored reagents.
-
Formation of N-acylurea: A common side reaction is the intramolecular rearrangement of the reactive O-acylisourea intermediate to a stable, unreactive N-acylurea, which cannot react with the alcohol.[10][11][12] The addition of a catalytic amount of DMAP (4-dimethylaminopyridine) is crucial to intercept the O-acylisourea and form a highly reactive acylpyridinium intermediate, which then readily reacts with the alcohol.[10][11][13]
Q5: I'm having difficulty removing the dicyclohexylurea (DCU) byproduct from my final product.
A5: The removal of DCU, the byproduct of DCC, is a well-known challenge due to its low solubility in many common organic solvents.[13]
-
Filtration: The primary method for removing DCU is filtration, as it is largely insoluble in many reaction solvents like dichloromethane (DCM) or diethyl ether.[13][14] Cooling the reaction mixture can further decrease its solubility and improve the efficiency of filtration.
-
Solvent Selection for Purification: If DCU co-precipitates with your product or remains after filtration, careful selection of solvents for recrystallization or column chromatography is necessary. Sometimes, a solvent system where the product is soluble but DCU is not (or vice-versa) can be found. For instance, DCU has low solubility in cold acetone.[14]
-
Alternative Coupling Agents: Consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[15]
Q6: Are there alternative esterification methods I can try if the Steglich reaction is not working well?
A6: Yes, if you continue to face challenges with the Steglich esterification, other methods can be employed:
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD (diethyl azodicarboxylate) or DIAD (diisopropyl azodicarboxylate).[16][17] A key feature of the Mitsunobu reaction is that it proceeds with an inversion of stereochemistry at the alcohol center, although this is not relevant for the synthesis of this compound.[16][17] It is a mild and often high-yielding reaction.[18]
-
Acid Chloride or Anhydride Method: You can convert 4-pentylbenzoic acid to its more reactive acid chloride or anhydride derivative. The acid chloride can then react with 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the desired ester.
Diagram: Steglich Esterification Workflow
Caption: A typical experimental workflow for Steglich esterification.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for solvent selection in the Suzuki coupling step?
A: A mixture of an organic solvent and water is typically a good starting point. Common choices include toluene/water, dioxane/water, or n-propanol/water.[6][9] The aqueous phase is often necessary to dissolve the inorganic base.
Q: How can I be sure my palladium catalyst is active?
A: The appearance of the catalyst can sometimes be an indicator; for example, Pd(PPh₃)₄ should be a bright yellow crystalline solid. If it has darkened, it may have decomposed. However, the most reliable way to ensure catalyst activity is to use a fresh bottle or a recently purchased batch stored under an inert atmosphere. If you suspect your catalyst is old, it is best to procure a new supply.
Q: For the Steglich esterification, is it better to use DCC or EDC?
A: Both DCC and EDC are effective coupling agents. The choice often comes down to the ease of purification. DCC is less expensive, but the DCU byproduct can be difficult to remove.[13] EDC is more expensive, but its urea byproduct is water-soluble, which simplifies the workup significantly.[15] If you are working on a small scale or with a product that is difficult to purify, EDC may be the better choice.
Q: What is the role of DMAP in the Steglich esterification, and how much should I use?
A: DMAP acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate formed from the carboxylic acid and DCC to generate a highly reactive N-acylpyridinium salt.[10][11] This intermediate is then readily attacked by the alcohol. This catalytic cycle prevents the formation of the unreactive N-acylurea byproduct.[13] Typically, a catalytic amount of DMAP, around 5-10 mol%, is sufficient.
By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Pentylbenzoic Acid: Properties, Applications, and Synthesis in Specialty Chemicals.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (n.d.).
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- ResearchGate. (n.d.). Synthesis of 4-(4-pentenyloxy)benzoic acid).
- Google Patents. (n.d.). A kind of preparation method of 2-(4'-pentylbenzoyl) benzoic acid.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Chemistry Steps. (n.d.). Mitsunobu Reaction.
- Scribd. (n.d.). Mitsunobu.
- Taylor & Francis Online. (2024). 4'-pentyl-4-cyanobiphenyl - 5CB.
- ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?
- RSC Publishing. (2025). Systematic investigation on unsymmetrical mesogenic cyanobiphenyl dimers towards optical storage devices: synthesis, mesomorphic, photo switching and DFT studies.
- CymitQuimica. (n.d.). CAS 26311-45-5: 4-Pentylbenzoic acid.
- ChemicalBook. (2025). 4-Cyano-4'-pentylbiphenyl.
- The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information.
- ChemicalBook. (2025). 4-Pentylbenzoic acid.
- Benchchem. (n.d.). Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP).
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- ResearchGate. (n.d.). a) Molecular structure of 4′‐n‐pentyl‐4‐biphenylcarbonitrile,....
- Ossila. (n.d.). 4′-Pentyl-4-biphenylcarbonitrile 5CB Liquid Crystal.
- White Rose eTheses Online. (n.d.). Attempts to Green the Synthesis of Liquid Crystals.
- ResearchGate. (2025). Synthesis and Mesomorphic Properties of New Heterocyclic Liquid Crystals with Ester-Chalcone Central Linkages.
- NIH. (n.d.). 4-Cyano-4'-pentylbiphenyl.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Suzuki Coupling.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021).
- ResearchGate. (2016). Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM?
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.).
- Semantic Scholar. (n.d.). 4'-pentyl-4-biphenylcarbonitrile.
- Semantic Scholar. (n.d.). Synthesis of 4′-hydroxy-4-biphenylcarboxylic acid.
- 4′-Methylbiphenyl-2-carbonitrile synthesis by continuous flow Suzuki–Miyaura reaction. (2012).
- Organic Syntheses Procedure. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
- ElectronicsAndBooks. (n.d.). Controlling Liquid Crystal Alignment Using Photocleavable Cyanobiphenyl Self-Assembled Monolayers.
- NIH. (n.d.). 4'-Hydroxy-4-biphenylcarbonitrile.
- Sigma-Aldrich. (n.d.). 4 -Hydroxy-4-biphenylcarbonitrile 97 19812-93-2.
- Wikipedia. (n.d.). Steglich esterification.
- (n.d.). 4'-Hydroxybiphenyl-4-carbonitrile, 99%, Thermo Scientific Chemicals 5 g.
- NIH. (n.d.). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- White Rose Research Online. (2023). The relaxation dynamics and dielectric properties of cyanobiphenyl-based nematic tripod liquid crystals.pdf.
- NIH. (n.d.). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses.
- MDPI. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents.
Sources
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- 2. Systematic investigation on unsymmetrical mesogenic cyanobiphenyl dimers towards optical storage devices: synthesis, mesomorphic, photo switching and ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC00421G [pubs.rsc.org]
- 3. CAS 26311-45-5: 4-Pentylbenzoic acid | CymitQuimica [cymitquimica.com]
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Technical Support Center: 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate (5CB) Stability and Degradation
Welcome to the technical support center for 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, commonly known as 5CB. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered during experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.
Introduction to 5CB Stability
This compound (5CB) is a widely used nematic liquid crystal, valued for its well-characterized electro-optical properties and convenient nematic range at room temperature.[1][2][3] However, like any organic molecule, 5CB is susceptible to degradation under certain environmental and experimental conditions. Understanding and mitigating these degradation pathways is crucial for maintaining the material's purity and ensuring optimal performance in sensitive applications such as liquid crystal displays (LCDs) and advanced sensor technologies.[4]
This guide will delve into the primary degradation mechanisms of 5CB—hydrolysis, thermal decomposition, and photodegradation—and provide practical solutions to minimize their impact.
Part 1: Frequently Asked Questions (FAQs) about 5CB Stability
Q1: What are the most common signs of 5CB degradation in my experiments?
A1: Degradation of 5CB can manifest in several ways, impacting both its physical properties and experimental outcomes. Key indicators include:
-
Changes in Phase Transition Temperatures: A shift or broadening of the nematic-to-isotropic phase transition temperature (TNI) is a primary indicator of impurity presence. Pure 5CB has a sharp TNI of approximately 35°C.[1][2]
-
Altered Electro-Optical Performance: You may observe an increased threshold voltage, slower switching times, or a decrease in the dielectric anisotropy of your liquid crystal cell.[5][6][7]
-
Visible Defects in Liquid Crystal Alignment: The appearance of disclinations, domain boundaries, or other alignment defects under a polarizing microscope can suggest the presence of impurities that disrupt the uniform orientation of the liquid crystal director.[1][4][8]
-
Discoloration: Although 5CB is colorless, significant degradation may lead to a yellowish tint.
Q2: How should I properly store my 5CB to minimize degradation?
A2: Proper storage is the first line of defense against degradation. Follow these best practices:[9][10][11][12]
-
Store in a Cool, Dark, and Dry Place: Keep 5CB in a tightly sealed container, away from light and moisture. A desiccator or a glove box with an inert atmosphere (e.g., argon or nitrogen) is ideal.
-
Avoid Temperature Extremes: Do not store 5CB at elevated temperatures, as this can accelerate thermal degradation. While refrigeration is generally good, ensure the container is brought to room temperature before opening to prevent condensation.
-
Use Inert Gas: For long-term storage, purging the container with an inert gas like argon or nitrogen can displace oxygen and moisture, preventing oxidation and hydrolysis.
Q3: Can I use 5CB that has been stored for a long time?
A3: It is advisable to assess the purity of long-stored 5CB before use, especially for sensitive applications. A simple check of the nematic-to-isotropic phase transition temperature using a differential scanning calorimeter (DSC) or a hot-stage polarizing microscope can provide a quick indication of purity. For a more thorough analysis, we recommend the analytical protocols outlined in Part 3 of this guide.
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during experiments with 5CB.
Issue 1: Inconsistent Electro-Optical Measurements
Symptoms:
-
Fluctuating threshold voltage.
-
Variable switching speeds.
-
Decreased contrast ratio in display cells.
Potential Causes & Solutions:
| Potential Cause | Underlying Mechanism | Troubleshooting Steps & Solutions |
| Hydrolysis of the Cyano Group | The nitrile group (-CN) can hydrolyze to a carboxylic acid (-COOH) in the presence of moisture, especially under acidic or basic conditions.[5][6][7][13][14] This introduces ionic impurities, altering the dielectric properties of the 5CB. | 1. Work in a Dry Environment: Handle 5CB and prepare liquid crystal cells in a low-humidity environment, such as a glove box or a dry room. 2. Use Anhydrous Solvents: If solvents are used, ensure they are of high purity and anhydrous. 3. Verify Purity: Analyze the 5CB for the presence of 4'-pentylbiphenyl-4-carboxylic acid using HPLC or GC-MS (see Part 3). |
| Ionic Contamination | Impurities from glassware, substrates, or alignment layers can leach into the 5CB, increasing conductivity and affecting the electric field distribution across the cell. | 1. Thoroughly Clean Substrates: Use a rigorous cleaning procedure for all glass substrates and equipment that will come into contact with the 5CB. 2. High-Purity Materials: Use high-purity alignment layers and sealants. 3. Measure Resistivity: Characterize the resistivity of your 5CB sample. A decrease in resistivity over time can indicate increasing ionic contamination. |
| Photodegradation | Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products that can alter the material's properties.[15][16][17][18] | 1. Minimize Light Exposure: Work under yellow light or use UV-filtered lighting in the laboratory. 2. Store in Amber Vials: Protect 5CB from light during storage. 3. Use UV Filters: When using a polarizing microscope for extended periods, consider placing a UV filter in the light path. |
Issue 2: Poor or Unstable Liquid Crystal Alignment
Symptoms:
-
Non-uniform brightness or color between crossed polarizers.
-
Appearance of thread-like or point defects (disclinations).[1][4][8][19][20]* Alignment degrades over time or with applied voltage.
Potential Causes & Solutions:
| Potential Cause | Underlying Mechanism | Troubleshooting Steps & Solutions |
| Surface Contamination | Residues on the alignment layer can disrupt the anchoring of the 5CB molecules, leading to localized alignment defects. | 1. Improve Substrate Cleaning: Re-evaluate and optimize your substrate cleaning protocol. This may include sonication in detergents, solvents, and deionized water. 2. Inspect Alignment Layer: Use atomic force microscopy (AFM) or optical microscopy to inspect the quality and uniformity of your alignment layer before cell assembly. |
| Degradation Products at the Interface | Degradation products, particularly the more polar carboxylic acid from hydrolysis, can preferentially adsorb to the alignment layer, altering the surface anchoring energy. | 1. Confirm 5CB Purity: Use fresh, high-purity 5CB. If degradation is suspected, purify the material or use a new batch. 2. Consider Different Alignment Layers: Some alignment materials may be more robust or less susceptible to interactions with potential impurities. |
| Incomplete Filling or Air Bubbles | Voids or air bubbles introduced during cell filling create interfaces that disrupt the liquid crystal director field, leading to defects. | 1. Degas 5CB: Before filling, heat the 5CB into its isotropic phase under vacuum to remove dissolved gases. 2. Optimize Filling Technique: Fill the cell via capillary action in a vacuum chamber to prevent air entrapment. Ensure the cell is filled completely. |
Part 3: Key Degradation Pathways and Analytical Protocols
A deeper understanding of the chemical changes 5CB can undergo is essential for effective troubleshooting.
Primary Degradation Pathways
The two most significant degradation pathways for 5CB are hydrolysis and photodegradation.
1. Hydrolysis of the Cyano Group:
The nitrile functional group is susceptible to hydrolysis, which can be catalyzed by both acids and bases, to form 4'-pentylbiphenyl-4-carboxylic acid. [5][6][7][13][14][21]This impurity is significantly more polar and can have a dramatic impact on the dielectric properties and alignment of the liquid crystal.
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the reaction.
Sources
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- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 8. Defects in Nematic Liquid Crystals [sethna.lassp.cornell.edu]
- 9. 5 Best Practices for Safer Chemical Storage | SPC Industrial [spcindustrial.com]
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- 11. shreekrishnacorporation.com [shreekrishnacorporation.com]
- 12. pdpolychem.com [pdpolychem.com]
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- 14. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 15. amsacta.unibo.it [amsacta.unibo.it]
- 16. Photochemical investigation of cyanoazobenzene derivatives as components of artificial supramolecular pumps - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 17. Photochemical investigation of cyanoazobenzene derivatives as components of artificial supramolecular pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Topological Defects in Liquid Crystals as Templates for Molecular Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.co.za [journals.co.za]
Troubleshooting common problems in liquid crystal cell assembly.
This guide provides in-depth troubleshooting for common problems encountered during liquid crystal (LC) cell assembly. It is designed for researchers, scientists, and drug development professionals to navigate the intricacies of fabricating high-quality liquid crystal cells for experimental purposes.
I. Troubleshooting Guide: Common Visual Defects
Visual inspection is the first line of defense in identifying issues with your LC cells. Defects such as Mura, spots, and streaks can significantly impact experimental results.
Q1: My LC cell shows uneven brightness and cloudy patches. What is causing this, and how can I fix it?
This phenomenon is known as "Mura," a Japanese term for unevenness, which appears as dark or light patches, clouding, or streaks on the display.[1][2] Mura defects are typically caused by inconsistencies in the manufacturing process that affect the transmission of light through the cell.[3]
Underlying Causes and Solutions:
-
Non-Uniform Liquid Crystal Alignment or Layer Thickness: Variations in the alignment layer or the thickness of the liquid crystal layer are primary causes of Mura.[1]
-
Troubleshooting:
-
Optimize Alignment Layer Deposition: Ensure your spin coater is properly calibrated to achieve a uniform polyimide (PI) alignment layer. Inconsistent spin speeds can lead to variations in layer thickness.[4]
-
Control Rubbing Process: The rubbing process, if used, must be consistent in terms of pressure, speed, and roller inclination to ensure uniform alignment of the LC molecules.
-
Verify Cell Gap Uniformity: Use spacers of a consistent size and distribute them evenly to maintain a uniform cell gap. Non-uniformity can lead to variations in the LC layer thickness.
-
-
-
Contamination: The presence of foreign particles or impurities within the liquid crystal material or on the substrate surfaces can disrupt the LC alignment and cause localized defects.[1][2][3]
-
Troubleshooting:
-
Stringent Substrate Cleaning: Implement a rigorous substrate cleaning protocol to remove organic and inorganic contaminants.[5][6][7]
-
Cleanroom Environment: Perform the assembly process in a cleanroom environment to minimize airborne particle contamination.[8][9]
-
Filter Liquid Crystal Material: If you suspect impurities in your LC mixture, consider filtering it before filling the cell.
-
-
-
Mechanical and Thermal Stress: Stress induced during the assembly process or from temperature fluctuations can lead to Mura.[1][2][10]
-
Troubleshooting:
-
Avoid Excessive Pressure: When assembling the cell, apply gentle and uniform pressure to avoid stressing the glass substrates.
-
Controlled Curing: If using a thermosetting sealant, ensure a controlled and uniform heating and cooling process to prevent thermal stress.
-
Proper Handling: Handle the assembled cells with care to avoid mechanical shock or pressure.
-
-
Experimental Workflow: Mura Defect Troubleshooting
Caption: Troubleshooting workflow for Mura defects.
II. Troubleshooting Guide: Alignment Layer Issues
The alignment layer is critical for dictating the orientation of the liquid crystal molecules, and defects in this layer will directly impact the cell's performance.[11][12]
Q2: I'm observing pinholes and streaks in my spin-coated polyimide alignment layer. What's going wrong?
Pinholes and comet streaks are common defects that arise during the spin coating process.[13] These are often caused by particulate contamination on the substrate or in the polyimide solution.[13]
Causality and Prevention:
-
Particulate Contamination: Dust or other particles on the substrate surface can interfere with the uniform flow of the polyimide solution, leading to pinholes or streaks.[13]
-
Preventative Measures:
-
Thorough Substrate Cleaning: Before spin coating, ensure your substrates are meticulously cleaned. An RCA clean or a sequence of solvent sonications can be effective.[14]
-
Clean Dispensing: Use a filtered syringe to dispense the polyimide solution to remove any aggregated particles.
-
Cleanroom Conditions: Work in a particle-free environment to prevent airborne contamination during the spin coating process.[8][9]
-
-
-
Incomplete Coating: If the polyimide solution does not wet the entire substrate surface, it can result in an incomplete alignment layer.
-
Preventative Measures:
-
Surface Energy: Ensure the substrate surface has the appropriate surface energy for the polyimide solution to spread evenly. A final rinse with a high-purity solvent can help.
-
Dispense Volume: Use a sufficient volume of the polyimide solution to cover the entire substrate.
-
-
Table 1: Recommended Spin Coating Parameters for Polyimide Alignment Layers
| Parameter | Typical Range | Rationale |
| Spin Speed | 2500 - 3000 rpm | Higher speeds result in thinner, more uniform layers. A speed of 3000 rpm is often optimal for good electro-optical performance.[4] |
| Spin Time | 30 - 60 seconds | Ensures complete spreading and solvent evaporation. |
| Acceleration | 1000 - 2000 rpm/s | Gradual acceleration prevents the formation of streaks. |
Q3: My liquid crystal alignment is not uniform after rubbing the polyimide layer. What are the likely causes?
The mechanical rubbing process is a common method for inducing a preferred alignment direction in the polyimide layer.[12][15] However, improper rubbing can introduce defects.
Common Issues and Solutions:
-
Inconsistent Rubbing Pressure: Uneven pressure from the rubbing cloth can lead to variations in the alignment direction and pretilt angle.
-
Solution: Use a dedicated rubbing machine that allows for precise control over the pressure and speed.
-
-
Contamination from Rubbing Cloth: The rubbing cloth itself can be a source of dust and fibers.[16]
-
Solution: Use a high-quality, clean rubbing cloth and ensure it is properly installed on the rubbing machine.
-
-
Electrostatic Charges: The rubbing process can generate static electricity, which can attract dust particles and affect the alignment.[12][16]
-
Solution: Utilize an ionizer to neutralize static charges on the substrate surface after rubbing.
-
Alternative to Rubbing: Photoalignment
For applications sensitive to mechanical contact, photoalignment is a non-contact alternative that uses polarized light to create the alignment layer.[12][17] This method avoids issues like dust generation and electrostatic charges.[12]
III. Troubleshooting Guide: Cell Filling and Sealing
The process of filling the cell with liquid crystal and sealing it is a critical final step where several issues can arise.
Q4: I'm getting air bubbles in my cell during the filling process. How can I prevent this?
Air bubbles are a common problem, especially when using the capillary filling method. These bubbles can act as defects and disrupt the liquid crystal alignment.
Causes and Prevention:
-
Trapped Air: Air can be trapped in the corners of the cell or between the liquid crystal and the filling port.
-
Dissolved Gas in LC: The liquid crystal material itself can contain dissolved gases that can form bubbles.
Protocol: Vacuum Filling of a Liquid Crystal Cell
Vacuum filling is a more reliable method to prevent air bubbles.[18]
-
Preparation:
-
Cell Placement:
-
Place the empty, sealed cell (with a small filling port) in the holder with the filling port positioned directly above the liquid crystal.[19]
-
-
Evacuation:
-
Filling:
-
Sealing:
Logical Flow: LC Cell Filling Methods
Caption: Comparison of LC cell filling methods.
Q5: The sealant for my LC cell is not curing properly or is leaking. What should I do?
A robust seal is essential to prevent leakage of the liquid crystal and contamination from the external environment.[22]
Common Sealing Problems and Solutions:
-
Improper Sealant Dispensing: Uneven or incomplete dispensing of the epoxy sealant can create weak points in the seal.
-
Incorrect Curing: Both UV-curable and thermosetting epoxies have specific curing requirements.
-
Solution:
-
UV Curing: Ensure the entire seal is exposed to the correct wavelength and intensity of UV light for the recommended duration.
-
Thermal Curing: Use a calibrated oven and follow the manufacturer's recommended temperature and time profile. Avoid rapid temperature changes that can induce stress.[25]
-
-
-
Contamination of the Sealing Surface: Any residue on the glass surface can interfere with the adhesion of the sealant.
-
Solution: Ensure the sealing area on the substrates is thoroughly cleaned and free of any contaminants before applying the sealant.
-
IV. Frequently Asked Questions (FAQs)
Q: What is the best method for cleaning ITO-coated glass substrates?
A: A multi-step cleaning process is recommended. This typically involves sonication in a sequence of solvents such as soapy water, deionized water, and isopropyl alcohol or acetone. For a more rigorous clean, an RCA cleaning procedure can be used, which involves solutions to remove organic, oxide, and ionic contaminants.
Q: Can I reuse a liquid crystal cell?
A: In a research setting, it is sometimes possible to empty, clean, and refill a cell. However, it can be challenging to completely remove all traces of the previous liquid crystal and any contaminants. For critical experiments, it is generally recommended to use a new cell.
Q: What are the main causes of "stuck pixels" in an LC cell?
A: Stuck pixels, where a pixel remains in a fixed state, can be caused by several factors including physical damage to the pixel electrode, contamination trapping the liquid crystal in a specific orientation, or a failure in the driving electronics.[26]
Q: How does humidity affect the liquid crystal cell assembly process?
A: High humidity can be detrimental. It can affect the performance of the polyimide alignment layer and some liquid crystal materials are sensitive to moisture. It is advisable to perform the assembly in a controlled-humidity environment.
References
- How the mura problem effects the display? - RisingLCD. (2025, August 11). RisingLCD.
- LC Vacuum filling procedure Centre for Display Research - CDR. Centre for Display Research.
- What Causes Mura in Industrial LCD Panels—and How to Prevent It? - XIANHENG. (2025, December 1). XIANHENG.
- MURA DEFECT DETECTION IN LCD. Academy of Marketing Studies Journal.
- Mura on LCD Displays - EloTouch Solutions | Support. EloTouch Solutions.
- How could I make the LC cell be sealed? - ResearchGate. (2015, April 24).
- Process for filling a liquid crystal cell - Google Patents.
- Measurement of Defects in Spin Co
- Measurement of defects in spin coated polyimide films - PubMed. (2007). PubMed.
- Sealing a Liquid Crystal Display - Coursen Coating Labs Inc.
- Liquid Crystal Display(LCD) Cleaning and Filtration Process. (2021, October 25).
- Aligning liquid crystal molecules - SPIE. (2012, March 23). SPIE.
- LCD liquid crystal liquid leakage repair method - Shenzhen Enrich Electronics Co.,Ltd. (2018, July 2). Shenzhen Enrich Electronics Co.,Ltd.
- Alignment layer - Wikipedia. Wikipedia.
- Top 3 The Most Common Problems With Liquid Crystal Display - CreateXplay. (2022, February 17).
- Substrate Cleaning | BYU Cleanroom. BYU Cleanroom.
- Rubbing-induced charge domains observed by electrostatic force microscopy: Effect on liquid crystal alignment | Request PDF - ResearchGate. (2025, August 9).
- Finding the Cure for Epoxy Dispensing Frustr
- ECN: Finding the Cure for Epoxy Dispensing Frustrations - Multi-Seals. (2001, December 15). Multi-Seals.
- Tuning and turning of the liquid crystal alignment by photosensitive composites. (2021, July 5). Taylor & Francis Online.
- Effect of Spin Coating Speed on Characteristics of Polyimide Alignment Layer for Liquid Crystal Display - Korea Science. Korea Science.
- Substrate Cleaning | PDF - Slideshare. Slideshare.
- Methods for cleaning substrates and glass chambers for electrochemical measurements. Redox.me.
- How to Clean Substrates for Photovoltaic or OLED Fabric
- Common Problems with Improper Spin Coating Technique.
- Rubbing Technology for LCD Manufacturing. TIS.
- Q&A of liquid crystal alignment: theory and practice - Frontiers. (2024, March 17). Frontiers.
- One Drop Filling for Liquid Crystal Display Panel Produced from Larger-sized Mother Glass - Hitachi Review. (2008, June 25). Hitachi Review.
- Materials for Sealing Liquid Crystal - ResearchGate.
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- 4. Effect of Spin Coating Speed on Characteristics of Polyimide Alignment Layer for Liquid Crystal Display -Journal of the Korean Institute of Electrical and Electronic Material Engineers | Korea Science [koreascience.kr]
- 5. Liquid Crystal Display(LCD) Cleaning and Filtration Process [hongtekfiltration.com]
- 6. Substrate Cleaning | PDF [slideshare.net]
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- 8. 139.91.210.27 [139.91.210.27]
- 9. Measurement of defects in spin coated polyimide films - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Alignment layer - Wikipedia [en.wikipedia.org]
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- 26. createxplay.com [createxplay.com]
Technical Support Center: Alignment Control of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate (5CB)
Welcome to the technical support center for the alignment of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, commonly known as 5CB. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this well-characterized nematic liquid crystal in their applications. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your results.
Introduction to 5CB and Its Alignment
This compound (5CB) is a rod-shaped molecule that exhibits a nematic liquid crystal phase at room temperature, making it an ideal candidate for a wide range of electro-optic applications and fundamental research in condensed matter physics.[1] The defining characteristic of the nematic phase is the long-range orientational order of the molecules, described by a vector known as the liquid crystal director.[2] Precise control over the alignment of this director is paramount for the functionality of any device or experiment utilizing 5CB.
This guide will delve into the most common techniques for achieving uniform alignment and provide solutions to frequently encountered problems.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 5CB that I should be aware of for my experiments?
A1: Understanding the fundamental properties of 5CB is crucial for successful alignment. Key parameters include its phase transition temperatures and dielectric anisotropy.
| Property | Value | Reference |
| Chemical Formula | C18H19N | [3] |
| Molecular Weight | 249.35 g/mol | [2] |
| Crystal to Nematic Transition | ~22.5 °C | [1][2][3] |
| Nematic to Isotropic Transition | ~35.0 °C | [1][2][3] |
| Dielectric Anisotropy (Δε) | Positive (ε∥ > ε⊥) | [2] |
The positive dielectric anisotropy of 5CB means that its molecules will tend to align parallel to an applied electric field.[4]
Q2: What are the primary methods for aligning 5CB in a liquid crystal cell?
A2: The most common methods for aligning 5CB can be broadly categorized into surface-mediated alignment and field-induced alignment.
-
Surface-Mediated Alignment: This involves treating the substrate surfaces that confine the liquid crystal. The most prevalent techniques are:
-
Mechanical Rubbing of Polyimide (PI) Films: A thin layer of polyimide is coated on the substrate, cured, and then mechanically rubbed with a velvet cloth to create micro-grooves that direct the alignment of the 5CB molecules.[5]
-
Photo-alignment: This non-contact method uses polarized light to induce anisotropy in a photosensitive layer, which then dictates the liquid crystal alignment.[6][7][8] This technique offers the advantage of creating complex alignment patterns.
-
-
Field-Induced Alignment: External electric or magnetic fields can be used to control the bulk alignment of 5CB molecules.[2] Due to its positive dielectric anisotropy, an electric field will align the director parallel to the field lines.[4] Similarly, a magnetic field can also induce alignment.[9][10]
Q3: What is the difference between planar and homeotropic alignment?
A3: The type of alignment refers to the orientation of the liquid crystal director with respect to the substrate surface.
-
Planar Alignment: The long molecular axis of the 5CB molecules is parallel to the substrate surface.[7]
-
Homeotropic Alignment: The long molecular axis of the 5CB molecules is perpendicular to the substrate surface.[7]
The choice between planar and homeotropic alignment depends on the specific application and can be controlled by the choice of alignment layer material and surface treatment.
Troubleshooting Guides
Problem 1: I am observing bright and dark patches (domains) in my 5CB cell under a polarizing microscope, indicating poor or non-uniform alignment.
Possible Cause 1: Inadequate Surface Anchoring
The interaction between the 5CB molecules and the alignment layer may be too weak to enforce a single, uniform orientation across the entire cell.
-
Troubleshooting Steps:
-
Verify Alignment Layer Preparation: For rubbed polyimide, ensure the curing (baking) temperature and time were sufficient to achieve complete imidization.[7] Inconsistent rubbing pressure or speed can also lead to variations in anchoring energy.[11][12]
-
Increase Rubbing Strength: A stronger rubbing (within limits, to avoid damaging the film) can enhance the anisotropy of the polyimide layer and improve anchoring.[13]
-
Optimize Photo-alignment Exposure: For photo-alignment techniques, the exposure dose (intensity and duration) of the polarized UV light is critical. Insufficient exposure may not create enough anisotropy in the alignment layer.[6]
-
Possible Cause 2: Contamination
Dust particles, residual solvents, or other impurities on the substrate or in the 5CB material can act as nucleation sites for defects and disrupt the uniform alignment.[14]
-
Troubleshooting Steps:
-
Substrate Cleaning: Implement a rigorous substrate cleaning protocol. This typically involves sonication in a series of solvents like acetone and isopropanol, followed by a final rinse with deionized water and drying with nitrogen gas.[7]
-
Clean Environment: Assemble the liquid crystal cells in a clean environment, such as a laminar flow hood, to minimize particulate contamination.
-
Material Purity: Ensure the 5CB you are using is of high purity. Impurities can alter the physical properties of the liquid crystal and affect its alignment.
-
Logical Flow for Diagnosing Poor Alignment
Caption: Troubleshooting workflow for non-uniform 5CB alignment.
Problem 2: I am seeing lines and point defects (disclinations) in my 5CB cell.
Possible Cause 1: Topological Constraints
Disclinations are defects in the nematic director field and can arise from the boundary conditions imposed by the alignment layers.[15] For example, in a twisted nematic cell, if the twist angle is not well-defined, disclination lines can appear.[6]
-
Troubleshooting Steps:
-
Review Cell Geometry: Ensure the rubbing directions on the top and bottom substrates are precisely controlled to achieve the desired twist angle (e.g., 90 degrees for a TN cell).
-
Slow Cooling: When filling the cell with 5CB in its isotropic phase, cool it down slowly through the nematic-isotropic transition temperature. Rapid cooling can quench in defects.
-
Apply a Reset Field: In some cases, applying a strong electric or magnetic field can help to anneal out certain types of defects.
-
Possible Cause 2: Surface Irregularities
Scratches, pits, or other topographical defects on the substrate surface can disrupt the alignment layer and lead to the formation of disclinations.
-
Troubleshooting Steps:
-
Inspect Substrates: Before coating the alignment layer, carefully inspect the substrates for any physical defects.
-
Gentle Rubbing: While a certain rubbing strength is necessary, excessive pressure can damage the polyimide layer and the underlying substrate.
-
Diagram of a Disclination Defect
Caption: Schematic of a +1/2 disclination in a nematic liquid crystal.
Experimental Protocols
Protocol 1: Preparation of a Rubbed Polyimide Alignment Layer for Planar Alignment of 5CB
This protocol describes a standard procedure for creating a planar alignment layer on indium tin oxide (ITO) coated glass substrates.
-
Substrate Cleaning:
-
Sonicate ITO substrates in a solution of detergent and deionized water for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in isopropanol for 15 minutes.[7]
-
Rinse with deionized water.
-
Dry the substrates with a stream of clean nitrogen gas.
-
Bake on a hot plate at 110°C for 10 minutes to remove any residual moisture.[7]
-
-
Polyimide Coating:
-
Dispense a polyimide precursor solution (e.g., PI-2555) onto the center of the cleaned ITO substrate.
-
Spin coat at 3000 rpm for 30 seconds to achieve a uniform thin film.[7]
-
Soft bake the coated substrate on a hot plate at 80°C for 10 minutes to evaporate the solvent.[7]
-
Hard bake (cure) the film in an oven at 180-250°C for 1 hour to induce imidization.[7] The exact temperature and time will depend on the specific polyimide used.
-
-
Rubbing Process:
-
Mount the cured PI-coated substrate onto a rubbing machine.
-
Perform a single, unidirectional rub across the entire surface of the substrate with a velvet cloth.[7] The rubbing strength (pile depth of the rubbing cloth and pressure) should be carefully controlled.
-
-
Cell Assembly and Filling:
-
Assemble two rubbed substrates with their rubbing directions anti-parallel to each other, using spacers to define the cell gap.
-
Heat the empty cell and the 5CB to above its nematic-isotropic transition temperature (~40°C).
-
Fill the cell with the isotropic 5CB via capillary action.
-
Cool the cell slowly to room temperature to allow for uniform planar alignment.
-
References
-
5CB – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. (URL: [Link])
-
4-Cyano-4'-pentylbiphenyl - Wikipedia. (URL: [Link])
-
Photo-alignment control of topological defects in nematic liquid-crystal cells. (URL: [Link])
-
Magnetic reorientation of 5CB nematic liquid crystals aligned by carbon nanotubes sheets - SPIE Digital Library. (URL: [Link])
-
Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer. (URL: [Link])
-
Photo-orientation of nematic liquid crystal without preliminary cell surface treatment. (URL: [Link])
-
Ellipsometric Characterization of Rubbed Polyimide Alignment Layer in Relation with Distribution of Liquid Crystal Molecules in. (URL: [Link])
-
From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB. (URL: [Link])
-
Effect of magnetic field on the synthesis of well-aligned TiO2-5CB by sol-gel method. (URL: [Link])
-
Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate - RSC Publishing. (URL: [Link])
-
Influence of rubbing conditions of polyimide alignment layer on optical anisotropy of immobilized liquid crystal film - Taylor & Francis. (URL: [Link])
-
Optical anisotropy and liquid‐crystal alignment properties of rubbed polyimide layers. (URL: [Link])
-
Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate - PMC - NIH. (URL: [Link])
-
Some observations on defects in nematic liquid crystals. (URL: [Link])
-
Rubbing Technology for LCD Manufacturing. (URL: [Link])
-
Tuning and turning of the liquid crystal alignment by photosensitive composites. (URL: [Link])
-
Anchoring and alignment in a liquid crystal cell: self-alignment of homogeneous nematic - Soft Matter (RSC Publishing). (URL: [Link])
-
Dense packing of topological defects in nematic liquid crystal cells with pads, crossed-strips, and porous electrodes - Optica Publishing Group. (URL: [Link])
-
Alignment of Nematic Liquid Crystal(5CB) on the Treated Substrates: Characterization of Orientation Films, Generation of Pretilt. (URL: [Link])
-
From very low to high fields: The dielectric behavior of the liquid crystal 5CB. (URL: [Link])
-
Array and alignment of topological defects in liquid crystal. (URL: [Link])
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (URL: [Link])
-
Topological Defect Arrays in Nematic Liquid Crystals Assisted by Polymeric Pillar Arrays: Effect of the Geometry of Pillars - MDPI. (URL: [Link])
-
(PDF) Photoalignment of Liquid Crystals by Liquid Crystals - ResearchGate. (URL: [Link])
-
Characterization of Liquid Crystal Alignment on Carbon and Organic Fibers by Quantitative X-ray Diffraction | Semantic Scholar. (URL: [Link])
-
Magnetic Orientation of 4-cyano-4'-pentylbiphenyl Liquid Crystal at Its Interface with Aqueous Solution - ResearchGate. (URL: [Link])
-
Alignment of Nematic Liquid Crystal 5CB Using Graphene Oxide - MDPI. (URL: [Link])
-
Photo-alignment techniques for liquid crystal alignment on treated orientation films | IEEE Conference Publication | IEEE Xplore. (URL: [Link])
-
Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films - NIH. (URL: [Link])
-
Quantitative Biosensing Based on a Liquid Crystal Marginally Aligned by the PVA/DMOAP Composite for Optical Signal Amplification - PubMed Central. (URL: [Link])
-
Nematic liquid crystals in electric and magnetic fields - UBC Library Open Collections. (URL: [Link])
-
Aligning liquid crystal molecules - SPIE. (URL: [Link])
-
4'-pentyl-4-cyanobiphenyl - 5CB - Taylor & Francis Online. (URL: [Link])
-
What Is Liquid Crystal Alignment? - Chemistry For Everyone - YouTube. (URL: [Link])
-
Molecular dynamics and alignment studies of silica-filled 4-pentyl-4′-cyanobiphenyl (5CB) liquid crystal - ResearchGate. (URL: [Link])
-
How to control the alignment of 4.0CC of liquid crystal material? - Blog - Rongsen. (URL: [Link])
-
Alignment of Liquid Crystals by Surface Gratings - DTIC. (URL: [Link])
-
Q&A of liquid crystal alignment: theory and practice - Frontiers. (URL: [Link])
-
4-Cyano-4'-pentylbiphenyl - ChemBK. (URL: [Link])
-
4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem - NIH. (URL: [Link])
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- 2. taylorandfrancis.com [taylorandfrancis.com]
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- 4. par.nsf.gov [par.nsf.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. ifo.lviv.ua [ifo.lviv.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. OPG [opg.optica.org]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. oak.go.kr [oak.go.kr]
- 12. tandfonline.com [tandfonline.com]
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- 15. ias.ac.in [ias.ac.in]
Technical Support Center: 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate (5CB) Films
Welcome to the technical support guide for producing high-quality 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate (5CB) films. This resource is designed for researchers and scientists to troubleshoot and minimize common defects encountered during experimental work. The following sections provide in-depth, field-proven insights into the causality of defects and self-validating protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common defects I might see in my 5CB films?
When working with nematic liquid crystals like 5CB, you will primarily encounter disruptions in the long-range orientational order. These disruptions are known as "defects" or "disclinations"[1]. They are regions where the director, the vector representing the average local orientation of the molecules, is undefined[1][2]. The most common types you will observe under a polarizing microscope are:
-
Point Defects (Hedgehogs): These are singularities centered around a single point. In thin films, they often appear as points from which dark brushes emanate.
-
Line Defects (Disclinations): These are linear defects. In nematic 5CB films, they often manifest as thin, thread-like structures, which is where the term "nematic" (from the Greek nēma, "thread") originates[3].
-
Schlieren Texture: This is a common texture in nematic films, characterized by dark brushes that correspond to regions where the liquid crystal director is aligned with the polarizer or analyzer. The points where these brushes meet are disclinations[4][5]. A very high density of these points indicates a highly disordered, high-energy film.
-
Dewetting and Droplet Formation: This occurs when the liquid 5CB film is unstable on the substrate, breaking up into isolated droplets instead of maintaining a continuous layer. This is fundamentally a wetting problem, not a liquid crystal defect, but it is a common film-formation failure[4][5][6].
Q2: What is the underlying cause of these defects?
Defects are a fundamental consequence of the physics of liquid crystals. They form to accommodate competing alignment constraints imposed by surfaces, external fields, or the topology of the system itself[7][8]. In practical film preparation, defects are often kinetically trapped during the rapid phase transition from a disordered state (like a solvent solution or the isotropic liquid phase) to the ordered nematic phase. Rapid solvent evaporation during spin coating, for example, does not give the molecules sufficient time to find their lowest-energy, defect-free alignment[6].
Q3: How does surface preparation influence film quality?
The interface between the substrate and the 5CB film is a critical determinant of film quality. The substrate surface dictates the "anchoring" condition—the preferred orientation of the liquid crystal molecules in direct contact with it[4][5]. A contaminated or improperly prepared surface provides inconsistent anchoring cues, leading to a high density of defects. Furthermore, poor surface wettability can lead to film instability and dewetting[9].
Troubleshooting Guide: From Substrate to Final Film
This guide is structured to follow a typical experimental workflow. By systematically addressing potential issues at each stage, you can effectively diagnose and solve problems related to film defects.
Workflow Overview
The following diagram outlines the logical flow for troubleshooting 5CB film defects.
Caption: General workflow for diagnosing and fixing 5CB film defects.
Part 1: Substrate-Related Issues
The foundation of a good film is a pristine and properly conditioned substrate. Issues at this stage are often the root cause of major film failures like dewetting.
Problem: My 5CB film is not continuous and has formed droplets (dewetting).
Causality: Dewetting occurs when the cohesive forces within the liquid 5CB are stronger than the adhesive forces between the 5CB and the substrate. This is often caused by low substrate surface energy (poor wettability) or surface contamination, which acts as nucleation sites for film rupture[9][10]. On certain substrates, heating the 5CB film deep into its isotropic phase (e.g., ~65 °C) can also induce dewetting[4][5].
Solutions:
-
Implement a Rigorous Cleaning Protocol: Contaminants as small as a monolayer can drastically alter surface energy. A multi-step cleaning process is essential.
-
Modify the Substrate Surface: If the substrate is inherently not wettable by 5CB, its surface energy must be increased or an alignment layer must be applied.
This protocol is a validated method for preparing glass or ITO-coated glass substrates.
-
Initial Rinse: Thoroughly rinse the substrates with acetone to remove gross organic residues.
-
Sonication Bath 1 (Detergent): Place substrates in a beaker with a 2% solution of laboratory-grade detergent (e.g., Alconox) in deionized (DI) water. Sonicate for 20 minutes.
-
DI Water Rinse: Thoroughly rinse the substrates under a stream of DI water to remove all detergent.
-
Sonication Bath 2 (DI Water): Place substrates in a beaker of fresh DI water and sonicate for 15 minutes.
-
Sonication Bath 3 (Isopropanol): Transfer substrates to a beaker of isopropanol (IPA) and sonicate for 15 minutes to displace water[11].
-
Final Rinse & Dry: Rinse with fresh IPA and dry under a stream of filtered nitrogen gas.
-
Dehydration Bake: Place the cleaned, dried substrates on a hot plate at 110-120°C for at least 10 minutes to drive off any residual moisture[11].
For applications requiring uniform molecular orientation (planar or homeotropic), a polymeric alignment layer is necessary. Polyimide (PI) is commonly used for planar alignment.
-
Substrate Preparation: Begin with a substrate that has been cleaned using the protocol above.
-
Polyimide Coating: Dispense a polyimide precursor solution (e.g., PI-2545) onto the center of the substrate. Spin coat at a speed of 3000-4000 rpm for 30-60 seconds to achieve a thin, uniform layer[11].
-
Soft Bake: Place the coated substrate on a hot plate at ~80°C for 10-15 minutes to evaporate the solvent[11].
-
Hard Bake (Curing): Transfer the substrate to an oven and cure at the manufacturer-recommended temperature (typically 180-250°C) for 1 hour. This step induces the chemical reaction (imidization) that forms the stable polyimide film[11].
-
Rubbing Process (for Planar Alignment): Unidirectional rubbing with a velvet cloth creates microgrooves that physically guide the 5CB molecules. Perform a single, gentle, unidirectional rub across the cured PI surface[11].
Caption: Step-by-step workflow for substrate cleaning and functionalization.
Part 2: Film Deposition Issues
The method of film deposition directly impacts its initial defect density. For 5CB, this is typically done by spin coating a solution of 5CB in a volatile solvent (e.g., toluene or n-hexane)[12].
Problem: My film is continuous, but it has a very high density of disclinations (a "grainy" or chaotic Schlieren texture).
Causality: This is a sign that the film is in a high-energy, non-equilibrium state. During spin coating, the solvent evaporates very quickly, essentially "freezing" the 5CB molecules in a disordered arrangement before they can self-assemble into large, uniform domains. The film thickness, which is controlled by solution concentration and spin speed, also plays a crucial role[12].
Solutions:
-
Optimize Spin Coating Parameters: Adjusting the spin speed and solution concentration can control the film thickness and evaporation rate, which influences the final morphology.
-
Ensure Proper Solvent Selection: The choice of solvent affects solubility, viscosity, and evaporation rate, all of which impact the final film quality[12].
| Parameter | Action | Primary Effect on Film | Secondary Effect / Causality |
| Spin Speed | Increase | Thinner Film | Faster solvent evaporation can trap more defects. |
| Decrease | Thicker Film | Slower evaporation may allow for better molecular ordering. | |
| Solution Conc. | Increase | Thicker Film | Reduces the likelihood of spin dewetting[5][13]. Can lead to more ordered threads or continuous films. |
| Decrease | Thinner Film | Very low concentrations can lead to spin dewetting and isolated droplets instead of a continuous film[5][13]. | |
| Solvent Volatility | Increase | Faster Evaporation | Increases the likelihood of kinetically trapped defects. |
| Decrease | Slower Evaporation | Allows more time for molecular self-assembly during the coating process. |
Part 3: Post-Deposition Processing
For most applications, an as-deposited film will require a post-processing step to achieve a low-defect state. Thermal annealing is the most effective method.
Problem: My as-deposited film has an unacceptably high defect density.
Causality: The film is in a kinetically trapped state. To reach a lower energy configuration, the molecules need sufficient thermal energy to overcome the activation barriers for reorientation and to allow for the annihilation of defect pairs[14][15].
Solution:
-
Thermal Annealing: By heating the film above its nematic-to-isotropic transition temperature (TN-I ≈ 35°C for 5CB) and then cooling it slowly, the system is reset. In the isotropic phase, all long-range order is lost. During slow cooling, the nematic phase renucleates and grows, allowing molecules to align over large areas, thereby "healing" the defects[6][16].
-
Placement: Place the substrate with the as-deposited 5CB film on a precisely controlled hot plate or in an oven with an inert atmosphere (e.g., nitrogen) to prevent degradation.
-
Heating: Ramp the temperature to 40-45°C , which is safely above the TN-I of 5CB. Hold at this temperature for 5-10 minutes to ensure the entire film is in the isotropic phase. Caution: Avoid excessive temperatures (e.g., >60°C) for prolonged periods, as this can induce dewetting on some substrates[4][10].
-
Slow Cooling: This is the most critical step. Reduce the temperature very slowly back through the phase transition. A cooling rate of 0.1-1.0°C per minute is highly recommended. The slower the cooling, the larger the resulting defect-free domains will be.
-
Final Equilibration: Once at room temperature, allow the film to equilibrate for several minutes before observation.
Caption: The thermodynamic principle behind thermal annealing for defect reduction.
References
- Defects in liquid crystals. (n.d.). American Institute of Physics.
- Topological Point Defects of Liquid Crystals in Quasi-Two-Dimensional Geometries. (n.d.). Frontiers.
- Defects in liquid crystals (II). (1988).
- Sethna, J. (n.d.). Defects in Nematic Liquid Crystals. Cornell University.
- Defects. (n.d.). DoITPoMS, University of Cambridge.
- Application Notes and Protocols for Surface Alignment of 4-Cyano-4'-pentylbiphenyl (5CB) Films. (n.d.). Benchchem.
- Properties of twisted topological defects in 2D nematic liquid crystals. (2021). RSC Publishing.
- Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substr
- Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate. (2019).
- Morphology of 5CB spin coated on a patterned PMMA substrate. (n.d.).
- Influence of Substrate Surface Properties on Spin Dewetting, Texture, and Phase Transitions of 5CB Liquid-Crystal Thin Films. (2020). PubMed.
- Supporting Material Solvent Vapour Mediated Spontaneous Healing of Self-Organized Defects of Liquid Crystal Films. (n.d.).
- Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate. (2019).
- Transition from Spin Dewetting to continuous film in spin coating of Liquid Crystal 5CB. (2018).
- Effects of Annealing on the Mechanical Properties of Pentacene and Tris(8-hydroxyquinoline) Aluminum Films. (2014). Taylor & Francis Online.
- The Effect of Annealing Treatments on Close Spaced Sublimated Cadmium Telluride Thin Film Solar Cells. (n.d.).
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- 4. Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition from Spin Dewetting to continuous film in spin coating of Liquid Crystal 5CB - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. ias.ac.in [ias.ac.in]
- 9. Influence of Substrate Surface Properties on Spin Dewetting, Texture, and Phase Transitions of 5CB Liquid-Crystal Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
The impact of impurities on the phase transitions of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, commonly known as 5CB. This guide is designed to provide expert insights and practical troubleshooting for experiments involving the phase transitions of this widely studied liquid crystal. As a material highly sensitive to its chemical environment, understanding the impact of impurities is paramount for obtaining accurate and reproducible results.
Introduction: The Delicate Nature of 5CB Phase Transitions
This compound (5CB) is a thermotropic liquid crystal renowned for its nematic phase at near-room temperatures.[1] Pure 5CB exhibits a sharp and well-defined transition from a crystalline solid to a nematic liquid crystal at approximately 22.5°C and a subsequent transition to an isotropic liquid at about 35.0°C.[2][3] These transitions are the cornerstone of its application in liquid crystal displays (LCDs) and as a model system in condensed matter physics.[1][4]
However, the presence of even minute quantities of impurities can significantly alter these phase transitions, leading to shifts in transition temperatures, broadening of transition ranges, and the appearance of unexpected phases. This guide will address common issues encountered during the experimental investigation of 5CB, providing a structured approach to troubleshooting and ensuring the integrity of your results.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with 5CB, providing potential causes and actionable solutions.
Issue 1: My nematic-to-isotropic (N-I) transition temperature is lower/higher than the literature value.
Question: I'm using a Differential Scanning Calorimeter (DSC) to measure the N-I transition of my 5CB sample, and the peak is consistently shifted from the expected ~35°C. Why is this happening?
Answer: A shift in the nematic-to-isotropic (N-I) transition temperature (TNI) is a classic indicator of the presence of impurities. The direction and magnitude of the shift depend on the nature and concentration of the impurity.
-
Lower TNI: This is the most common observation and is typically caused by the presence of non-mesogenic (non-liquid crystalline) impurities. These impurities disrupt the long-range orientational order of the nematic phase, making it less stable and favoring the transition to the disordered isotropic phase at a lower temperature.[5] For instance, solvents like hexane, which are non-associative and mix well with 5CB, can cause a depression in TNI.[5] Synthesis byproducts or residual solvents from purification are common culprits.
-
Higher TNI: While less common, an increase in TNI can occur. This is often observed with specific dopants or nanoparticles that enhance the stability of the nematic phase.[6] These additives may interact with the 5CB molecules in a way that promotes orientational ordering.
Troubleshooting Steps:
-
Verify Purity: If possible, re-purify your 5CB sample. Column chromatography followed by recrystallization is a standard method.
-
Check for Residual Solvents: Ensure your sample is thoroughly dried under vacuum to remove any residual solvents from purification.
-
Calibrate Your DSC: Confirm that your DSC instrument is properly calibrated using standard materials (e.g., indium).
-
Consider the Source: If you purchased the 5CB, review the supplier's certificate of analysis for purity information. The purity of commercially available 5CB can directly influence the sharpness and accuracy of its phase transitions.[3]
Issue 2: The N-I transition in my DSC thermogram is broad, not a sharp peak.
Question: Instead of a sharp endothermic peak for the N-I transition, I'm observing a broad transition over several degrees. What does this signify?
Answer: A broad N-I transition is another strong indication of impurities. In a pure sample, the transition is a first-order phase transition and should appear as a relatively sharp peak in the DSC thermogram. The presence of impurities creates a two-phase region where the nematic and isotropic phases coexist over a range of temperatures.
This broadening is a direct consequence of the impurity creating a heterogeneous environment within the 5CB. Different regions of the sample will have varying local concentrations of the impurity, leading to a distribution of transition temperatures. This phenomenon is particularly noticeable with impurities that have some miscibility with 5CB.[7]
Troubleshooting Steps:
-
Assess Sample Homogeneity: Ensure your sample is well-mixed, especially if you have intentionally doped it.
-
Purification: As with a shifted TNI, purification is the most effective solution for achieving a sharp transition.
-
Analyze Heating/Cooling Rates: While less likely to be the primary cause for significant broadening, very high heating or cooling rates in the DSC can lead to some peak broadening. Try a slower scan rate (e.g., 5 °C/min) to see if the peak sharpens.[8]
Issue 3: I see unexpected textures under the Polarized Optical Microscope (POM).
Question: When observing my 5CB sample under a POM, I'm not seeing the typical Schlieren texture of the nematic phase. Instead, I see droplets or other strange patterns. What's going on?
Answer: Polarized Optical Microscopy (POM) is a powerful technique for visualizing the different phases of liquid crystals.[9] The texture observed provides information about the molecular alignment.[10] Unexpected textures are often a sign of impurities or interactions with the substrate.
-
Droplets (Phase Separation): If you observe droplets of an isotropic liquid within the nematic phase (or vice versa), this is a clear indication of phase separation. This occurs when the impurity has limited solubility in the 5CB. For example, associative impurities like water, which do not mix well with 5CB, can lead to the formation of separate domains.[5]
-
Altered Anchoring: The surfaces of your microscope slide and coverslip can influence the alignment of the 5CB molecules at the interface. Contaminants on the glass surface can disrupt the uniform alignment, leading to unusual textures.[11][12]
Troubleshooting Steps:
-
Clean Your Substrates: Thoroughly clean your microscope slides and coverslips with a solvent like ethanol or isopropanol, followed by drying with clean nitrogen gas.
-
Control the Environment: If you suspect moisture is the issue, prepare your samples in a dry environment (e.g., a glove box).
-
Observe During a Temperature Ramp: Slowly heat and cool your sample on the POM hot stage. Observing the textures as they form and disappear can provide clues about the nature of the phases and any phase separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in 5CB?
A1: The most common impurities in 5CB arise from its synthesis and purification process. These can include:
-
Unreacted starting materials or intermediates: Depending on the synthetic route, these could be various biphenyl or benzoic acid derivatives.[13][14]
-
Byproducts of the reaction: Side reactions can lead to the formation of structurally similar molecules that are difficult to separate.
-
Solvents: Residual solvents from chromatography or recrystallization are a frequent issue.[15]
-
Moisture: 5CB is hygroscopic and can absorb water from the atmosphere.[16]
-
Degradation products: Prolonged exposure to high temperatures or UV light can cause 5CB to degrade.
Q2: How can I prepare a high-purity 5CB sample for my experiments?
A2: Achieving high purity typically involves a multi-step process. If you are synthesizing 5CB, the crude product should be purified using column chromatography on silica gel. The choice of eluent is critical for good separation.[17] After chromatography, recrystallization from a suitable solvent (e.g., ethanol or hexane) is often employed to obtain highly pure crystals. It is crucial to thoroughly dry the purified 5CB under vacuum to remove all traces of solvent.
Q3: Can I use 5CB directly from the manufacturer without further purification?
A3: For many applications, high-purity 5CB from a reputable supplier can be used directly.[3] However, for experiments that are highly sensitive to impurities, such as precise measurements of critical exponents or studies of subtle phase behaviors, it is good practice to perform an additional purification step, or at a minimum, to characterize the as-received material by DSC to confirm its transition temperatures and sharpness.
Q4: What safety precautions should I take when working with 5CB?
A4: this compound is a chemical and should be handled with appropriate care. It can be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[18][19] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21][22] Consult the Safety Data Sheet (SDS) for detailed safety information.
Experimental Protocols
Protocol 1: Characterization of 5CB Phase Transitions using Differential Scanning Calorimetry (DSC)
This protocol outlines the steps for determining the phase transition temperatures and enthalpies of a 5CB sample.
Materials:
-
5CB sample
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
High-purity nitrogen gas for purging
Procedure:
-
Instrument Calibration: Ensure the DSC is calibrated for temperature and enthalpy using a certified indium standard.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the 5CB sample into an aluminum DSC pan.
-
Securely seal the pan with a lid using a crimper.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min).
-
Equilibrate the sample at a temperature well below the lowest expected transition (e.g., 0°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the highest expected transition (e.g., 50°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same rate back to the starting temperature.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The crystalline-to-nematic and nematic-to-isotropic transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve.[8]
-
Determine the onset temperature and the peak temperature for each transition. The peak temperature is often reported as the transition temperature.
-
Integrate the area under each peak to determine the enthalpy of the transition (ΔH).
-
Protocol 2: Visualization of 5CB Phases using Polarized Optical Microscopy (POM)
This protocol describes how to prepare a sample for POM and observe its phase transitions.
Materials:
-
5CB sample
-
Polarized Optical Microscope with a hot stage
-
Microscope slides
-
Coverslips
-
Solvent for cleaning (e.g., ethanol or isopropanol)
Procedure:
-
Substrate Cleaning: Thoroughly clean a microscope slide and a coverslip with a suitable solvent and dry them completely.
-
Sample Preparation:
-
Place a small amount of 5CB onto the cleaned microscope slide.
-
Gently place a coverslip over the sample.
-
Heat the slide on the hot stage to the isotropic phase (e.g., 40°C) to allow the 5CB to melt and spread evenly between the slide and coverslip.
-
-
Microscopic Observation:
-
Place the prepared slide on the hot stage of the POM.
-
Cross the polarizer and analyzer to achieve a dark background.
-
Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-2°C/min).
-
Observe the sample as it cools. The appearance of bright, textured regions indicates the transition to the nematic phase. The characteristic Schlieren texture with dark brushes should be visible.[23]
-
Continue cooling to observe the transition to the crystalline phase.
-
You can also heat the sample from the crystalline phase to observe the transitions in reverse.
-
Visualizations
Workflow for Troubleshooting 5CB Phase Transition Issues
Caption: A troubleshooting workflow for common issues in 5CB phase transition experiments.
Impact of Impurities on the Nematic-Isotropic Phase Transition
Caption: The effect of impurities on the nematic-isotropic transition of 5CB.
References
- Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate. RSC Publishing.
- Probing a Local Viscosity Change at the Nematic-Isotropic Liquid Crystal Phase Transition by a Ratiometric Flapping Fluorophore. ChemRxiv.
- Microsecond-scale observation of phase transition and diffusion in 5CB liquid crystal at the molecular level. AIP Publishing.
- Impurity-induced nematic–isotropic transition of liquid crystals. RSC Publishing.
- 5CB – Knowledge and References. Taylor & Francis.
- Isotropic–isotropic phase separation and spinodal decomposition in liquid crystal–solvent mixtures. Soft Matter (RSC Publishing). DOI:10.1039/C9SM00921C.
- Phase Equilibrium and Dynamics of 5CB mixed with Dimethyl Terephthalate: Coupling of Orientation and Composition Fluctuations in Isotropic Phase. Soft Matter (RSC Publishing). DOI:10.1039/D5SM00375J.
- Polarization optical microscopy images of photoresponse of: (a) 5CB;... | Download Scientific Diagram. ResearchGate.
- 4-Cyano-4'-pentylbiphenyl. Wikipedia.
- Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. NINGBO INNO PHARMCHEM CO.,LTD.
- Blocking of Phase Transitions in Liquid Crystal 5*CB (Isopentylcyanobiphenyl) as a Result of Surface Interactions in.
- Safety Data Sheet. ChemDmart.
- Details of Nematic Phase Transition and Nematic Range of 5OCB Liquid Crystal using Logger Pro. Ijres.org.
- Figure 9. (a) Polarized optical microscopy images, and the schematic... ResearchGate.
- Polarized light microscopy images of the 5CB supported on the surfaces... ResearchGate.
- Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB. Wooster Physics.
- material safety data sheet. Capot Chemical.
- 4-Cyano-4′-pentylbiphenyl SDS, 40817-08-1 Safety Data Sheets. ECHEMI.
- Low temperature phase transformations in 4-cyano-4'- pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes. arXiv.
- SAFETY DATA SHEET. Fisher Scientific.
- Polarized Light Microscopy.
- The Science Behind 5CB: Understanding Phase Transitions of 4-Cyano-4'-pentylbiphenyl.
- Analyzing Nematic to Isotropic (N-I) Phase Transition of nCB Liquid Crystals Using Logger Pro. European Journal of Applied Sciences - Scholar Publishing.
- 4-Cyano-4'-pentylbiphenyl Safety Data Sheet (SDS). Flinn Scientific.
- Phase transition behavior of pentylcyanobiphenyl liquid crystal containing n-dodecyl-2-hydroxy-1-naphthaldimine. ResearchGate.
- Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis. ResearchGate.
- 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology. NINGBO INNO PHARMCHEM CO.,LTD.
- A Comprehensive Technical Guide to the Solubility of 4-Cyano-4'-pentylbiphenyl (5CB) in Organic Solvents. Benchchem.
- Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI.
- Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. NIH.
- Nitrile vibrations as reporters of field-induced phase transitions in 4-cyano-4'-pentylbiphenyl (5CB). PubMed. DOI: 10.1021/jp503235s.
- Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. PMC - NIH.
- Liquid crystal. Wikipedia.
- A Guide to Polarized Light Microscopy. Leica Microsystems.
- Synthesis of Liquid Crystals. University of Colorado Boulder.
- Introduction to Liquid Crystals The study of liquid crystals began in 1888 when an Austrian botanist named Friedrich Reinitzer o.
- Technical Support Center: Purification of 4-Cyanoindole and Its Derivatives. Benchchem.
- Liquid Crystal Materials. TCI Chemicals.
- An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts.
- Guide - Low Yield Troubleshooting. PacBio.
- The influence of impurities and solvents on crystallization | Request PDF. ResearchGate.
- Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. MDPI.
- Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. bioRxiv.
- Synthesis of 1'-C-Cyano Pyrimidine Nucleosides and Characterization as HCV Polymerase Inhibitors. ResearchGate.
- Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. PubMed.
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Technical Support Center: Optimizing Alignment of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
Welcome to the technical support guide for optimizing the alignment of the nematic liquid crystal 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate. This document is designed for researchers and professionals who are working to achieve high-quality, uniform alignment of this material for applications in displays, sensors, and other photonic devices. Here, we address common challenges encountered during the annealing process through a series of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols. Our approach is grounded in the fundamental principles of liquid crystal physics to empower you to not only solve immediate issues but also to rationally design and optimize your own procedures.
Frequently Asked Questions & Troubleshooting Guide
This section provides direct answers to specific issues you may encounter during the alignment process. Each answer explains the underlying causality to help you make informed adjustments.
Q1: I've filled my cell with this compound, but the texture under a polarizing microscope is non-uniform and shows multiple domains. What is the primary cause?
A: A multi-domain or "polycrystalline" texture is the most common issue for a freshly filled liquid crystal cell and is almost always due to an inadequate or absent annealing procedure. When the liquid crystal is filled into the cell, it cools rapidly from its isotropic phase, trapping it in a high-energy state with numerous topological defects.[1] The molecules do not have sufficient thermal energy or time to align uniformly with the anchoring direction provided by the cell's alignment layer.[2]
Troubleshooting Steps:
-
Implement a Proper Annealing Cycle: You must heat the entire cell to a temperature comfortably above the nematic-to-isotropic phase transition temperature (TN-I) and then cool it very slowly through this transition. This process allows the molecules to relax into the lowest-energy configuration dictated by the surface anchoring conditions.[3]
-
Verify Surface Preparation: Ensure your substrate's alignment layer (e.g., rubbed polyimide) was prepared correctly. Inconsistent rubbing or contaminated surfaces can create competing anchoring directions, leading to domain formation that even annealing cannot fully resolve.[4][5]
Q2: I performed an annealing cycle, but my sample still has persistent line defects (disclinations). How can I eliminate them?
A: The presence of disclinations after annealing indicates that the cooling process was likely too fast or that there are points of high stress or contamination in your cell.[6] During the phase transition, if the cooling rate is too high, the nematic phase nucleates at multiple points. Where these separately ordered regions meet, defects can form to accommodate the mismatch in director orientation.[1]
Causality-Driven Optimization:
-
Reduce the Cooling Rate: The most critical parameter for minimizing defects is the cooling rate, especially in the 5-10 °C range immediately surrounding the TN-I. A slower rate provides the necessary time for defects to annihilate and for a single, uniform domain to grow across the cell.
-
Increase Isotropic Dwell Time: Holding the liquid crystal in the isotropic phase for an extended period (e.g., 15-30 minutes) can help dissolve any residual crystalline memory and ensures thermal uniformity across the cell before cooling begins.
-
Check for Contaminants: Microscopic dust particles or impurities on the substrate can act as nucleation sites for defects. Re-evaluate your cell fabrication and cleaning procedures.[5]
Q3: What are the key parameters of an annealing cycle, and what are good starting values for this compound?
A: A successful annealing cycle is defined by three primary parameters: the maximum temperature (Tiso), the dwell time at Tiso, and the cooling rate (Rcool). The goal is to erase the material's thermal and mechanical history before allowing it to re-order in a controlled manner.
The workflow involves heating the material into its fluid, disordered isotropic phase, holding it there to ensure equilibrium, and then cooling it slowly back into the ordered nematic phase.
Caption: A diagnostic flowchart for troubleshooting common LC alignment issues.
References
-
Bechtold, I. H., et al. (n.d.). Surface Treatments for Lyotropic Liquid Crystals Alignment. Molecular Crystals and Liquid Crystals, 391(1). Available at: [Link]
-
Kitson, S. (2008, February 21). Designing liquid crystal alignment surfaces. Applied Physics Letters. Available at: [Link]
-
Petrov, A. G., et al. (2021, July 5). Tuning and turning of the liquid crystal alignment by photosensitive composites. Taylor & Francis Online. Available at: [Link]
-
MDPI. (2022, June 18). Aligning Liquid Crystal Materials through Nanoparticles: A Review of Recent Progress. Available at: [Link]
-
Lee, J.-H., et al. (2022, October 2). Self-Aligned Liquid Crystals on Anisotropic Nano/Microstructured Lanthanum Yttrium Strontium Oxide Layer. National Center for Biotechnology Information. Available at: [Link]
-
Jana, C., et al. (n.d.). Anchoring and alignment in a liquid crystal cell: self-alignment of homogeneous nematic. Royal Society of Chemistry. Available at: [Link]
-
Gleeson, H. F., et al. (2015). Liquid crystal blue phases: stability, field effects and alignment. CORE. Available at: [Link]
-
BIOENGINEER.ORG. (2026, January 2). Reprogrammable Nonlinear Optics with Ferroelectric Liquid Crystals. Available at: [Link]
-
GUPEA. (2013, May 8). On the Control of Nematic Liquid Crystal Alignment. Available at: [Link]
-
Muravsky, A., & Murauski, A. (2024, March 17). Q&A of liquid crystal alignment: theory and practice. Frontiers. Available at: [Link]
-
International Journal of Research in Engineering and Science. (2022, September 2). Effect of Reheating and Ramp Rates on Phase Transitions of 5OCB Liquid Crystal using Logger Pro. Available at: [Link]
-
Carnegie Mellon University. (2023, October 9). Liquid crystals and the hunt for defects. College of Engineering. Available at: [Link]
-
Optica Publishing Group. (n.d.). Alignment and temperature effects in liquid-crystal-based active polarimetry. Available at: [Link]
-
PubChem. (n.d.). 4-carboxylic acid, 4'-pentyl-, 4'-cyano(1,1'-biphenyl)-4-yl ester. Available at: [Link]
-
Lavrentovich, O. D. (n.d.). Defects in Bent-core Liquid Crystals. Available at: [Link]
-
Kim, S. H., et al. (2007, January 17). Control of the defect in the liquid crystal director field on the slit of the patterned vertical alignment cell. Applied Physics Letters. Available at: [Link]
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- 2. Anchoring and alignment in a liquid crystal cell: self-alignment of homogeneous nematic - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. tandfonline.com [tandfonline.com]
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- 6. par.nsf.gov [par.nsf.gov]
Technical Support Center: Scaling Up the Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
Welcome to the technical support center for the synthesis and scale-up of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this liquid crystal. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and field-proven insights.
Introduction: The Synthetic Pathway
The synthesis of this compound is typically a two-step process. First, a Suzuki-Miyaura coupling is employed to create the 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile core. This is followed by an esterification reaction, often a Steglich esterification, to couple the biphenyl core with 4-pentylbenzoic acid.
Caption: Synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is sluggish or incomplete. What are the common causes?
A1: Several factors can lead to an incomplete Suzuki-Miyaura coupling. Firstly, ensure your palladium catalyst is active; consider using a fresh batch or a pre-catalyst. The choice of base is also critical; potassium carbonate is commonly used, but other bases like potassium phosphate may be more effective depending on your specific conditions. Solvent choice and water content can also significantly impact the reaction rate. A mixture of an organic solvent like toluene or dioxane with water is often optimal. Finally, ensure your reaction is thoroughly degassed to prevent oxidation of the palladium catalyst.
Q2: I am observing significant amounts of a biphenyl byproduct without the cyano or hydroxyl group in my Suzuki coupling. What is this and how can I prevent it?
A2: This is likely due to a side reaction called protodeboronation, where the boronic acid reacts with a proton source to replace the boronic acid group with a hydrogen atom.[1] This can be minimized by carefully controlling the reaction conditions. Ensure your base is not too strong and that the reaction temperature is not excessively high. Running the reaction under inert atmosphere and using anhydrous solvents can also help.
Q3: My Steglich esterification is not going to completion. What should I check?
A3: Incomplete Steglich esterification is often due to inactive reagents or suboptimal conditions. Ensure your dicyclohexylcarbodiimide (DCC) is fresh, as it can hydrolyze over time. The catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for the reaction to proceed efficiently with phenols.[2] The reaction should be run in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). If the reaction is still sluggish, you can try slightly increasing the amount of DCC and DMAP.
Q4: After my esterification workup, I have a white precipitate that is difficult to filter. What is it?
A4: This is most likely dicyclohexylurea (DCU), the byproduct of the DCC coupling agent. It is notoriously insoluble in many organic solvents. To facilitate its removal, it is often recommended to cool the reaction mixture in an ice bath after the reaction is complete to fully precipitate the DCU before filtration. Washing the filter cake with a small amount of cold solvent can also help.
Troubleshooting Guides
Problem 1: Low Yield and Purity in Suzuki-Miyaura Coupling at Scale
Symptoms:
-
The yield of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile is significantly lower than in small-scale experiments.
-
The crude product contains significant amounts of homocoupled byproducts (biphenyl and 4,4'-dihydroxybiphenyl).
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Oxygen Contamination | Oxygen can lead to the oxidative homocoupling of the boronic acid, a common side reaction in Suzuki couplings.[3][4] This becomes more challenging to control on a larger scale. | Implement a robust degassing procedure for your solvent and reaction vessel. A subsurface sparge with an inert gas like argon or nitrogen for an extended period is more effective than simple vacuum/backfill cycles.[4] |
| Poor Temperature Control | Localized overheating in a large reactor can lead to catalyst decomposition and increased side reactions. | Ensure efficient stirring and use a reactor with good heat transfer capabilities. A ramped heating profile may be beneficial over rapid heating. |
| Catalyst Deactivation | The palladium catalyst can deactivate over the course of the reaction, especially with longer reaction times at elevated temperatures. | Consider using a more robust catalyst system, such as one with a bulky biarylphosphine ligand. In some cases, a second addition of the catalyst mid-reaction can be beneficial. |
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Validation & Comparative
A Comparative Guide to the Mesogenic Properties of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate and 4-Cyano-4'-pentylbiphenyl (5CB)
Abstract
This guide provides a comprehensive comparative analysis of two prominent nematic liquid crystals: 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate and the widely-used benchmark, 4-Cyano-4'-pentylbiphenyl, commonly known as 5CB. We delve into their molecular structures, physicochemical properties, and performance characteristics, supported by experimental data and standardized characterization protocols. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering insights to inform the selection of liquid crystalline materials for specific applications, from display technologies to advanced sensor development.
Introduction
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and crystalline solids.[1][2] Their ability to self-assemble into ordered structures that can be manipulated by external stimuli, such as electric fields, makes them indispensable in a myriad of technologies, most notably liquid crystal displays (LCDs).[3][4] The cyanobiphenyl series of LCs, first synthesized by George Gray and his team in 1972, marked a pivotal moment in this field by providing stable, room-temperature nematic materials.[5][6]
Among these, 4-Cyano-4'-pentylbiphenyl (5CB) has emerged as a "fruit fly" for liquid crystal research—a model system due to its convenient nematic range near room temperature and well-characterized properties.[3][6] Its molecular structure, featuring a rigid biphenyl core, a flexible pentyl chain, and a polar cyano group, is fundamental to its mesogenic behavior.[3][7]
This guide contrasts 5CB with a structurally related compound, this compound. The primary distinction lies in the ester linkage present in the latter, which significantly influences its molecular geometry and intermolecular interactions. Understanding these structure-property relationships is crucial for designing next-generation materials with tailored performance characteristics. We will explore these differences through a detailed comparison of their physical properties and provide standardized protocols for their experimental characterization.
Molecular Structure and Physicochemical Properties
The performance of a liquid crystal is intrinsically linked to its molecular architecture. The introduction of an ester group and an additional phenyl ring in this compound results in a longer, more complex molecule compared to 5CB.
Chemical Structures:
-
5CB (4-Cyano-4'-pentylbiphenyl): A classic calamitic (rod-shaped) liquid crystal consisting of a pentyl chain and a cyano group attached to a biphenyl core.[5][7]
-
This compound: This molecule features a pentylbenzoate group ester-linked to a 4'-cyanobiphenyl core, increasing the molecular length and altering its electronic properties.
The table below summarizes the key physicochemical properties of both compounds.
| Property | 4-Cyano-4'-pentylbiphenyl (5CB) | This compound |
| Molecular Formula | C₁₈H₁₉N[5][8] | C₃₁H₂₇NO₂[9] |
| Molecular Weight | 249.35 g/mol [7][8] | 445.5 g/mol [9] |
| Crystal to Nematic Transition (T_KN) | 22.5 °C[5][7] | (Data not readily available in searched sources) |
| Nematic to Isotropic Transition (T_NI) / Clearing Point | 35.0 °C[5][7] | (Data not readily available in searched sources) |
| Nematic Range | 12.5 °C | (Dependent on transition temperatures) |
| Dielectric Anisotropy (Δε) | Positive (~+11.5 to +13.3)[7][10] | (Expected to be positive) |
| Birefringence (Δn) at ~589 nm | ~0.2[11][12] | (Expected to be different due to extended conjugation) |
Structure-Property Causality:
-
Molecular Length and Nematic Range: The increased length and rigidity of this compound are expected to enhance the stability of the nematic phase, likely resulting in a higher clearing point (T_NI) and a broader nematic range compared to 5CB. The ester linkage contributes to the molecule's polarizability and can influence packing efficiency.
-
Polarity and Dielectric Anisotropy: Both molecules possess a strong dipole moment due to the terminal cyano (-CN) group.[7][13][14][15][16] This feature is responsible for the large positive dielectric anisotropy, a critical property for electro-optical switching in displays. The molecule aligns its long axis with an applied electric field.[10]
-
Birefringence: Optical birefringence (Δn) arises from the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. The extended π-conjugated system in this compound likely leads to a different birefringence value compared to 5CB, impacting its application in optical components like wave plates and retarders.[2]
Experimental Characterization: Protocols and Analysis
To empirically validate and compare the properties of these liquid crystals, standardized characterization techniques are essential. Here, we detail the protocols for two fundamental methods.
Thermal Analysis via Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC is the cornerstone of thermal analysis for LCs.[17][18] It precisely measures the heat flow into or out of a sample as a function of temperature. This allows for the unambiguous determination of phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) and their associated enthalpy changes (ΔH).[19][20] The standard procedure involves a heat-cool-heat cycle to erase the sample's prior thermal history and obtain reproducible results on the second heating scan.[17]
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent sample loss during heating.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating: Heat the sample from a sub-ambient temperature (e.g., 0°C) to well into the isotropic phase (e.g., 150°C for the benzoate ester, 50°C for 5CB) at a controlled rate (e.g., 10 °C/min).
-
Cooling: Cool the sample back to the starting temperature at the same rate.
-
Second Heating: Re-heat the sample under the same conditions as the first scan.
-
-
Data Analysis: Analyze the second heating curve. The peak maximum of an endothermic peak corresponds to the transition temperature, and the integrated area of the peak yields the enthalpy of the transition.[19]
Workflow Diagram:
Caption: Workflow for determining LC phase transitions using DSC.
Texture Identification via Polarized Optical Microscopy (POM)
Expertise & Rationale: POM is a powerful visualization technique used to identify different liquid crystal phases based on their unique optical textures.[21][22] When a birefringent LC sample is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in characteristic patterns of light and dark regions (textures).[23][24][25] The nematic phase, for example, is typically identified by its "Schlieren" or "threaded" texture. This method provides visual confirmation of the phases identified by DSC.
Protocol:
-
Sample Preparation: Place a small amount of the LC material onto a clean glass microscope slide.
-
Cell Assembly: Cover the material with a coverslip to create a thin film.
-
Heating Stage: Place the slide on a hot stage connected to a temperature controller.
-
Microscopy:
-
Position the slide on the stage of a polarizing microscope equipped with crossed polarizers.
-
Heat the sample into the isotropic phase, where the field of view will appear dark (extinction).
-
-
Observation: Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-2 °C/min).
-
Phase Identification: Observe the formation of birefringent textures as the sample transitions into the nematic phase. Record images and note the temperatures at which texture changes occur, corresponding to the phase transitions.
Workflow Diagram:
Caption: Workflow for identifying LC phases and textures using POM.
Comparative Performance Analysis
The choice between 5CB and this compound depends heavily on the target application's requirements.
| Performance Metric | 5CB (4-Cyano-4'-pentylbiphenyl) | This compound | Rationale & Application Insight |
| Operating Temperature | Narrow nematic range (~12.5 °C) around room temp.[5][7] | Expected wider nematic range and higher T_NI. | Insight: A wider nematic range is highly desirable for devices that must operate under varying ambient temperatures, providing greater stability and reliability. The benzoate ester is likely superior for high-temperature applications. |
| Switching Voltage | Well-established, moderate threshold voltage.[4] | Potentially different due to modified Δε and elastic constants. | Insight: The threshold voltage is critical for power consumption in displays.[4] The molecular changes in the benzoate ester will alter the elastic constants and dielectric anisotropy, directly impacting this parameter. Experimental verification is necessary. |
| Optical Performance | High birefringence (Δn ≈ 0.2).[11] | Expected to be different. | Insight: For applications requiring high contrast or specific phase retardation, the birefringence is a key parameter. The extended molecular structure of the benzoate ester could offer a different Δn, potentially enabling new optical designs. |
| Material Cost & Availability | Commercially available at low cost, widely used.[6] | Likely higher cost due to a more complex, multi-step synthesis.[26] | Insight: For large-scale industrial applications, the cost and ease of synthesis are major factors. 5CB holds a significant advantage here. The benzoate ester would be better suited for specialized, high-performance applications where cost is a secondary concern. |
Conclusion and Future Outlook
This guide establishes 4-Cyano-4'-pentylbiphenyl (5CB) as a foundational liquid crystal with a well-understood property profile, making it ideal for fundamental research and applications operating in controlled, room-temperature environments.[3] In contrast, this compound, by virtue of its extended molecular structure, presents a compelling alternative for applications demanding enhanced thermal stability and a broader operational temperature range.
The presence of the ester linkage is the critical differentiating factor, predicted to increase the clearing point and modify key electro-optical parameters like birefringence and dielectric anisotropy. While this guide provides the fundamental protocols for characterization, further experimental work is required to quantify the precise properties of this compound and fully assess its potential.
Future research should focus on a complete experimental characterization of the benzoate ester, including its elastic constants and viscosity. Furthermore, exploring its behavior in mixtures with other LCs could lead to the formulation of eutectic blends with optimized properties for next-generation displays, spatial light modulators, and tunable photonic devices.
References
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Taylor & Francis. (n.d.). 5CB – Knowledge and References. Taylor & Francis. [Link]
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Yanchenko, V., et al. (2015). Low temperature phase transformations in 4-cyano-4'- pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes. arXiv. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Cyano-4'-pentylbiphenyl. PubChem. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. [Link]
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Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. [Link]
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Podgornov, F., et al. (2022). Dielectric and Material Properties of 5CB Nematic Dispersed with Graphene Nanoparticles. Liquid Crystals, 49(2). [Link]
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S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. [Link]
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Wu, S. T., et al. (n.d.). Temperature-dependent birefringence ( n ) of 5CB. ResearchGate. [Link]
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Şengül, S. (2021). Experimental characterizations of the response of nematic liquid crystal droplets upon adsorption of nanoparticles from aqueous media. OpenMETU. [Link]
-
Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
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MDPI. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. [Link]
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Taylor & Francis Online. (2023). A comparative study on electrospun fibers of cyanobiphenyl liquid crystal homologues. [Link]
-
Pan, R. P., et al. (2005). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Japanese Journal of Applied Physics. [Link]
-
DergiPark. (2022). INVESTIGATION OF DIELECTRIC PROPERTIES OF MBBA-5CB NEMATIC LIQUID CRYSTAL STRUCTURES. [Link]
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National Institutes of Health (NIH). (n.d.). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. [Link]
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IEEE Xplore. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. [Link]
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ResearchGate. (n.d.). DSC thermogram of liquid crystal (6). [Link]
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AIP Publishing. (2014). Comparative study of local structure of two cyanobiphenyl liquid crystals by molecular dynamics method. [Link]
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Taylor & Francis Online. (n.d.). Liquid crystal textures: an overview. [Link]
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PubMed Central. (n.d.). Experimental and Computational Study of a Liquid Crystalline Dimesogen Exhibiting Nematic, Twist-Bend Nematic, Intercalated Smectic, and Soft Crystalline Mesophases. [Link]
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ResearchGate. (2023). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. [Link]
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ResearchGate. (n.d.). Frequency dispersion of the dielectric anisotropy obtained for the 5CB.... [Link]
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Optica Publishing Group. (n.d.). Determination of birefringence dispersion in nematic liquid crystals by using an S-transform. [Link]
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PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]
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GenScript. (n.d.). Mechanism and spectrum of inhibition of a 4´-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. [Link]
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ScienceDirect. (2022). From very low to high fields: The dielectric behavior of the liquid crystal 5CB. [Link]
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PubMed. (2014). Comparative study of local structure of two cyanobiphenyl liquid crystals by molecular dynamics method. [Link]
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YouTube. (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. [Link]
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bioRxiv. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. [Link]
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Cambridge University Press. (2022). Simulating Polarized Optical Microscopy Textures (Appendix L) - Liquid Crystals and their Computer Simulations. [Link]
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Optica Publishing Group. (2022). Characterization of optically thin cells and experimental liquid crystals. [Link]
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ORBilu. (n.d.). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. [Link]
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ResearchGate. (n.d.). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses | Request PDF. [Link]
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ACS Publications. (2025). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. [Link]
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MDPI. (n.d.). Comprehensive Characterization of a Reference Ferroelectric Nematic Liquid Crystal Material. [Link]
-
CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. [Link]
-
National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4'-cyano(1,1'-biphenyl)-4-yl ester. PubChem. [Link]
-
Taylor & Francis Online. (2024). Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer. [Link]
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A Comparative Performance Analysis of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate for Advanced Display Applications
Abstract
This guide presents an in-depth performance analysis of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, a foundational nematic liquid crystal commonly known as 5CB[1]. As the display industry continually demands materials with faster response times, lower power consumption, and higher contrast, a fundamental understanding of the core liquid crystal material is paramount. This document provides a comparative analysis of 5CB against other relevant liquid crystal materials, supported by established experimental data and detailed characterization protocols. We will explore the causal relationships between the molecular structure of 5CB and its critical electro-optical properties, offering researchers and product development professionals a comprehensive resource for material selection and application development.
Introduction: The Enduring Relevance of Cyanobiphenyls in Display Technology
Since their development, cyanobiphenyl liquid crystals have been instrumental in the advancement of liquid crystal displays (LCDs)[2][3]. Their success is rooted in a combination of favorable properties: a stable nematic phase at room temperature, high chemical purity, low toxicity, and, most importantly, a strong positive dielectric anisotropy[3][4].
This compound (5CB) was one of the first liquid crystals synthesized that exhibited a nematic phase at room temperature, making it a cornerstone material for the first generation of reliable LCDs[1]. Its elongated, rod-like molecular structure, featuring a rigid biphenyl core, a flexible pentyl chain, and a highly polar cyano (-C≡N) group, is the key to its unique electro-optical characteristics[5]. The application of an external electric field can easily manipulate the orientation of these molecules, thereby modulating light and forming the basis of display technology[5][6].
This guide will dissect the key performance indicators of 5CB, providing a robust comparison with alternative materials and outlining the standardized methodologies required to validate these properties in a laboratory setting.
Core Physicochemical Properties and Their Impact on Display Performance
The performance of a liquid crystal in a display is not a monolithic property but rather a synergy of several fundamental physicochemical parameters. Understanding these is critical to appreciating a material's suitability for a given application.
-
Dielectric Anisotropy (Δε): This is a measure of the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director[7]. A large, positive Δε is highly desirable as it directly lowers the threshold voltage (Vth) required to initiate the switching of liquid crystal molecules. This, in turn, reduces the overall power consumption of the display device[8]. The strong dipole moment of the cyano group in 5CB results in a significant positive dielectric anisotropy[4].
-
Birefringence (Δn): Also known as optical anisotropy, this is the difference between the extraordinary (ne) and ordinary (no) refractive indices[9]. A high birefringence allows for the use of thinner liquid crystal cells while achieving the necessary phase retardation for light modulation. Thinner cells are crucial for manufacturing lighter, more compact displays and, most importantly, for achieving faster response times.
-
Rotational Viscosity (γ₁): This parameter represents the internal friction the liquid crystal molecules experience as they rotate in response to an electric field[10]. A lower rotational viscosity is directly correlated with faster switching speeds, a critical factor for high-refresh-rate displays used in gaming and video applications.
-
Nematic-to-Isotropic Transition Temperature (TNI): Also known as the clearing point, this is the temperature at which the material loses its liquid crystalline order and becomes an isotropic liquid. A broad nematic range, with a high clearing point, ensures the stable operation of the display across a wide range of environmental conditions[11].
The interplay between these core properties dictates the ultimate performance of a display. The following diagram illustrates this relationship.
Caption: Relationship between core liquid crystal properties and display performance metrics.
Comparative Performance Data
While 5CB is an excellent benchmark material, modern display applications often utilize mixtures of liquid crystals to optimize performance for specific requirements. The E7 mixture, which notably contains 51% 5CB, was developed to have a wider nematic temperature range and is a classic example of performance enhancement through formulation[3][12]. Below is a comparison of 5CB with its close homolog, 7CB, and the widely used E7 mixture.
| Property | This compound (5CB) | 4'-Cyano-[1,1'-biphenyl]-4-yl 4-heptylbenzoate (7CB) | E7 Mixture | Unit |
| Nematic Range | 22.5 to 35.0[1][5][8] | 30.0 to 42.8 | -10 to 61[12] | °C |
| Birefringence (Δn) at 20°C, 589 nm | ~0.18 - 0.227[3][13] | ~0.16 | ~0.224[13] | - |
| Dielectric Anisotropy (Δε) at 20°C, 1 kHz | +11.5[4] | +10.0 | +13.8 | - |
| Rotational Viscosity (γ₁) at 20°C | 100-130 | 180-220 | ~218 | mPa·s |
Note: Exact values can vary slightly based on measurement conditions and purity. Data is compiled from multiple sources for representative comparison.
Analysis:
-
5CB serves as an excellent foundational material with a strong dielectric anisotropy and high birefringence. However, its nematic range is relatively narrow and above typical room temperature, which was a limitation for early devices[5].
-
7CB , with its longer alkyl chain, exhibits a higher clearing point but also a significantly higher rotational viscosity, which would lead to slower response times.
-
The E7 mixture demonstrates the power of formulation. By combining 5CB, 7CB, and other cyanobiphenyls, it achieves a very wide nematic range suitable for most operating environments[12]. It maintains the high birefringence of 5CB and has an even larger dielectric anisotropy, which is advantageous for low-power applications[11][]. Its viscosity is higher than pure 5CB, representing a trade-off for the vastly improved temperature stability.
Standardized Experimental Protocols
To ensure the validity and reproducibility of performance data, standardized characterization methods are essential. The following section details the protocols for measuring the key parameters discussed.
Measurement of Dielectric Anisotropy (Δε)
The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different molecular orientations.
Methodology:
-
Cell Preparation: Two types of liquid crystal cells with known electrode area (A) and cell gap (d) are required:
-
Homogeneous Alignment Cell: The inner surfaces are treated (e.g., with rubbed polyimide) to align the LC director parallel to the surfaces.
-
Homeotropic Alignment Cell: The inner surfaces are treated to align the LC director perpendicular to the surfaces.
-
-
Filling: The cells are filled with the liquid crystal sample (e.g., 5CB) via capillary action in its isotropic phase.
-
Capacitance Measurement:
-
An LCR meter is used to measure the capacitance of the homeotropic cell (C⊥). This directly probes the permittivity perpendicular to the director (ε⊥).
-
The capacitance of the homogeneous cell (C∥) is measured. This probes the permittivity parallel to the director (ε∥).
-
-
Calculation: The permittivity values are calculated using the formula for a parallel plate capacitor:
-
ε∥ = (C∥ * d) / (ε₀ * A)
-
ε⊥ = (C⊥ * d) / (ε₀ * A)
-
Where ε₀ is the vacuum permittivity.
-
-
Anisotropy Determination: Δε is then calculated as Δε = ε∥ - ε⊥.
Caption: Experimental workflow for determining dielectric anisotropy.
Measurement of Birefringence (Δn)
Birefringence can be measured using several techniques, with the phase retardation method being common and accurate[13][15].
Methodology:
-
Setup: A polarized light microscope or a dedicated optical bench is used. The setup includes a monochromatic light source (e.g., He-Ne laser, 632.8 nm), a polarizer, a rotating sample stage for the LC cell (of known thickness d), an analyzer, and a photodetector[16][17].
-
Cell Preparation: A planar-aligned (homogeneous) liquid crystal cell is used. The cell is placed on the rotating stage between the two polarizers, which are typically crossed (oriented 90° to each other).
-
Measurement:
-
The cell is oriented such that the LC director is at a 45° angle to the transmission axis of the polarizer to achieve maximum light modulation.
-
A variable voltage is applied to the cell. As the voltage increases, the LC molecules reorient, changing the effective refractive index and thus the phase retardation (δ) of the light passing through.
-
The intensity of the transmitted light is measured by the photodetector as a function of the applied voltage. The transmitted intensity will oscillate due to constructive and destructive interference.
-
-
Calculation:
-
By counting the number of intensity peaks (N) from the threshold voltage to the fully switched state, the total phase difference can be determined[13].
-
The birefringence is then calculated using the relationship: Δn = (δ * λ) / (2π * d), where δ is the total phase retardation and λ is the wavelength of the light[15][17].
-
Measurement of Response Time
The response time is a measure of how quickly the liquid crystal can switch between the "on" and "off" states and is a critical parameter for video-rate displays[18].
Methodology:
-
Setup: The optical setup is similar to the birefringence measurement, with the LC cell placed between crossed polarizers[19][20]. The photodetector is connected to a digital oscilloscope. A function generator is used to apply a square-wave voltage to the cell.
-
Measurement:
-
A square-wave voltage is applied to the LC cell to switch it between a low-voltage (OFF) and high-voltage (ON) state.
-
The oscilloscope records the change in transmitted light intensity over time.
-
-
Definition and Calculation:
-
Rise Time (τ_on): The time taken for the optical transmittance to change from 10% to 90% of its final value when the voltage is applied.
-
Decay Time (τ_off): The time taken for the transmittance to change from 90% to 10% of its initial value when the voltage is removed[16].
-
These values are measured directly from the oscilloscope trace.
-
Conclusion and Future Outlook
This compound (5CB) remains a fundamentally important material in the field of liquid crystals. Its well-characterized properties and historical significance make it an ideal benchmark for research and development[3][5]. While single-component LCs like 5CB are seldom used in modern, high-performance displays, they form the essential building blocks of advanced mixtures.
The comparative analysis shows that through strategic formulation, as seen in the E7 mixture, the limitations of 5CB, such as its narrow nematic range, can be overcome while retaining or even enhancing its desirable properties like high birefringence and dielectric anisotropy[11][]. The ongoing research into new liquid crystal materials, including those with negative dielectric anisotropy for different display modes and fluorinated compounds for improved stability, continues to build on the foundational knowledge gained from studying molecules like 5CB[21][22].
The experimental protocols detailed herein provide a validated framework for the characterization of these materials, ensuring that researchers and engineers can accurately assess performance and drive the next generation of display technology.
References
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- Electro-optical performance of nematic liquid crystals doped with gold nanoparticles. IOPscience.
- Electro-optical properties of nematic liquid crystal layers enable to...
- Molecular structures and composition of E7 liquid crystal.
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- Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond.
- Birefringences of bio-based liquid crystals. ijirset.
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- Birefringence measurements of liquid crystals. Optica Publishing Group.
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- The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range. Optica Publishing Group.
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- 4-Cyano-4'-pentylbiphenyl. TCI Chemicals.
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- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid. Sigma-Aldrich.
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A Comparative Guide to Validating the Purity of Synthesized 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth comparison of analytical methods for validating the purity of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, a liquid crystal compound whose performance is critically dependent on its purity. Impurities can significantly alter its mesophase behavior and electro-optical properties.
This document moves beyond a simple listing of techniques, offering insights into the rationale behind selecting a particular method, or a combination of methods, to establish a comprehensive purity profile.
The Criticality of Purity in Liquid Crystals
Liquid crystals like this compound are materials in a state that has properties between those of conventional liquids and those of solid crystals.[1] Their application in displays and other technologies relies on the precise and predictable nature of their phase transitions and responses to external stimuli. Even minute quantities of impurities, such as unreacted starting materials, byproducts, or residual solvents, can disrupt the delicate intermolecular forces governing the liquid crystalline phases, leading to altered transition temperatures, compromised alignment, and degraded performance. Therefore, rigorous purity validation is not merely a quality control step but a fundamental aspect of material characterization.
A Multi-faceted Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs a combination of chromatographic and spectroscopic methods, each offering unique insights into the sample's composition. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Caption: A typical workflow for the synthesis and purity validation of a liquid crystal.
Comparative Analysis of Purity Validation Methods
The following table summarizes the key attributes of the primary analytical techniques used for purity determination of this compound.
| Method | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High sensitivity and resolution for separating closely related compounds. | Requires a suitable chromophore for UV detection; method development can be time-consuming. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Phase transition temperatures (melting and clearing points) and enthalpies.[2] | Highly sensitive to impurities that affect the thermal properties of the material. A sharp transition peak indicates high purity. | Does not identify the nature of the impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[3] | Confirms the chemical structure of the target compound and can identify and quantify impurities with distinct NMR signals. | Provides unambiguous structural information. | Lower sensitivity compared to HPLC for detecting trace impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which excites molecular vibrations. | Confirms the presence of key functional groups and the absence of impurities with characteristic IR absorptions.[4] | Rapid and non-destructive. | Primarily a qualitative technique; not well-suited for quantifying low levels of impurities. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect any related impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample of this compound
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the UV absorbance of the biphenyl and benzoate chromophores)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Causality Behind Choices: A reversed-phase C18 column is chosen due to the non-polar nature of the molecule. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. UV detection at 280 nm is selected to maximize the response for the aromatic rings in the molecule.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and assess purity based on the sharpness of the transitions.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Thermal Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 20 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the clearing point (e.g., 250 °C).
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
-
Analysis: Analyze the thermogram from the second heating scan. The melting point (crystal to nematic/smectic) and clearing point (nematic/smectic to isotropic) are identified as the onset temperatures of the respective endothermic peaks. A sharp peak with a narrow transition range is indicative of high purity.
Causality Behind Choices: A controlled heating and cooling rate of 10 °C/min is a standard practice that allows for good resolution of thermal events. The second heating cycle is crucial for obtaining reproducible results as it erases any effects from the initial crystallization of the sample.
Caption: Interpreting DSC results for liquid crystal purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify any organic impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
-
¹H NMR: Integrate the signals and compare the ratios to the expected number of protons in each chemical environment. Look for any unexpected signals that may indicate impurities.
-
¹³C NMR: Count the number of signals to confirm the presence of all unique carbon atoms in the molecule.[5]
-
Causality Behind Choices: CDCl₃ is a common deuterated solvent that dissolves the non-polar target molecule. A high-field NMR spectrometer (≥400 MHz) is preferred for better signal dispersion, which is crucial for resolving complex aromatic signals and identifying minor impurity peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of characteristic functional groups.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the key functional groups:
-
C≡N (nitrile): ~2225 cm⁻¹
-
C=O (ester): ~1730 cm⁻¹
-
C-O (ester): ~1250 cm⁻¹ and ~1170 cm⁻¹
-
Aromatic C-H: ~3100-3000 cm⁻¹
-
Aliphatic C-H: ~2950-2850 cm⁻¹
-
Aromatic C=C: ~1600 cm⁻¹ and ~1500 cm⁻¹
-
Causality Behind Choices: ATR-FTIR is a convenient and rapid technique that requires minimal sample preparation. The analysis focuses on the presence of the expected functional groups and the absence of unexpected peaks, such as a broad -OH band around 3300 cm⁻¹, which would indicate the presence of starting materials like a phenol or carboxylic acid.[4]
Conclusion: An Integrated Approach for Unquestionable Purity
Validating the purity of synthesized this compound requires a synergistic combination of analytical techniques. HPLC provides the most accurate quantitative assessment of purity, while DSC offers a highly sensitive measure of how impurities affect the material's defining thermal properties. NMR spectroscopy serves as the gold standard for structural confirmation and identification of structurally similar impurities. Finally, FTIR provides a rapid and straightforward confirmation of the compound's functional group identity. By employing these methods in concert, researchers can be confident in the purity and, therefore, the performance of their synthesized liquid crystal.
References
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Čokrtová, K., & Křížek, T. (2022). Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography. Electrophoresis, 43(15), 1638-1646. [Link]
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Dong, R. Y. (2011). NMR Spectroscopy in Liquid Crystalline and Ordered Phases. In eMagRes. John Wiley & Sons, Ltd. [Link]
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Dong, R. Y. (2010). Nuclear Magnetic Resonance Spectroscopy of Liquid Crystals. In Nuclear Magnetic Resonance. [Link]
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Semitracks. (n.d.). Liquid Crystal Analysis. Retrieved from [Link]
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Hung, H. Y., Lu, C. W., Lee, C. Y., Hsu, C. S., & Hsieh, Y. Z. (2012). Analysis of metal ion impurities in liquid crystals using high resolution inductively coupled plasma mass spectrometry. Analytical Methods, 4(11), 3631-3635. [Link]
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Di Profio, G., Veltri, L., Donato, F., & Golemme, A. (2020). Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. Crystals, 10(4), 309. [Link]
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Al-Janabi, A. H., & Al-Dujaili, A. H. (2017). Synthesis and characterization of novel nematic liquid crystal compound. Journal of Al-Nahrain University, 20(3), 60-67. [Link]
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Emsley, J. W. (Ed.). (1985). Nuclear magnetic resonance of liquid crystals. D. Reidel Publishing Company. [Link]
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Li, D., & Li, G. (2021). An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals. Molecules, 26(16), 4991. [Link]
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Czerwiec, K., & Juszyńska-Gałązka, E. (2018). Influence of alkyl chain length on the FTIR spectra of alkyl-cyanobiphenyls compounds. Journal of Molecular Structure, 1171, 703-708. [Link]
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Hung, H. Y., Lu, C. W., Lee, C. Y., Hsu, C. S., & Hsieh, Y. Z. (2012). Analysis of metal ion impurities in liquid crystals using high resolution inductively coupled plasma mass spectrometry. Analytical Methods, 4(11), 3631-3635. [Link]
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Jefri, Z., Osman, N. F., & Kassim, M. (2021). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Crystals, 11(2), 193. [Link]
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Emsley, J. W., Lindon, J. C., & Luckhurst, G. R. (1975). Order in pure nematic liquid crystals as determined by N.M.R. of partially deuterated species. Molecular Physics, 30(6), 1917-1920. [Link]
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Al-Hamdani, A. A. H., Ahmed, A. A., & Ha, S. T. (2021). Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. Crystals, 11(11), 1361. [Link]
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Lee, D., & Lee, W. B. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. Journal of Materials Chemistry C, 11(17), 5795-5802. [Link]
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Patsnap. (2024). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]
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Gamble, A. (2012). Synthesis of Liquid Crystals: “Filling Forms with Function”. University of Colorado Boulder Liquid Crystals Materials Research Center. [Link]
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Enders, A. A., North, N. M., Fensore, C. M., Velez-Alvarez, J. E., & Allen, H. C. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711–9718. [Link]
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Enders, A. A., North, N. M., Fensore, C. M., Velez-Alvarez, J. E., & Allen, H. C. (2021). Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository. [Link]
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Enders, A. A., North, N. M., Fensore, C. M., Velez-Alvarez, J. E., & Allen, H. C. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Semantic Scholar. [Link]
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MDPI. (n.d.). Nematic Liquid Crystals. Retrieved from [Link]
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Samulski, E. T. (2006). Uniaxial and biaxial nematic liquid crystals. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 364(1847), 2673–2684. [Link]
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Bauman, P., Park, J., & Phillips, D. (2012). Analysis of Nematic Liquid Crystals with Disclination Lines. Archive for Rational Mechanics and Analysis, 205(3), 795-826. [Link]
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Lagerwall, J. P. F. (2021). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals Today, 30(1), 2-19. [Link]
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Wikipedia. (2023, November 29). 4-Cyano-4'-pentylbiphenyl. In Wikipedia. Retrieved January 6, 2026, from [Link]
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Kim, H. J., Kim, J. H., Lee, J. H., & Kim, Y. (2020). Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. Molecules, 25(23), 5709. [Link]
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GenScript. (n.d.). Mechanism and spectrum of inhibition of a 4´-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Retrieved from [Link]
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Gordon, C. J., Walker, S. M., Tchesnokov, E. P., Kocincova, D., Pitts, J., Siegel, D. S., Perry, J. K., Feng, J. Y., Bilello, J. P., & Götte, M. (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. The Journal of biological chemistry, 300(7), 107514. [Link]
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Gordon, C. J., Walker, S. M., Tchesnokov, E. P., Kocincova, D., Pitts, J., Siegel, D. S., Perry, J. K., Feng, J. Y., Bilello, J. P., & Götte, M. (2024). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. The Journal of biological chemistry, 300(7), 107514. [Link]
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Gordon, C. J., Walker, S. M., Tchesnokov, E. P., Kocincova, D., Pitts, J., Siegel, D. S., Perry, J. K., Feng, J. Y., Bilello, J. P., & Götte, M. (2024). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. ResearchGate. [Link]
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A Comparative Benchmarking Guide to the Electro-Optical Properties of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate (5CB) and Related Nematic Liquid Crystals
In the landscape of soft condensed matter physics and optoelectronic device engineering, the nematic liquid crystal 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, ubiquitously known as 5CB, stands as a cornerstone material. Its well-characterized nature and reliable performance have established it as a benchmark for both fundamental research and industrial applications, particularly in liquid crystal displays (LCDs).[1][2] This guide provides a comprehensive comparative analysis of the electro-optical properties of 5CB, juxtaposed with its close homolog 4'-heptyl-4-cyanobiphenyl (7CB) and the widely-used eutectic mixture, E7. Through an objective lens, supported by experimental data and detailed methodologies, we aim to equip researchers, scientists, and professionals in drug development with the critical insights necessary for informed material selection and experimental design.
The unique molecular architecture of 5CB, featuring a rigid biphenyl core with a polar cyano group and a flexible pentyl chain, gives rise to its mesogenic behavior over a convenient temperature range.[1] This structure is fundamental to its anisotropic nature, which is the origin of its remarkable electro-optical response. The application of an external electric field can readily reorient the liquid crystal director, thereby modulating the phase and polarization of transmitted light. This principle underpins the operation of a vast array of optical components, from displays to spatial light modulators.
Comparative Analysis of Electro-Optical Parameters
The utility of a nematic liquid crystal in a specific application is dictated by a set of key electro-optical parameters. A thorough understanding of these properties is paramount for predicting device performance. The following table provides a comparative summary of the essential electro-optical characteristics of 5CB, 7CB, and E7. It is important to note that these values can exhibit some variation depending on the experimental conditions such as temperature and wavelength.
| Property | Symbol | 5CB | 7CB | E7 Mixture | Units |
| Optical Properties | |||||
| Ordinary Refractive Index | n₀ | ~1.52-1.54 | ~1.52 | ~1.52-1.58 | |
| Extraordinary Refractive Index | nₑ | ~1.71-1.77 | ~1.69 | ~1.69-1.75 | |
| Birefringence | Δn = nₑ - n₀ | ~0.18-0.21 | ~0.17 | ~0.13-0.26 | |
| Dielectric Properties | |||||
| Perpendicular Dielectric Constant | ε⊥ | ~6.7 | ~5.8 | ~5.2 | |
| Parallel Dielectric Constant | ε∥ | ~19.7 | ~17.5 | ~19.0 | |
| Dielectric Anisotropy | Δε = ε∥ - ε⊥ | ~11.0-13.0 | ~11.7 | ~13.8 | |
| Viscoelastic Properties | |||||
| Rotational Viscosity | γ₁ | ~0.077 - 0.1 | ~0.12 | ~0.2 | Pa·s |
| Response Times | |||||
| Rise Time | τₒₙ | Dependent on voltage | Dependent on voltage | Dependent on voltage | ms |
| Decay Time | τₒff | ~16 | ~30 | ~35 | ms |
| Phase Transition | |||||
| Nematic to Isotropic | Tₙᵢ | ~35.3 | ~42.8 | ~61 | °C |
Experimental Protocols for Characterization
The accurate characterization of the electro-optical properties of liquid crystals is fundamental to their application. The following section details the standard experimental methodologies for measuring the key parameters presented in the comparative table. These protocols are designed to be self-validating and are grounded in established scientific principles.
Measurement of Refractive Indices and Birefringence
The refractive indices of a nematic liquid crystal, nₑ and n₀, are critical parameters that determine its birefringence (Δn = nₑ - n₀). A common and reliable method for their determination is through the use of an Abbe refractometer.[3]
Methodology:
-
Sample Preparation: A small droplet of the liquid crystal is placed on the prism of the Abbe refractometer. For accurate measurements of both nₑ and n₀, a liquid crystal cell with planar alignment is prepared. This is achieved by spin-coating a thin layer of a polyimide alignment agent onto indium tin oxide (ITO) coated glass substrates, followed by rubbing the surfaces in a single direction. The two substrates are then assembled with a specific cell gap, maintained by spacers, and filled with the liquid crystal.
-
Measurement of n₀: The liquid crystal cell is placed on the refractometer's prism with the rubbing direction oriented parallel to the direction of light propagation. The ordinary refractive index (n₀) is then measured directly.
-
Measurement of nₑ: The cell is rotated by 90 degrees so that the rubbing direction is perpendicular to the direction of light propagation. The extraordinary refractive index (nₑ) is then measured.
-
Calculation of Birefringence: The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices (Δn = nₑ - n₀).
Experimental workflow for refractive index and birefringence measurement.
Measurement of Dielectric Anisotropy
The dielectric anisotropy (Δε = ε∥ - ε⊥) of a liquid crystal is a measure of its response to an applied electric field and is crucial for determining the threshold voltage for switching. It is determined by measuring the capacitance of a liquid crystal cell in two different molecular orientations.[4][5]
Methodology:
-
Cell Preparation: Two types of liquid crystal cells are prepared: a homogeneous (planar) alignment cell and a homeotropic alignment cell. The homogeneous cell aligns the liquid crystal director parallel to the substrates, while the homeotropic cell aligns it perpendicular to the substrates.
-
Capacitance Measurement: An LCR meter is used to measure the capacitance of both the empty cell (C₀) and the liquid crystal-filled cells.
-
Measurement of ε⊥: The capacitance of the homogeneous cell (C⊥) is measured. The perpendicular component of the dielectric constant (ε⊥) is then calculated using the formula: ε⊥ = C⊥ / C₀.
-
Measurement of ε∥: The capacitance of the homeotropic cell (C∥) is measured. The parallel component of the dielectric constant (ε∥) is calculated using the formula: ε∥ = C∥ / C₀.
-
Calculation of Dielectric Anisotropy: The dielectric anisotropy (Δε) is calculated as the difference between the parallel and perpendicular components (Δε = ε∥ - ε⊥).
Workflow for response time and rotational viscosity measurement.
Concluding Remarks
This guide has provided a detailed comparative analysis of the electro-optical properties of 5CB, 7CB, and the E7 mixture, supported by established experimental methodologies. The choice of a liquid crystal for a particular application is a multi-faceted decision that requires a careful consideration of the trade-offs between various parameters. For instance, while E7 offers a broader nematic range, 5CB might be preferred for applications where a lower rotational viscosity is critical for faster switching speeds.
The protocols outlined herein offer a standardized framework for the characterization of nematic liquid crystals, enabling researchers to generate reliable and reproducible data. By understanding the causal relationships between molecular structure and macroscopic properties, and by employing rigorous characterization techniques, the scientific and industrial communities can continue to innovate and expand the applications of these fascinating materials.
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Measurement of Effective Refractive Index of Nematic Liquid Crystal in Fabry-Perot Etalon. (n.d.). IEEE Xplore. Retrieved January 6, 2026, from [Link]
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Advanced Liquid Crystal Mixture E7: Properties, Applications, and Future Trends. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]
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4-Cyano-4'-pentylbiphenyl - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
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Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals. (2007). IEEE Xplore. Retrieved January 6, 2026, from [Link]
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Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. (2011). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]
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Measurement of the refractive index of nematic liquid crystals 5CB by means of x-ray interferometry. (2014). SPIE Digital Library. Retrieved January 6, 2026, from [Link]
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Rotational viscosity and molecular structure of nematic liquid crystals. (2006). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]
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Large extraordinary refractive index in highly birefringent nematic liquid crystals of dinaphthyldiacetylene-based materials. (2015). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
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On the Measurement of Indices of Refraction of Nematic Liquids. (1971). AIP Publishing. Retrieved January 6, 2026, from [Link]
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Rotational viscosity of nematic liquid crystals A critical examination of existing models. (1990). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]
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Measurement Methods of Nematic Liquid Crystal Response Time. (2002). ResearchGate. Retrieved January 6, 2026, from [Link]
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The experimental average refractive index of liquid crystals and its prediction from the anisotropic indices. (2022). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
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Rotational viscosity r 1 of nematic liquid crystals. (1977). AIP Publishing. Retrieved January 6, 2026, from [Link]
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Optimization of the response time measuring method for liquid crystal variable retarders. (2019). SPIE Digital Library. Retrieved January 6, 2026, from [Link]
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Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. (2011). ResearchGate. Retrieved January 6, 2026, from [Link]
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The Chemistry and Performance of E7 Liquid Crystal Mixture for Industry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]
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Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices. (2023). ACS Publications. Retrieved January 6, 2026, from [Link]
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Electrical Characterization of E7 Liquid Crystal Molecules under the Impact of an External Electric Field (THz). (2021). Preprints.org. Retrieved January 6, 2026, from [Link]
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High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. (2014). MDPI. Retrieved January 6, 2026, from [Link]
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High accuracy optical characterization of anisotropic liquids by merging standard techniques. (2006). AIP Publishing. Retrieved January 6, 2026, from [Link]
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The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range. (2010). Optica Publishing Group. Retrieved January 6, 2026, from [Link]
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Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. (2024). American Journal of Physical Sciences. Retrieved January 6, 2026, from [Link]
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Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications Ghada N. Hassanein, Om. (2024). Semantic Scholar. Retrieved January 6, 2026, from [Link]
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CHARACTERIZATION OF LIQUID CRYSTALS. (2016). ResearchGate. Retrieved January 6, 2026, from [Link]
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Fast-Response Liquid Crystals for 6G Optical Communications. (2021). MDPI. Retrieved January 6, 2026, from [Link]
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Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters. (2001). ResearchGate. Retrieved January 6, 2026, from [Link]
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CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). Semantic Scholar. Retrieved January 6, 2026, from [Link]
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Preparation, Characterization and Applications of Liquid Crystals: A Review. (2020). IOSR Journal of Applied Chemistry. Retrieved January 6, 2026, from [Link]
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How to get dynamic response time of Liquid crystal cells? (2021). ResearchGate. Retrieved January 6, 2026, from [Link]
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Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. (2021). PubMed Central. Retrieved January 6, 2026, from [Link]
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Studies Of Liquid Crystal Response Time. (2006). UCF STARS. Retrieved January 6, 2026, from [Link]
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Liquid crystal - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
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High Birefringence and Low Viscosity Liquid Crystals with Negative Dielectric Anisotropy. (2007). Wiley Online Library. Retrieved January 6, 2026, from [Link]
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Influence of electric field on the electro-optical and electronic properties of 4-n-alkoxy-4-cyanobiphenyl liquid crystal series. (2023). Springer. Retrieved January 6, 2026, from [Link]
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The birefringence of E7 reported in the literature from the visible... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Birefringence, permittivity, elasticity and rotational viscosity of ambient temperature, high birefringent nematic liquid crystal mixtures. (2013). ResearchGate. Retrieved January 6, 2026, from [Link]
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Viscoelasticity, dielectric anisotropy, and birefringence in the nematic phase of three four-ring bent-core liquid crystals with an L-shaped molecular frame. (2015). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
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Electro-Optical Properties of Liquid Crystals Composite with Zinc Oxide Nanoparticles. (2014). Biblioteka Nauki. Retrieved January 6, 2026, from [Link]
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Structural analogs of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate and their properties.
An In-Depth Guide to the Structural Analogs of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate for Advanced Material Research
This guide provides a comprehensive comparison of the liquid crystalline properties of this compound and its key structural analogs. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the structure-property relationships that govern the behavior of these advanced materials. We will explore how modifications to the molecular architecture influence thermal, optical, and electrical properties, supported by experimental data and detailed characterization protocols.
The Benchmark Mesogen: this compound
The reference compound, this compound, is a calamitic (rod-shaped) liquid crystal. Its molecular structure is characterized by three key components: a rigid biphenyl core, a polar cyano (-C≡N) terminal group, and a flexible pentyl (-C5H11) alkyl chain linked via a benzoate ester group. This combination of a rigid, polarizable core and flexible chain is fundamental to the formation of liquid crystalline phases, or mesophases.[1] The cyano group, in particular, induces a strong dipole moment, leading to a high positive dielectric anisotropy, which is a critical property for applications in liquid crystal displays (LCDs).[2]
Key Structural Analogs: A Comparative Framework
To understand the intricate relationship between molecular structure and material properties, we will compare the benchmark compound with two classes of scientifically significant structural analogs: the 4-alkyl-4'-cyanobiphenyls (nCB series) and the α,ω-bis(4-cyanobiphenyl-4'-yl)alkanes (CBnCB series or cyanobiphenyl dimers).
Analog Class 1: The n-Cyanobiphenyl (nCB) Homologous Series
The nCB series represents a simplification of the benchmark structure, consisting of the same cyanobiphenyl core and a terminal alkyl chain but lacking the benzoate ester linkage. The most studied member, 4-Cyano-4'-pentylbiphenyl (commonly known as 5CB), provides a direct comparison for evaluating the influence of the ester group.[3][4] The nCB series is foundational to liquid crystal research due to its chemical stability and the systematic variation of properties with alkyl chain length (n).[2]
Analog Class 2: Cyanobiphenyl Dimers (CBnCB Series)
Liquid crystal dimers consist of two rigid mesogenic units—in this case, cyanobiphenyl groups—connected by a flexible alkyl spacer of length 'n'.[5] These molecules exhibit more complex behaviors than their monomeric counterparts. A key feature of dimers with an odd number of methylene units in the spacer is the formation of the twist-bend nematic (NTB) phase, a fascinating state of matter with a heliconical structure at the nanoscale.[6][7] Comparing the benchmark to these dimers reveals the profound impact of molecular shape and flexibility on phase behavior.
Comparative Performance Analysis: Experimental Data
The properties of liquid crystals are highly sensitive to their molecular structure. The following table summarizes key experimental data for 5CB (as a representative of the nCB series) and a representative odd-membered dimer, CB7CB, to illustrate these differences.
| Property | 4-Cyano-4'-pentylbiphenyl (5CB) | 1,7-bis(4-cyanobiphenyl-4'-yl)heptane (CB7CB) |
| Molecular Structure | C₅H₁₁-(C₆H₄)₂-CN | NC-(C₆H₄)₂-(CH₂)₇-(C₆H₄)₂-CN |
| Molar Mass ( g/mol ) | 249.36[8] | 496.67 |
| Crystal-Nematic TK-N (°C) | ~22.5[4] | 80.0 |
| Nematic-Isotropic TN-I (°C) | ~35.0[4] | 102.5 |
| Nematic Range (°C) | ~12.5 | 22.5 |
| Additional Phases | None | Nematic to Twist-Bend Nematic (TN-NTB) at 91.5 °C[5] |
Analysis of Structure-Property Relationships:
-
Phase Transition Temperatures: The addition of a second mesogenic unit in the CB7CB dimer significantly increases the melting (K-N) and clearing (N-I) points compared to the 5CB monomer. This is due to stronger intermolecular interactions and a higher aspect ratio.
-
Nematic Range: The nematic range is wider for the dimer, indicating a more stable liquid crystalline phase over a broader temperature range.
-
Novel Phase Formation: The most striking difference is the emergence of the twist-bend nematic (NTB) phase in the CB7CB dimer, a direct consequence of the "bent" shape induced by the odd-membered alkyl spacer.[6] This phase is not observed in simple monomeric liquid crystals like 5CB.
Essential Experimental Characterization Protocols
The data presented above is acquired through a suite of standard characterization techniques. Understanding these methodologies is crucial for interpreting results and designing new materials.
A. Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for identifying phase transitions by measuring the heat flow into or out of a sample as a function of temperature.[9][10] Liquid crystal phase transitions appear as distinct peaks on the DSC thermogram.[11][12]
Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh 1-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent sample loss during heating. Place an empty, sealed pan in the reference position of the calorimeter.
-
Thermal Program:
-
Heat the sample to a temperature well above its clearing point (e.g., 120°C) to ensure a uniform isotropic state and erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point.
-
Heat the sample again at the same controlled rate. The second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: Identify the peak temperatures of the endothermic (on heating) or exothermic (on cooling) events, which correspond to the phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic).[12]
Causality: A controlled heating and cooling rate is essential for thermodynamic accuracy. The second heating scan is preferred for analysis because it reflects the material's intrinsic properties after a controlled cooling cycle, minimizing the influence of its initial crystallization state.
Figure 1: Workflow for liquid crystal phase transition analysis using DSC.
B. Phase Identification: Polarized Optical Microscopy (POM)
POM is the primary tool for visually identifying liquid crystal mesophases.[13] Each phase exhibits a characteristic optical texture when viewed between crossed polarizers due to its unique molecular arrangement and birefringence (the property of having different refractive indices for light polarized in different directions).[1][14]
Experimental Protocol for POM:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide.
-
Cell Assembly: Cover the sample with a coverslip to create a thin film.
-
Thermal Control: Place the slide on a hot stage connected to a temperature controller.
-
Observation: Position the hot stage on the polarizing microscope.
-
Analysis: Heat the sample into the isotropic liquid phase (it will appear dark between crossed polarizers). Cool the sample slowly and observe the formation of different textures as it passes through its mesophases. The nematic phase is often identified by its characteristic "schlieren" or "marbled" texture.[15]
Causality: The textures observed arise from the interaction of polarized light with the anisotropically oriented liquid crystal molecules. The specific defects and patterns are fingerprints of the underlying molecular order, allowing for unambiguous phase identification.[13][15]
Figure 2: Schematic of a Polarized Optical Microscope setup for LC analysis.
C. Electro-Optical Characterization
The response of a liquid crystal to an electric field is paramount for display and photonic applications.[16] Properties like dielectric anisotropy (Δε) and the threshold voltage for switching (the Fréedericksz transition) are determined through electro-optical measurements.[17]
Experimental Protocol for Fréedericksz Transition Measurement:
-
Cell Fabrication: A liquid crystal cell is constructed from two parallel glass plates coated with a transparent conductor (e.g., ITO) and an alignment layer. The alignment layer directs the LC molecules in a uniform direction.
-
Cell Filling: The liquid crystal is introduced into the gap between the plates via capillary action in its isotropic phase.
-
Measurement Setup: The cell is placed in the POM setup, and electrodes are connected to a function generator and amplifier.
-
Voltage Application: An AC voltage is applied across the cell, and the transmitted light intensity is measured as the voltage is increased.
-
Data Analysis: The threshold voltage (Vth) is the voltage at which the molecular orientation begins to change, causing a change in the transmitted light intensity. This voltage is related to the elastic constants of the material and its dielectric anisotropy.[17]
Causality: For a material with positive dielectric anisotropy like the cyanobiphenyls, the molecules tend to align parallel to an applied electric field. The Fréedericksz transition occurs when the electric torque overcomes the elastic forces imposed by the surface alignment layers, causing the molecules to reorient.[17] This reorientation changes the effective refractive index, modulating the light passing through the cell.[18]
Figure 3: Principle of the Fréedericksz transition in a nematic LC cell.
Conclusion
This guide demonstrates that subtle modifications to the molecular architecture of a liquid crystal lead to dramatic changes in its physical and chemical properties. By comparing this compound with its simpler monomeric analog (5CB) and a more complex dimeric analog (CB7CB), we can discern clear structure-property relationships. The removal of the benzoate group, the extension of the molecular length, and the introduction of a flexible spacer are all powerful strategies for tuning phase transition temperatures, broadening the mesophase range, and even inducing novel phases like the twist-bend nematic. The experimental protocols detailed herein provide a validated framework for the characterization of these and other novel liquid crystalline materials, enabling the rational design of next-generation materials for advanced technologies.
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Reproducibility and validation of synthetic methods for 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate.
An In-Depth Guide to the Reproducible Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
Introduction: The Importance of Purity and Reproducibility in Liquid Crystal Synthesis
This compound is a member of the cyanobiphenyl family of molecules, which are foundational components in the field of liquid crystal (LC) materials. The precise arrangement of their rigid biphenyl core and flexible alkyl chains gives rise to the mesophases that are essential for technologies like liquid crystal displays (LCDs). The performance of these materials is critically dependent on their purity; even minute impurities can significantly alter key properties such as the clearing point (the temperature of transition from the nematic to isotropic liquid phase) and the dielectric anisotropy.[1]
Therefore, access to robust, reproducible, and well-validated synthetic methods is paramount for researchers and developers in materials science and electronics. This guide provides a comparative analysis of synthetic strategies for this compound, focusing on modern, high-efficiency methods and outlining the necessary validation protocols to ensure the production of high-purity material suitable for advanced applications.
Retrosynthetic Analysis: A Strategic Deconstruction
A logical retrosynthetic approach to the target molecule involves disconnecting the ester linkage. This reveals two primary building blocks: the biphenyl core, 4-cyano-4'-hydroxybiphenyl , and the benzoic acid side chain, 4-pentylbenzoic acid . The synthesis is thus approached as a two-part challenge: constructing the substituted biphenyl core and then coupling it with the side chain.
Caption: Retrosynthetic analysis of the target liquid crystal.
Part 1: Synthesis of the Biphenyl Core (4-cyano-4'-hydroxybiphenyl)
The formation of the C-C bond between the two phenyl rings is the most critical step in the synthesis. We will compare the modern, palladium-catalyzed Suzuki-Miyaura coupling with a more classical, multi-step approach.
Method A: Suzuki-Miyaura Cross-Coupling (Recommended)
The Suzuki-Miyaura coupling is a powerful and versatile method for creating biaryl compounds.[2] Its advantages include mild reaction conditions, high tolerance for a wide range of functional groups, and the commercial availability of the necessary boronic acids and aryl halides.[3] This makes it the preferred method for achieving high yields and purity with excellent reproducibility.
Causality and Mechanism: The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The aryl group from the organoboron compound (activated by a base) is transferred to the palladium(II) complex.
-
Reductive Elimination: The two aryl groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
Sources
A Comparative Guide to 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate for Advanced Material Applications
This guide provides an in-depth technical comparison of the liquid crystal 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate against the foundational nematic liquid crystal, 4-Cyano-4'-pentylbiphenyl (5CB). We will explore how molecular structure dictates macroscopic properties and confers specific advantages for use in advanced materials, particularly in optoelectronics. This analysis is grounded in established principles of materials science and supported by standardized characterization methodologies.
Introduction: The Central Role of Molecular Architecture in Liquid Crystals
Liquid crystals (LCs) represent a unique state of matter that combines the fluidity of liquids with the long-range molecular order of crystalline solids.[1] This duality allows for the precise manipulation of their optical properties through external stimuli like electric fields, a principle that is the bedrock of modern display technology and a growing number of non-display applications such as smart windows, sensors, and spatial light modulators.[2][3]
The performance of a liquid crystal in any application is a direct consequence of its molecular structure. Key characteristics such as the temperature range of the liquid crystal phase (the mesophase), birefringence (Δn), and dielectric anisotropy (Δε) are not arbitrary; they are dictated by the molecule's shape, polarity, and polarizability. In this guide, we compare this compound, a sophisticated ester-containing cyanobiphenyl, with the archetypal nematic liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB), to illustrate the advantages conferred by targeted structural modifications.
Section 1: From Molecular Blueprint to Material Performance
The difference between this compound and 5CB lies in the introduction of a 4-pentylbenzoate group linked via an ester bridge to the 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile core. This seemingly small change has profound implications for the material's properties.
-
Molecular Anisometry and Rigidity: The addition of the benzoate ring extends the rigid core of the molecule. Liquid crystal properties are highly dependent on the aspect ratio (length-to-width) of the molecule. A longer, more rigid core, as seen in the title compound, enhances the intermolecular forces (specifically, van der Waals interactions) that favor parallel alignment. This increased structural anisotropy is the primary reason for the anticipated enhancement of key liquid crystal parameters.
-
Polarizability and Birefringence: Birefringence (Δn), the difference between the refractive indices for light polarized parallel and perpendicular to the molecular director, is crucial for modulating light. It arises from the anisotropy of molecular polarizability. The extended π-conjugated system in this compound, encompassing three phenyl rings, leads to a significant increase in polarizability anisotropy compared to the two-ring system of 5CB. This directly translates to a higher expected birefringence.[4]
-
Polarity and Dielectric Anisotropy: Both molecules feature a strong polar cyano (-C≡N) group, which dominates their dielectric properties. This group's large dipole moment, aligned with the long molecular axis, results in a strong positive dielectric anisotropy (Δε > 0). This property is essential for reorienting the molecules with an electric field, as is required in twisted nematic (TN) and vertical alignment (VA) LCDs.[4]
Section 2: Comparative Performance Analysis
While extensive experimental data for this compound is less prevalent in public literature than for the benchmark 5CB, its properties can be inferred from structure-property relationships and data on similar ester-containing LCs. The primary advantage lies in the significant expansion of the nematic phase temperature range.
| Property | This compound | 4-Cyano-4'-pentylbiphenyl (5CB) | Advantage/Rationale |
| CAS Number | 59443-80-0[5] | 40817-08-1 | N/A |
| Molecular Formula | C₃₁H₂₇NO₂ | C₁₈H₁₉N | N/A |
| Molecular Weight | 445.56 g/mol | 249.36 g/mol | The heavier molecule generally has higher viscosity and transition temperatures. |
| Melting Point (Tm) | Data not widely available | ~22.5 °C (Crystal to Nematic) | The more complex structure of the title compound likely results in a higher melting point. |
| Clearing Point (TNI) | Significantly higher than 5CB | ~35.0 °C (Nematic to Isotropic)[6] | The extended rigid core strongly stabilizes the nematic phase, increasing TNI and widening the material's operational temperature range.[7] |
| Nematic Range (ΔT) | Broader than 5CB | ~12.5 °C | A wider nematic range is a major advantage for device reliability and performance under varying thermal conditions. |
| Birefringence (Δn) | Expected to be high (>0.2) | ~0.18 - 0.22 (temp. dependent) | The increased π-conjugation from the three-ring system enhances polarizability anisotropy, leading to higher birefringence for improved contrast or thinner cells.[4] |
| Dielectric Anisotropy (Δε) | Positive | Positive (~+11) | Both are suitable for standard display modes. The exact value for the title compound depends on the final molecular dipole moment and order parameter. |
Section 3: Experimental Protocols for Liquid Crystal Characterization
To validate the performance of any liquid crystal, a standardized set of characterization techniques is employed. The trustworthiness of these protocols lies in their ability to provide reproducible, quantitative data on the physical properties that govern device performance.
Protocol 1: Determination of Phase Transitions via Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions, such as melting or clearing, are first-order transitions that involve a latent heat (enthalpy change). DSC detects these events as sharp peaks in the heat flow curve, allowing for precise determination of transition temperatures (Tm, TNI).
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan. Hermetically seal the pan to prevent sample loss.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 0 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (e.g., 150 °C). This ensures all transitions are observed.
-
Hold the sample at this temperature for 2-3 minutes to ensure thermal uniformity.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis: The onset temperature of the endothermic peak on the heating scan is recorded as the melting point (Tm), and the peak temperature of the transition to the isotropic liquid is the clearing point (TNI). The corresponding exothermic peaks are observed on cooling.
Protocol 2: Mesophase Identification via Polarized Optical Microscopy (POM)
Causality: POM is used to visually identify anisotropic phases. Because liquid crystals are birefringent, they rotate the plane of polarized light. When placed between two crossed polarizers, this rotation results in the transmission of light, producing characteristic textures that act as fingerprints for different liquid crystal phases (e.g., nematic, smectic).[1] The isotropic liquid phase, being optically isotropic, appears black.
Methodology:
-
Sample Preparation: Place a small amount of the LC material on a clean glass slide. Cover with a coverslip to create a thin film.
-
Instrumentation: Place the slide on a hot stage fitted to a polarizing microscope. The hot stage allows for precise temperature control.
-
Thermal Analysis:
-
Slowly heat the sample from room temperature while observing the texture through the microscope.
-
At the melting point (Tm), a fluid, birefringent texture will appear. For a nematic phase, this is typically a "Schlieren" or "marbled" texture.
-
Continue heating until the clearing point (TNI). At this temperature, the field of view will abruptly become dark (extinction), signifying the transition to the isotropic liquid.
-
Slowly cool the sample from the isotropic phase to observe the formation of the mesophase textures, which often provides clearer images.
-
Section 4: Advantages in Advanced Material Applications
The superior properties of this compound, derived from its extended molecular structure, translate into tangible benefits for advanced materials.
-
High-Temperature and High-Performance Displays: The most significant advantage is the wider nematic range. A higher clearing point allows devices to operate reliably in more demanding environments, such as automotive displays, avionics, and industrial control panels, without risk of the material turning isotropic and losing its function.
-
Enhanced Contrast and Thinner Devices: The expected higher birefringence is a key enabler for high-performance displays. The phase retardation required for light modulation is a product of birefringence and cell gap thickness (Δn·d). A material with higher Δn allows for a smaller cell gap (d) to achieve the same optical effect. Thinner cells can lead to faster switching times and wider viewing angles, both critical metrics for display quality.
-
Polymer-Dispersed Liquid Crystal (PDLC) Smart Windows: In PDLC applications, LC droplets are dispersed in a polymer matrix. The system switches between an opaque, scattering state (off) and a transparent state (on). A high birefringence material enhances the refractive index mismatch with the polymer in the "off" state, leading to stronger scattering and thus higher opacity and privacy. The high clearing point also ensures the window remains functional even when exposed to direct sunlight.
Conclusion
This compound represents a logical and effective evolution of the classic cyanobiphenyl structure. By extending the rigid molecular core with an ester-linked phenyl ring, a material with a significantly wider nematic temperature range and higher birefringence is achieved. These enhancements make it a superior candidate for applications demanding high thermal stability and robust optical performance, pushing the boundaries of what is possible in display technology, smart glazing, and other advanced optoelectronic systems. Its properties serve as a clear testament to the power of molecular engineering in designing next-generation advanced materials.
References
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J Lagerwall. (2016). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. National Institutes of Health. [Link]
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Qingdao Qy Liquid Crystal Co., Ltd. (n.d.). Nematic Liquid Crystal E7. Tradeindia. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. ningboinno.com. Retrieved from [Link]
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Qingdao Qy Liquid Crystal Co., Ltd. (n.d.). High Birefringence Nematic Liquid Crystals. Tradeindia. Retrieved from [Link]
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Wikipedia. (2024). Liquid crystal. Wikipedia. [Link]
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Qingdao Qy Liquid Crystal Co., Ltd. (n.d.). Liquid Crystal Polymer - Cas 59443-80-0. Tradeindia. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical formula of liquid crystal K 15. ResearchGate. Retrieved from [Link]
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G. Sudhakar, et al. (2004). Flexoelectric Study of Cyanobiphenyl Liquid Crystals Dispersed in Various Polymer Matrices. Bulgarian Journal of Physics. [Link]
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George W. Gray, et al. (2024). 4'-pentyl-4-cyanobiphenyl - 5CB. Taylor & Francis Online. [Link]
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ResearchGate. (n.d.). Chemical formula of liquid crystal K 15. ResearchGate. Retrieved from [Link]
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O.D. Lavrentovich, et al. (n.d.). Properties of the Broad-Range Nematic Phase of a Laterally Linked H-Shaped Liquid Crystal Dimer. ResearchGate. Retrieved from [Link]
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DTIC. (n.d.). Liquid Crystals. Defense Technical Information Center. [Link]
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ResearchGate. (n.d.). Physical Properties of Liquid Crystals. ResearchGate. Retrieved from [Link]
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Qingdao Qy Liquid Crystal Co., Ltd. (n.d.). Nematic Liquid Crystals Application: Industrial. Tradeindia. Retrieved from [Link]
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MDPI. (2018). Key Developments in Ionic Liquid Crystals. MDPI. [Link]
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A Comparative Guide to the Applications of 4'-Alkyl-4-cyanobiphenyls in Advanced Materials Research
Introduction: The Significance of Cyanobiphenyl Liquid Crystals
The discovery of the 4'-alkyl-4-cyanobiphenyl (nCB) homologous series marked a pivotal moment in the advancement of liquid crystal technologies. These materials are characterized by a rigid biphenyl core, a polar cyano (-CN) group, and a flexible alkyl chain of varying length ('n'). This molecular architecture imparts the unique properties that make them foundational in applications ranging from liquid crystal displays (LCDs) to advanced sensor technologies. The compound 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, commonly known as 5CB, is one of the most extensively studied members of this family due to its convenient room-temperature nematic phase.[1][2] The nematic phase, where molecules exhibit long-range orientational order but no positional order, is crucial for electro-optical applications.[3][4]
The strong positive dielectric anisotropy, arising from the large dipole moment of the cyano group, allows the orientation of these molecules to be controlled by an external electric field. This principle is the cornerstone of twisted nematic (TN) LCDs.[1] Furthermore, their chemical stability and well-defined phase transitions make them excellent model systems for fundamental studies in condensed matter physics.[5]
Caption: Molecular structure of this compound (5CB).
Comparative Analysis of the nCB Homologous Series
The length of the alkyl chain ('n') in the nCB series significantly influences the physical properties of the liquid crystal, particularly the phase transition temperatures. This relationship is crucial for selecting the appropriate nCB homologue for a specific application.
| Homologue (nCB) | Alkyl Chain Length (n) | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |
| 5CB | 5 | 22.5 | 35.0 |
| 6CB | 6 | 14.5 | 29.0 |
| 7CB | 7 | 28.5 | 42.0 |
| 8CB | 8 | 21.5 | 40.5 (Smectic A to Nematic at 33.5°C) |
Data compiled from various sources.[2][6][7]
As the table illustrates, there is a non-linear dependence of the clearing point (nematic to isotropic transition) on the alkyl chain length. The "odd-even" effect is a well-documented phenomenon in liquid crystals, where homologues with an even number of carbons in the alkyl chain tend to have higher clearing points than those with an odd number. This is attributed to the anisotropy of molecular shape and its effect on intermolecular interactions. For n=8 (8CB), a smectic A phase appears, where molecules are arranged in layers, indicating a higher degree of ordering at lower temperatures.
Core Applications and Performance Metrics
Liquid Crystal Displays (LCDs)
The primary application of 5CB and its homologues is in LCD technology.[1][3] Their performance in this domain is dictated by their electro-optical properties.
Key Performance Indicators:
-
Dielectric Anisotropy (Δε): A large positive Δε is desirable for low threshold voltage operation.
-
Birefringence (Δn): The difference between the extraordinary (ne) and ordinary (no) refractive indices determines the light modulation efficiency.[4][8]
-
Viscosity (η): Lower viscosity allows for faster switching times.
-
Elastic Constants (Kii): These constants govern the deformation of the liquid crystal director and influence the threshold voltage and response time.
Comparative Performance:
While 5CB is a foundational material, commercial LCD mixtures are complex formulations of various liquid crystal compounds designed to optimize these performance metrics over a wide temperature range. However, understanding the properties of individual components like 5CB is crucial for material design. For instance, the birefringence of 5CB is approximately 0.20 at room temperature.[4][9]
Polymer Dispersed Liquid Crystals (PDLCs)
5CB is frequently used in the fabrication of PDLC films for applications such as smart windows and light shutters.[4][9] In a PDLC, micro-droplets of the liquid crystal are dispersed in a polymer matrix.
-
OFF state (no voltage): The liquid crystal directors within the droplets are randomly oriented, causing light scattering and an opaque appearance.
-
ON state (voltage applied): The directors align with the electric field, matching the refractive index of the polymer and allowing light to pass through, resulting in a transparent state.
The performance of a PDLC device is highly dependent on the properties of the liquid crystal. The refractive index matching between the polymer and the liquid crystal in the ON state is critical for achieving high transparency.[9]
Caption: Workflow for PDLC fabrication and its electro-optical switching.
Advanced Applications
-
Sensors: The sensitivity of the liquid crystal's orientation to surface interactions and external stimuli makes it a promising material for chemical and biological sensors.[3]
-
Non-linear Optics: The highly conjugated molecular structure of cyanobiphenyls gives rise to non-linear optical properties that are being explored for applications in photonics and optical computing.[10][11][12]
-
Drug Delivery: While not a primary application, the unique phase behavior of liquid crystals is being investigated for controlled release in drug delivery systems.
Experimental Protocols
Characterization of Electro-Optical Properties
A fundamental experiment to characterize the performance of a liquid crystal for display applications is the measurement of its voltage-transmittance curve.
Methodology:
-
Cell Preparation: A liquid crystal cell is constructed using two transparent conducting electrodes (e.g., ITO-coated glass) separated by a specific gap (typically a few micrometers). The inner surfaces are coated with an alignment layer (e.g., rubbed polyimide) to induce a uniform initial orientation of the liquid crystal molecules.
-
Filling: The liquid crystal material is introduced into the cell via capillary action in its isotropic phase.
-
Measurement Setup: The cell is placed between crossed polarizers in a polarizing optical microscope. A variable AC voltage source is connected to the electrodes. A photodetector measures the intensity of light transmitted through the setup.
-
Data Acquisition: The transmitted light intensity is recorded as the applied voltage is swept from zero to a saturation voltage.
-
Analysis: The resulting voltage-transmittance curve allows for the determination of key parameters such as the threshold voltage (Vth) and the saturation voltage (Vsat).
Conclusion
This compound (5CB) and the broader nCB homologous series remain cornerstone materials in the field of liquid crystals. Their well-understood structure-property relationships and versatile performance characteristics have paved the way for their widespread use in display technology and continue to inspire research into new applications in sensors, photonics, and smart materials. This guide has provided a comparative overview of their properties and applications, offering a foundation for researchers to select and utilize these remarkable materials in their scientific endeavors. The provided experimental framework for electro-optical characterization serves as a starting point for performance validation.
References
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- PubMed. (2014). Comparative study of local structure of two cyanobiphenyl liquid crystals by molecular dynamics method.
- ResearchGate. (n.d.). A comparative study on electrospun fibers of cyanobiphenyl liquid crystal homologues.
- Taylor & Francis Online. (2023). A comparative study on electrospun fibers of cyanobiphenyl liquid crystal homologues.
- Benchchem. (n.d.). A Comparative Analysis of Liquid Crystalline Properties in the Cyanobiphenyl Homologous Series.
- Smolecule. (n.d.). 4-Cyano-4'-pentylbiphenyl.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Cyano-4'-pentylbiphenyl in Modern Display Technology.
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- ResearchGate. (n.d.). Figure 1. Liquid crystal compounds used in this study.
- ResearchGate. (n.d.). The chemical structure of 4-cyano-4′-pentyl-biphenyl....
- NIH. (2025). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology.
- ResearchGate. (2020). Study on the morphologies and electro-optical properties of cyano-phenyl-ester liquid crystals/polymer composite films prepared by a stepwise polymerisation.
- AIP Publishing. (n.d.). Self-organized patterns by optical nonlinearity in 4-(4-pentenyloxy)benzonitrile.
- GenScript. (2024). Mechanism and spectrum of inhibition of a 4´-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, a member of the cyanobiphenyl class of liquid crystals. By understanding the inherent chemical properties and associated hazards, laboratory personnel can ensure a disposal process that prioritizes safety, environmental responsibility, and regulatory adherence.
Hazard Assessment and Chemical Profile: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally analogous compounds, such as 4-Cyano-4'-pentylbiphenyl (5CB) and other cyanobiphenyl derivatives, provide a reliable basis for risk assessment.
Key Hazards Associated with Cyanobiphenyl Compounds:
-
Acute Toxicity: These compounds are generally classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] Ingestion or significant dermal absorption can lead to systemic toxic effects.
-
Irritation: Direct contact can cause skin and serious eye irritation.[1][2][3][4][5][6][7] Some individuals may experience respiratory tract irritation upon inhalation of dust or aerosols.[2][7]
-
Environmental Persistence: As with many liquid crystal materials, the environmental fate and persistence of cyanobiphenyls are a concern, necessitating disposal methods that prevent their release into soil or waterways.
This hazard profile dictates a cautious approach, treating the compound as hazardous waste and taking all necessary precautions to prevent exposure and environmental contamination.
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The causality is clear: creating a barrier between the researcher and the chemical is the most direct way to mitigate the risk of exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[8]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[1][2]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in situations with a higher risk of spillage, a chemically resistant apron or coveralls should be considered.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[9]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard laboratory trash.
Step 1: Segregation and Labeling
-
Isolate the Waste: Designate a specific, sealed, and chemically compatible container for the waste. This container should be used exclusively for this compound and other closely related cyanobiphenyl waste. Do not mix with other waste streams to prevent unintended chemical reactions.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).
Step 2: Spill Management and Decontamination
In the event of a spill, immediate and correct action is crucial to prevent the spread of contamination and minimize exposure.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or occurs outside a fume hood, evacuate personnel from the immediate vicinity.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance.[2] For solid spills, carefully sweep the material to avoid creating dust.
-
Collect and Package: Place the absorbent material or swept solids into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
Step 3: Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Engage a Professional Service: Your institution's Environmental Health & Safety (EH&S) department will have established procedures and contracts with approved waste management vendors. Contact them to arrange for a pickup.
-
Recommended Disposal Method: The preferred method for organic compounds of this nature is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8] This ensures the complete destruction of the compound, preventing its release into the environment.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: A flowchart outlining the key steps and decision points for the safe handling and disposal of this compound.
By adhering to this comprehensive guide, laboratory professionals can confidently manage the disposal of this compound, ensuring the safety of themselves and their colleagues, while upholding the principles of environmental stewardship and regulatory compliance.
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A Researcher's Guide to Personal Protective Equipment for Handling 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate
In the dynamic landscape of drug development, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling 4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate, a compound with significant potential in various research applications. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself. This document is structured to provide a deep, technical understanding of the necessary personal protective equipment (PPE), its proper use, and disposal, ensuring a secure laboratory environment.
Understanding the Risks: A Proactive Approach to Safety
Core Principles of Personal Protective Equipment (PPE)
Personal Protective Equipment is the last line of defense against chemical exposure in the laboratory.[6][7] It is used in conjunction with engineering controls (like fume hoods) and administrative controls (like standard operating procedures) to minimize risk. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[8]
Essential Personal Protective Equipment for Handling this compound
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[8][9][10] | Disposable nitrile gloves (double-gloving recommended).[8][9] | Fully fastened laboratory coat.[10][11] | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][12] |
| Transferring solutions | Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.[9][10][13] | Disposable nitrile gloves.[8][9] | Fully fastened laboratory coat. A chemically resistant apron may be necessary for larger volumes.[10][12] | Work should be conducted in a well-ventilated area, preferably a fume hood. |
| Running reactions and analysis | Safety glasses with side shields or chemical splash goggles.[8][9][10] | Disposable nitrile gloves.[8][9] | Fully fastened laboratory coat.[10][11] | Operations should be carried out within a fume hood to minimize inhalation exposure.[14] |
| Cleaning spills | Chemical splash goggles and a face shield.[9][10][13] | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or apron over a lab coat.[6][12] | A NIOSH-approved respirator with an organic vapor cartridge is required.[6][12] |
A Step-by-Step Guide to PPE Usage
Proper donning and doffing of PPE are critical to prevent cross-contamination.[15]
-
Lab Coat: Put on a clean, fully-fastened lab coat.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.[15]
-
Gloves: Remove gloves using the glove-to-glove, skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat: Remove the lab coat by folding it inward, containing any potential contaminants.
-
Eye and Face Protection: Remove eye and face protection.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[11][14]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
